Tributyrin

Catalog No.
S545800
CAS No.
60-01-5
M.F
C15H26O6
M. Wt
302.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tributyrin

CAS Number

60-01-5

Product Name

Tributyrin

IUPAC Name

2,3-di(butanoyloxy)propyl butanoate

Molecular Formula

C15H26O6

Molecular Weight

302.36 g/mol

InChI

InChI=1S/C15H26O6/c1-4-7-13(16)19-10-12(21-15(18)9-6-3)11-20-14(17)8-5-2/h12H,4-11H2,1-3H3

InChI Key

UYXTWWCETRIEDR-UHFFFAOYSA-N

SMILES

CCCC(=O)OCC(COC(=O)CCC)OC(=O)CCC

solubility

SOL IN ACETONE, BENZENE
Very soluble in alcohol and ether
In water, 133 mg/L at 37 °C
0.133 mg/mL at 37 °C
insoluble in water; soluble in organic solvents, oils
miscible (in ethanol)

Synonyms

glyceryl tributyrate, tributyrin, tributyrylglycerol

Canonical SMILES

CCCC(=O)OCC(COC(=O)CCC)OC(=O)CCC

The exact mass of the compound Tributyrin is 302.1729 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.133 mg/ml at 37 °csol in acetone, benzenevery soluble in alcohol and etherin water, 133 mg/l at 37 °c0.133 mg/ml at 37 °cinsoluble in water; soluble in organic solvents, oilsmiscible (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 661583. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Glycerides - Triglycerides - Supplementary Records. It belongs to the ontological category of butyrate ester in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Core Mechanism: The Butyrate Prodrug

Author: Smolecule Technical Support Team. Date: February 2026

Tributyrin's primary mechanism of action is its role as a prodrug for butyric acid, a short-chain fatty acid (SCFA) with well-documented biological significance [1] [2] [3].

  • Stability and Targeted Release: Unlike free butyrate, which is volatile and has an unpleasant odor, this compound is a non-volatile, neutral triglyceride. It remains intact in the stomach and is hydrolyzed in the intestine by pancreatic lipases, gradually releasing three molecules of butyrate and one of glycerol directly into the gut [1] [2]. This provides a more stable and sustained release of butyrate to the lower gastrointestinal tract.
  • Novel Formulations: Research into nano-emulsions (TBNE) has shown improved digestibility and absorption, leading to significantly higher ileal butyric acid content in animal models compared to standard this compound [4].

Multimodal Biological Actions

Once released, butyrate exerts multiple therapeutic effects. The diagram below summarizes the key signaling pathways involved in its anti-inflammatory and barrier repair functions.

Key signaling pathways of this compound-derived butyrate.

Anti-inflammatory and Immunomodulatory Effects

This compound's anti-inflammatory effects are mediated through several key pathways [5] [3]:

  • Inhibition of NF-κB Pathway: Butyrate inhibits the NF-κB signaling pathway, a primary regulator of pro-inflammatory cytokine production, reducing levels of TNF-α, IL-6, and IL-1β [5] [2] [3].
  • Macrophage Polarization: It promotes a shift in macrophage polarization from the pro-inflammatory M1 phenotype to the anti-inflammatory and tissue-repairing M2 phenotype, partly by activating the JAK2/STAT6 signaling pathway [5].
  • Epigenetic Regulation: As a histone deacetylase (HDAC) inhibitor, butyrate influences gene expression, which may contribute to its anti-inflammatory and anticancer properties [6].
Intestinal Barrier Function

Butyrate is a primary energy source for colonocytes and is crucial for maintaining gut barrier integrity [6] [3]. Supplementation with this compound has been shown to:

  • Upregulate tight junction proteins like ZO-1 and Occludin, which seal the paracellular space between epithelial cells [3].
  • Enhance mucus production, further protecting the intestinal lining [2].
Gut Microbiome Modulation

This compound can help restore a healthy gut microbiome, especially after disruption [3]:

  • It increases microbial diversity and the abundance of beneficial SCFA-producing bacteria (e.g., Muribaculaceae, Bifidobacterium).
  • It suppresses potential pathogens (e.g., Enterococcus) and decreases pathways related to pathogenesis [3] [7].
  • The resulting increase in SCFA production creates a positive feedback loop for gut health.
The Gut-Brain Axis

There is growing interest in this compound's potential to alleviate symptoms of major depressive disorder (MDD) via the gut-brain axis [6]. It is hypothesized that by increasing butyrate availability, this compound may modulate systemic inflammation, the HPA axis, neurotransmission, and neural proliferation, all of which are implicated in depression [6].

Quantitative Data from Experimental Models

The table below summarizes key findings on the effects of this compound supplementation across various animal models.

Model System This compound Dose & Duration Key Quantitative Outcomes Primary Mechanism Investigated Source
Weaned Piglets (LPS challenge) 0.2% in diet, 28 days ↑ CAT, IL-10; ↓ MDA, IL-6 in serum/liver; ↓ IL-1β in serum; M1→M2 macrophage shift. Antioxidant capacity, immune function, liver macrophage polarization via SIRT1/NF-κB & JAK2/STAT6. [5]
Mouse (Antibiotic-induced dysbiosis) 0.3 g/kg & 3 g/kg BW, 11 days ↑ α-diversity; ↑ SCFAs; ↑ ZO-1, Occludin; ↓ serum LPS, TNF-α, IL-6, IL-1β. Low dose more effective. Restoration of gut microbiota, inflammation reduction, intestinal barrier repair. [3]
Juvenile Grass Carp 0.5 g/kg & 1.0 g/kg in diet Significant promotion of growth performance. Upregulation of oligopeptide transporter PepT1 via CDX2/SP1 pathway. [1]
Mouse (DSS-induced Colitis) 150 mg/kg BW, 15 days Alleviated disease activity index & colon damage; ↓ MPO, IL-6, TNF-α; ↑ Occludin; restored microbiota. Anti-inflammatory, antioxidant, gut barrier protection. [2]
Hy-Line BROWN Chicks Nano-emulsion in diet ↑ Avg. body weight, daily feed intake, daily gain; ↑ ileal butyric acid (172.18 vs 100.85 mg/mL). Improved digestion performance and nutrient absorption. [4]

Key Experimental Protocols

For researchers aiming to replicate these studies, here are summaries of core methodologies.

In Vivo Dietary Supplementation (Piglet Model) [5]

This protocol is typical for livestock nutrition research.

  • Animals and Diet: Use 21-day-old weaned piglets. The basal diet should meet all nutritional requirements (e.g., NRC 2012).
  • Supplementation: Thoroughly mix this compound (e.g., 65% purity) into the basal diet at the target concentration (e.g., 0.2%). Prepare feed pellets and store appropriately.
  • Challenge Model: To induce inflammation, intraperitoneally inject a weight-based dose of Lipopolysaccharide (LPS) (e.g., 80 μg/kg) on the final experimental day. A control group receives saline.
  • Sample Collection: Euthanize animals 4 hours post-injection. Collect blood (for serum), liver tissue, and intestinal tissue. Snap-freeze samples in liquid nitrogen for subsequent analysis.
Assessment of Gut Microbiota (16S rRNA Sequencing) [3]

This is a standard protocol for microbiome analysis.

  • DNA Extraction: Extract total genomic DNA from fecal or digesta samples using a commercial kit (e.g., OMEGA DNA Kit).
  • PCR Amplification: Amplify the hypervariable regions (e.g., V3-V4 of the 16S rRNA gene) using universal primers (e.g., 338F and 806R).
  • Library Prep and Sequencing: Prepare libraries using a standardized kit (e.g., Illumina TruSeq Nano DNA LT Library Prep Kit) and sequence on a high-throughput platform (e.g., Illumina NovaSeq).
  • Bioinformatic Analysis: Process raw sequences using pipelines (e.g., QIIME 2) to assess alpha/beta diversity, taxonomic composition, and predicted metagenomic functions (e.g., PICRUSt2).
In Vitro Synthesis of this compound [2]

This chemical synthesis method offers high conversion rates.

  • Reaction Mixture: Combine butyric acid (80 mmol), glycerol (10 mmol), and an acidic ionic liquid catalyst (e.g., 1-sulfobutyl-3-methylimidazolium hydrogen sulfate, 5% w/w of total substrates) in a round-bottom flask.
  • Esterification: Heat the mixture with magnetic stirring in an oil bath at 100–130°C for 2 hours.
  • Purification: After cooling, wash the reaction mixture with warm water and 5% NaHCO₃ solution to remove excess acid and catalyst. Dry the resulting product under reduced pressure.

Application in Human Drug Development

The most direct evidence for this compound's potential in human therapeutics comes from an ongoing clinical trial for Major Depressive Disorder (MDD) [6].

  • Trial Design: A double-blind, randomized, placebo-controlled pilot trial.
  • Intervention: 8-week oral supplementation with 4 g/day of this compound, added to usual antidepressant medication.
  • Primary Outcome: Feasibility and acceptability of the intervention.
  • Secondary Outcomes: Changes in depressive symptoms, anhedonia, affect, and various biomarkers related to the gut-brain axis (e.g., gut microbiome, inflammation, epigenetic markers) [6].

This trial underscores the translation of this compound's mechanisms—particularly its action on the microbiota-gut-brain axis—into a potential adjunctive treatment for a complex psychiatric condition [6].

Conclusion and Research Outlook

This compound's value stems from its ability to efficiently deliver butyrate to the gut, triggering pleiotropic effects including HDAC inhibition, NF-κB suppression, barrier reinforcement, and microbiome modulation.

Future research should focus on:

  • Determining optimal dosing and timing for specific conditions [8].
  • Conducting larger-scale human clinical trials to confirm efficacy, especially in psychiatric and metabolic diseases [6].
  • Further exploring novel formulations like nano-emulsions to enhance bioavailability [4].

References

Mechanism of Action and Key Pathways

Author: Smolecule Technical Support Team. Date: February 2026

Tributyrin's primary value lies in its function as a prodrug. It resists degradation in the stomach and upper gastrointestinal tract, traveling to the intestine where pancreatic lipases hydrolyze it, releasing active butyrate molecules [1] [2]. Butyrate then exerts multiple biological effects.

The diagram below illustrates the core hydrolysis process and the subsequent multifaceted mechanisms of action of butyrate.

G A Oral this compound B Hydrolysis by Pancreatic Lipases A->B C Release of Butyrate Molecules B->C D Multi-Mechanistic Actions C->D E1 Epigenetic Regulation (HDAC Inhibition) D->E1 E2 Gene Expression Modulation D->E2 E3 Anti-inflammatory Effects (NF-κB Inhibition) D->E3 E4 Intestinal Barrier Strengthening D->E4 E5 Gut Microbiome Modulation D->E5 E6 Apoptosis Induction (Caspase-3 Activation) D->E6 F Cellular & Systemic Effects E1->F E2->F E3->F E4->F E5->F E6->F G1 Improved Gut Health F->G1 G2 Reduced Inflammation F->G2 G3 Potential Anticancer Effects F->G3 G4 Neuropsychiatric Benefits (Gut-Brain Axis) F->G4

Specific signaling pathways modulated by this compound/butyrate include:

  • AMPK-mTOR Pathway: In weaned pigs, this compound increased the phosphorylation of AMPK (an energy sensor) and inhibited the phosphorylation of mTOR (a growth regulator), a pathway crucial for managing oxidative stress and mitochondrial function [3].
  • PI3K/Akt/Nrf2 and NF-κB Pathways: In juvenile blunt snout bream, this compound activated the PI3K/Akt/Nrf2 pathway, upregulating antioxidant genes, and simultaneously inhibited the NF-κB pathway, reducing pro-inflammatory cytokines [4].

Key Experimental Models and Protocols

Research on this compound spans clinical, animal, and in vitro models. Key methodologies from recent studies are outlined below.

Clinical Trial Protocol (Major Depressive Disorder)

This ongoing study provides a template for human clinical research [5].

  • Study Design: Double-blind, parallel, 1:1 randomised placebo-controlled pilot trial.
  • Participants: 24 patients aged 18-65 with mild-to-severe MDD, stable on antidepressant medication.
  • Intervention: 8-week oral supplementation with 4 g/day of this compound (in soft gel capsules) versus a placebo (sunflower oil).
  • Primary Outcomes: Feasibility and acceptability of the intervention.
  • Secondary & Exploratory Outcomes:
    • Depressive symptoms (measured weekly with HDRS-17).
    • Anhedonia and affect (measured via smartphone app).
    • Gut microbiome analysis (faecal samples), metabolomics (blood and faeces), inflammation markers, and intestinal permeability.
  • Follow-up: Final assessment at 16 weeks post-supplementation.
In Vitro Protocol (Gut Microbiome and Barrier Function)

This methodology assesses this compound's stability and its effects on gut ecology and host cells [1].

  • Upper GIT Simulation: Tests the stability of capsule/softgel formulations in simulated stomach and small intestine conditions, quantifying hydrolysis to butyrate.
  • SHIME Model (Simulator of the Human Intestinal Microbial Ecosystem): A multi-compartment system that simulates different parts of the human colon. Used to evaluate how this compound supplementation affects microbial community composition and metabolic output (e.g., increased butyrate and Bifidobacterium spp.).
  • Host-Microbiome Interaction: Uses Caco-2 (intestinal epithelial) and THP1 (immune) cell co-cultures exposed to metabolites from the SHIME model to assess intestinal barrier integrity and immunomodulatory properties.
Animal Model Protocol (Blunt Snout Bream)

This is a representative example of a feeding trial in aquatic species [4].

  • Experimental Diets: Six iso-nitrogenous and iso-lipidic diets with increasing levels of this compound supplementation (0%, 0.03%, 0.06%, 0.09%, 0.12%, and 0.15%).
  • Duration: 8-week feeding trial.
  • Sample Collection: Blood plasma for biochemical analysis (antioxidant enzymes, immunoglobulins, cytokines); liver and intestine for gene expression analysis (qPCR of pathway genes) and pathological examination (H&E staining).
  • Challenge Test: Post-trial infection with Aeromonas hydrophila to assess disease resistance and mortality rates.

Therapeutic Potential and Research Gaps

The following table consolidates key findings on the effects of this compound across different models.

Model System This compound Dose / Concentration Key Observed Outcomes Citation
Human (MDD Trial) 4 g/day Protocol for assessing feasibility, depressive symptoms, and gut-brain axis metrics; results pending. [5]
In Vitro (SHIME) Not Specified 40-50% hydrolyzed in small intestine; rest increased colonic butyrate, boosted Bifidobacterium & Akkermansia, improved gut barrier and immunity. [1]
Juvenile Blunt Snout Bream 0.06% of diet Optimal for growth; boosted antioxidants (SOD, CAT), immunoglobulins; reduced inflammation via PI3K/Akt/Nrf2/NF-κB. [4]
Weaned Pigs 750 mg/kg of diet Increased villus height/crypt depth; enhanced gut glucose transporters (SGLT1, GLUT2); reduced oxidative stress; improved mitochondrial function. [3]
Mouse Colitis Model 200 mg/kg body weight Alleviated colitis symptoms, improved gut barrier, reduced oxidative stress and pro-inflammatory cytokines, restored beneficial gut microbiota. [2]
Grass Carp 0.5-1.0 g/kg of diet Promoted growth and upregulated intestinal oligopeptide transporter (PepT1) via CDX2/SP1 pathway. [6]
Cancer Cells (in vitro) Varies (Model) Induced apoptosis by activating Caspase-3; enhanced efficacy of other anticancer agents (e.g., dihydroxycholecalciferol). [7] [8] [9]

Based on the current research, several gaps and opportunities exist:

  • Human Evidence: While preclinical data is robust, high-quality human clinical evidence is still emerging [5].
  • Formulation Optimization: Research into different delivery systems (like the soft gels used in the MDD trial or liposomal incorporation [9]) is ongoing to enhance stability and bioavailability.
  • Mechanistic Depth: Further work is needed to fully elucidate how this compound-derived butyrate precisely influences complex systems like the gut-brain axis in humans.

References

Chemical Structure and Fundamental Properties

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core chemical characteristics and physical properties of Tributyrin.

Property Category Details
Systematic IUPAC Name Propane-1,2,3-triyl tributanoate [1]
Common Names This compound; Glyceryl tributyrate; Glycerol tributyrate [2] [1] [3]
CAS Registry Number 60-01-5 [4] [2] [1]
Molecular Formula C₁₅H₂₆O₆ [4] [2] [1]
Molecular Weight 302.36 g·mol⁻¹ [4] [1]
Chemical Structure A glycerol molecule esterified with three molecules of butyric acid. [1]
Appearance Oily, colorless to yellow liquid [4] [1]
Taste/Odor Bitter taste; cheesy, waxy, or faint fatty odor [4] [1]
Melting Point -75 °C [4] [1]
Boiling Point 305 - 310 °C [4] [1]
Density ~1.032 - 1.054 g/cm³ [4] [1] [5]
Water Solubility Insoluble [4] [1]
Flash Point ~143 - 345 °F (data varies by source) [4] [5]

A key functional characteristic is that this compound remains stable in the stomach and is hydrolyzed in the intestine by pancreatic lipases to release active butyric acid and glycerol [6]. This makes it an ideal prodrug for delivering butyrate to the lower digestive tract.

Synthesis and Experimental Protocols

Efficient Synthesis Using Acidic Ionic Liquid Catalyst

Recent protocols have optimized the synthesis of this compound for high yield and purity [6].

  • Reaction Setup: Combine butyric acid (80 mmol, 7.04 g), glycerol (10 mmol, 0.92 g), and the acidic ionic liquid catalyst 1-sulfobutyl-3-methylimidazolium hydrogen sulfate (5% w/w of the total substrate mass) in a round-bottom flask [6].
  • Reaction Conditions: Heat the mixture with magnetic stirring in a thermostatically controlled oil bath at 130 °C for 2 hours [6].
  • Product Purification: After the reaction, the mixture is washed with warm distilled water and dried under a vacuum. The resulting crude product is purified, often using a silica gel column [6].
  • Yield and Confirmation: This method achieves a high conversion rate of over 93%. The final product is characterized by techniques like ¹H NMR and ¹³C NMR to confirm its structure [6].
Experimental Workflow for In Vivo Biological Studies

The following diagram illustrates a typical experimental design used to investigate the effects of this compound in animal models, based on the studies cited [7] [6]:

workflow Dietary Supplementation\nwith this compound Dietary Supplementation with this compound Metabolic Challenge\n(e.g., LPS or DSS injection) Metabolic Challenge (e.g., LPS or DSS injection) Dietary Supplementation\nwith this compound->Metabolic Challenge\n(e.g., LPS or DSS injection) Pre-treatment Sample Collection & Analysis Sample Collection & Analysis Metabolic Challenge\n(e.g., LPS or DSS injection)->Sample Collection & Analysis Blood/Plasma Analysis Blood/Plasma Analysis Sample Collection & Analysis->Blood/Plasma Analysis Measures: Tissue Analysis (Liver/Intestine) Tissue Analysis (Liver/Intestine) Sample Collection & Analysis->Tissue Analysis (Liver/Intestine) Measures: BloodMeasures BloodMeasures Blood/Plasma Analysis->BloodMeasures Antioxidant Enzymes (CAT, GSH-px) Oxidative Stress Markers (MDA) Inflammatory Cytokines (IL-6, IL-10) TissueMeasures TissueMeasures Tissue Analysis (Liver/Intestine)->TissueMeasures Gene Expression Pathway Activation (WB, PCR) Histopathology (H&E Staining)

Typical in vivo workflow for evaluating this compound's biological effects.

Biological Activities and Molecular Mechanisms

Research indicates that this compound's primary benefits are largely due to butyric acid released upon hydrolysis. The core mechanisms are anti-inflammatory and antioxidant effects, mediated through specific signaling pathways [7] [6] [8].

Key Signaling Pathways Regulated by this compound

The diagram below summarizes the primary molecular pathways through which this compound (via butyrate) exerts its effects:

pathways This compound This compound Butyrate Butyrate This compound->Butyrate Intestinal Lipase SIRT1 SIRT1 Butyrate->SIRT1 PI3K_Akt PI3K_Akt Butyrate->PI3K_Akt Activates Nrf2 Nrf2 Butyrate->Nrf2 Activates JAK2_STAT6 JAK2_STAT6 Butyrate->JAK2_STAT6 Activates NFkB NFkB SIRT1->NFkB Inhibits PI3K_Akt->Nrf2 Antioxidant\nEnzymes Antioxidant Enzymes Nrf2->Antioxidant\nEnzymes ↑ HO-1, CAT, SOD M1 Macrophage\n(Pro-inflammatory) M1 Macrophage (Pro-inflammatory) NFkB->M1 Macrophage\n(Pro-inflammatory) Promotes Pro-inflammatory\nCytokines Pro-inflammatory Cytokines NFkB->Pro-inflammatory\nCytokines ↑ IL-6, IL-1β, TNF-α ↓ Inflammation ↓ Inflammation Pro-inflammatory\nCytokines->↓ Inflammation ↓ Oxidative Stress ↓ Oxidative Stress Antioxidant\nEnzymes->↓ Oxidative Stress M2 Macrophage\n(Anti-inflammatory) M2 Macrophage (Anti-inflammatory) JAK2_STAT6->M2 Macrophage\n(Anti-inflammatory) Promotes Anti-inflammatory\nCytokines Anti-inflammatory Cytokines JAK2_STAT6->Anti-inflammatory\nCytokines ↑ IL-10, TGF-β Anti-inflammatory\nCytokines->↓ Inflammation

Core molecular pathways modulated by this compound/Butyrate, leading to reduced inflammation and oxidative stress.

The quantitative effects observed in these studies are summarized below.

Research Model This compound Dose / Protocol Key Quantitative Findings & Biological Effects

| Weaned Piglets (LPS-induced inflammation) [7] | 0.2% dietary supplementation for 28 days | • ↑ Average Daily Gain (ADG) in early weaning period • ↑ Antioxidant capacity: Serum CAT, GSH-pX; Liver GSH • ↓ Inflammation & Damage: Serum MDA, IL-1β, IL-6; Liver MDA • Macrophage Polarization: ↓ M1 markers, ↑ M2 markers • Pathway Regulation: ↓ SIRT1/NF-κB, ↑ JAK2/STAT6 | | Mouse Model (DSS-induced colitis) [6] | Oral administration (dose not specified) | • Alleviated colitis symptoms↑ Intestinal barrier integrity↓ Oxidative stress & pro-inflammatory cytokines in colon • ↓ NF-κB signaling pathwayRestored gut microbiota dysbiosis | | Juvenile Blunt Snout Bream [8] | 0.06% dietary supplementation (optimal dose) | • ↑ Growth Performance: Final weight, weight gain, feed conversion ratio • ↑ Antioxidant & Immune capacity: T-SOD, GPx, CAT, IgM, IgG • ↓ Inflammation: MDA, TNF-α • Pathway Regulation: ↑ PI3K/Akt/Nrf2, ↓ NF-κB • ↓ Mortality after A. hydrophila challenge & prevented organ damage |

Research and Development Applications

Based on its mechanisms, this compound is investigated for several applications:

  • Agricultural Animal Health: Used as a feed additive to enhance growth performance, improve gut health, and reduce inflammation in piglets and aquaculture species, offering an alternative to antibiotic growth promoters [7] [8].
  • Inflammatory Bowel Disease (IBD) Research: Shows promise in alleviating experimental colitis in mouse models by improving intestinal barrier function and reducing inflammation [6].
  • Oncology Research: Studied as a prodrug of butyrate for its ability to induce cell differentiation, arrest cell growth, and promote apoptosis in certain cancer cell lines (e.g., colon cancer cells) [3].

References

Comprehensive Technical Guide: Tributyrin as a Histone Deacetylase (HDAC) Inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Biochemical Profile

Tributyrin (C15H26O6), a naturally occurring short-chain triglyceride, represents a pro-drug form of butyric acid that has gained significant attention for its potent histone deacetylase (HDAC) inhibitory activity. Unlike sodium butyrate, which suffers from poor pharmacokinetic properties including rapid hepatic clearance and short half-life, this compound demonstrates superior bioavailability and tissue distribution due to its lipophilic nature [1] [2]. Upon administration, intracellular lipases hydrolyze this compound to yield three molecules of biologically active butyrate, effectively delivering this HDAC inhibitor to target tissues at therapeutic concentrations [2]. The compound serves as a broad-spectrum HDAC inhibitor, primarily targeting Class I (HDACs 1, 2, 3, 8) and Class II (HDACs 4, 5, 6, 7, 9, 10) deacetylases through zinc chelation in their active sites, leading to increased histone acetylation and subsequent alterations in gene expression patterns [1] [3].

The molecular mechanism of this compound centers on its function as an epigenetic modulator that influences chromatin structure and gene transcription. Histone deacetylases remove acetyl groups from lysine residues on histone proteins, resulting in condensed chromatin structure and transcriptional repression. By inhibiting HDAC activity, this compound promotes a more relaxed chromatin configuration, facilitating access to transcription factors and reactivating silenced genes [1]. This mechanism underlies its diverse biological effects, including induction of cellular differentiation, cell cycle arrest, and apoptosis in transformed cells, while selectively sparing normal cells [1] [3]. The differential response between normal and cancerous cells to this compound exposure represents a fundamental aspect of its therapeutic potential, possibly reflecting altered metabolic states and gene expression profiles in malignant cells.

Table: Core Biochemical Properties of this compound

Property Specification
Chemical Name This compound; 1,2,3-Tributyrylglycerol
Molecular Formula C15H26O6
Structure Glycerol esterified with three butyrate molecules
HDAC Inhibition Class I and II HDAC inhibitor
Mechanism Zinc chelation in HDAC active site
Primary Metabolite Butyric acid (3 molecules per this compound)
Key Advantage Enhanced bioavailability over butyrate salts

Therapeutic Mechanisms and Applications

Oncology and Cancer Therapeutics

The anti-neoplastic properties of this compound have been extensively documented across various cancer models, with demonstrated efficacy in prostate cancer, glioblastoma, colon cancer, and hematological malignancies. In human prostate cancer studies, this compound administration induced significant growth inhibition and apoptosis in both PC3 and TSU-Pr1 cell lines. Remarkably, in xenograft models using nude mice, this compound treatment resulted in tumors that were nearly half the size of untreated controls after four weeks, with corresponding reductions in Ki-67 proliferation indices [2]. The compound exerts its anti-cancer effects through multiple interconnected pathways, including cell cycle arrest via p21 upregulation, modulation of retinoblastoma (Rb) protein phosphorylation, and downregulation of oncogenes such as c-myc [2]. Additionally, this compound has been shown to suppress hTERT mRNA expression and telomerase activity in human prostate cancer cells, effectively limiting cellular replicative potential [1].

In the context of glioblastoma multiforme (GBM), recent high-throughput screening on primary tumor-associated microglia and macrophages identified HDAC inhibitors as potent inducers of phagocytosis. When combined with CD47-blocking antibodies, this compound and related HDAC inhibitors demonstrated enhanced tumoricidal activity through improved innate immune responses against malignant cells [4]. This combination approach represents a promising strategy for overcoming the immunosuppressive tumor microenvironment characteristic of GBM. Furthermore, this compound has shown potential in sensitizing cancer cells to conventional chemotherapeutic agents. Research indicates synergistic effects when combined with doxorubicin, etoposide, irinotecan, and cisplatin, potentially allowing for dose reduction of cytotoxic drugs while maintaining therapeutic efficacy [3]. The compound's ability to re-establish E-cadherin expression in ovarian cancer cells further illustrates its role in reversing epithelial-to-mesenchymal transition, a key process in cancer metastasis [3].

Muscle Growth and Regeneration

Beyond oncology, this compound demonstrates significant effects on muscle physiology and regeneration through modulation of satellite cell activity. In a neonatal piglet model, dietary supplementation with 0.5% this compound during the critical neonatal phase (days 1-21) resulted in approximately 10% increases in both loin eye area and muscle fiber cross-sectional area, indicating enhanced muscle hypertrophy [5] [6]. This effect was accompanied by a ~40% increase in the DNA:protein ratio, suggesting heightened myonuclear accretion as a underlying mechanism. The pro-myogenic effects of this compound appear mediated through altered expression of key myogenic regulatory factors, including Pax7, MyoD, and myogenin, which collectively orchestrate satellite cell differentiation and fusion with existing myofibers [5].

The timing of this compound administration proves critical to its efficacy in promoting muscle growth. In contrast to the robust effects observed during neonatal supplementation, nursery-phase administration (days 21-58) alone failed to produce significant improvements in muscle development or feed efficiency [5]. This temporal specificity aligns with developmental biology principles, as the neonatal period represents a window of heightened satellite cell activity and myonuclear accretion, making this phase particularly susceptible to epigenetic modulation by HDAC inhibitors like this compound. The ability of this compound to promote terminal differentiation of satellite cells underscores its potential applications not only in agricultural sciences for livestock production but also in human medicine for treating muscle-wasting disorders and age-related sarcopenia [6].

G cluster_pathways Multiple Biological Effects This compound This compound Lipases Lipases This compound->Lipases Butyrate Butyrate Lipases->Butyrate HDAC_Inhibition HDAC_Inhibition Butyrate->HDAC_Inhibition Histone_Acetylation Histone_Acetylation HDAC_Inhibition->Histone_Acetylation Chromatin_Relaxation Chromatin_Relaxation Histone_Acetylation->Chromatin_Relaxation Gene_Transcription Gene_Transcription Chromatin_Relaxation->Gene_Transcription Apoptosis Apoptosis Gene_Transcription->Apoptosis Cell_Cycle_Arrest Cell_Cycle_Arrest Gene_Transcription->Cell_Cycle_Arrest Differentiation Differentiation Gene_Transcription->Differentiation Immune_Modulation Immune_Modulation Gene_Transcription->Immune_Modulation Muscle_Growth Muscle_Growth Gene_Transcription->Muscle_Growth

This compound Mechanism of Action Pathway

Immunomodulation and Inflammation

This compound demonstrates significant immunomodulatory properties primarily through its action on neutrophils and macrophages. Research indicates that butyrate (the active metabolite of this compound) induces apoptosis in both non-activated and LPS/TNF-α-activated neutrophils at concentrations of 4 mM, effectively resolving inflammatory responses through caspase-8 and caspase-9 pathways [7]. This process appears independent of G-protein-coupled receptors (GPR-41/GPR-43), instead relying primarily on HDAC inhibitor activity that leads to decreased expression of anti-apoptotic protein A1 [7]. Additionally, this compound influences macrophage polarization and function, promoting phagocytic activity against malignant cells—a property particularly valuable in cancer immunotherapy applications [4].

The anti-inflammatory effects of this compound extend to its impact on nuclear factor kappa B (NF-κB) signaling, a central pathway in inflammatory response coordination. Butyrate has been shown to suppress NF-κB activation in LPS-stimulated peripheral blood mononuclear cells, thereby reducing production of pro-inflammatory cytokines including IL-6, TNF-α, and IL-17 [8] [3]. This mechanism underlies the observed protective effects of this compound in models of inflammatory bowel disease, colitis-associated cancer, and systemic inflammation [3]. The compound further promotes T-regulatory cell differentiation through inhibition of HDACs, particularly HDAC9, resulting in enhanced immunosuppressive capacity and restoration of immune homeostasis in inflammatory conditions [3].

Neurological and Metabolic Applications

Emerging research suggests that this compound may exert neuroprotective effects through modulation of the gut-brain axis. Butyrate has been demonstrated to enhance memory recovery and formation in murine models while stimulating neurogenesis in the ischemic brain [1]. These neurological effects appear mediated through activation of specific G-protein-coupled receptors (FFAR3) and inhibition of histone deacetylases, ultimately influencing expression of neurotrophic factors and modulating neuroinflammatory pathways [8]. The potential applications of this compound in neurological disorders including Alzheimer's disease, Parkinson's disease, and autism spectrum disorder are currently under investigation, with preliminary evidence suggesting benefits through reduction of neuroinflammation and enhanced neurotransmitter modulation [8].

In the metabolic domain, this compound demonstrates promise in addressing obesity-related metabolic dysregulation. Studies in mouse models of obesity indicate that butyrate can prevent and treat diet-induced insulin resistance, potentially through mechanisms involving enhanced energy expenditure and mitochondrial function [1]. The compound influences metabolic regulation through multiple pathways, including promotion of glucagon-like peptide-1 (GLP-1) secretion, improvement of intestinal barrier function, and reduction of adipose tissue inflammation [8]. These pleiotropic effects on metabolic homeostasis position this compound as a candidate therapeutic for type 2 diabetes and non-alcoholic fatty liver disease, though clinical translation requires further development to address bioavailability challenges.

Table: Therapeutic Applications of this compound

Application Area Proposed Mechanisms Model Systems Key Outcomes
Oncology HDAC inhibition; Cell cycle arrest; Apoptosis induction; Immune activation Prostate cancer (PC3, TSU-Pr1); Glioblastoma; Colon cancer ~50% tumor reduction; 38% apoptotic nuclei; Enhanced phagocytosis
Muscle Growth Satellite cell differentiation; Myogenic factor modulation; Myonuclear accretion Neonatal piglets ~10% increase in fiber area; ~40% increase in DNA:protein
Immunomodulation Neutrophil apoptosis; NF-κB suppression; T-reg differentiation Human neutrophils; Mouse inflammation models Resolution of inflammation; Cytokine reduction
Metabolic Health Insulin sensitization; GLP-1 secretion; Barrier function enhancement Mouse obesity models Improved insulin sensitivity; Reduced adipose inflammation

Experimental Data and Efficacy Summary

Quantitative assessment of this compound efficacy across experimental models reveals consistent biological effects with dose-response relationships. In oncology models, this compound demonstrated particularly strong activity against prostate cancer, with in vivo studies on the chorioallantois membrane (CAM) showing significant treatment effects at concentrations as low as 0.1 mM [2]. The pro-apoptotic effects were substantial, with this compound-treated tumors exhibiting 38% apoptotic nuclei in PC3 prostate cancer cells, compared to significantly lower rates in untreated controls [2]. Beyond direct cytotoxic effects, this compound enhances the therapeutic activity of conventional treatments; research indicates synergistic effects with docetaxel in prostate cancer and improved responses to anti-PD-1/PD-L1 immunotherapy in melanoma models through modulation of tumor-associated macrophages [4] [2].

The dose-dependent nature of this compound activity is particularly evident in immune cell responses. In neutrophil studies, contrasting effects were observed at different concentrations: 0.4 mM butyrate delayed apoptosis while 4 mM significantly induced programmed cell death in both non-activated and activated neutrophils [7]. This biphasic response highlights the importance of precise dosing in therapeutic applications. In muscle growth studies, the efficacy of this compound was contingent not only on dose but also on developmental timing, with 0.5% dietary supplementation during the neonatal period producing significant effects that were absent with later administration [5]. The temporal factors in this compound response warrant careful consideration in experimental design and therapeutic development.

Table: Quantitative Efficacy Data of this compound

Study Model Dosage/Concentration Key Efficacy Metrics Outcomes
Prostate Cancer (PC3) CAM Model [2] 0.1-5.0 mM Apoptotic nuclei; Tumor growth 38% apoptotic nuclei vs. lower controls; Significant tumor reduction
Prostate Cancer Mouse Xenograft [2] 10 mM (estimated plasma) Tumor volume; Proliferation index ~50% smaller tumors; Reduced Ki-67 staining
Neonatal Piglet Muscle Growth [5] 0.5% dietary this compound Loin eye area; Fiber cross-section ~10% increase in both parameters
Neutrophil Apoptosis [7] 4 mM butyrate equivalent DNA fragmentation; Caspase activation Significant induction of apoptosis
Muscle Cell Culture [5] Not specified DNA:Protein ratio ~40% increase indicating growth potential

Research Methodologies

In Vitro Experimental Protocols

Cell culture studies with this compound typically employ standard cancer cell lines (e.g., PC3, LNCaP, TSU-Pr1 for prostate cancer; HT-29, HCT116 for colon cancer; U937 for leukemia) maintained in RPMI 1640 or DMEM media supplemented with 10% fetal bovine serum at 37°C in 5% CO2 [2]. For viability and proliferation assays, researchers commonly utilize the XTT assay, where cells are grown to 80% confluency in microtiter plates before incubation with this compound for 72 hours [2]. Stock solutions of this compound are typically prepared in 100% ethanol, with final working concentrations ranging from 0.1 mM to 10 mM, depending on the cell type and experimental objectives [2]. To assess apoptotic responses, researchers employ TdT-mediated dUTP nick-end labeling (TUNEL) assays, with quantification performed by counting apoptotic nuclei across multiple representative fields [2].

Mechanistic investigations often involve Western blot analysis to examine protein expression changes following this compound treatment. Standard protocols include protein extraction using RIPA buffer, separation by SDS-PAGE, transfer to PVDF membranes, blocking with 5% non-fat milk, and incubation with primary antibodies against targets such as p21, Rb, c-myc, acetylated histone H3, and various caspase isoforms [2] [7]. For gene expression studies, quantitative real-time PCR protocols are employed to measure mRNA levels of relevant targets, with RNA extraction typically performed using TRIzol reagent followed by reverse transcription and amplification with gene-specific primers [7]. To investigate HDAC inhibition directly, researchers often use commercial HDAC activity assay kits that measure deacetylase activity through fluorescent or colorimetric readouts [3].

In Vivo Experimental Models

Animal models for this compound research include xenograft models in immunodeficient mice, chemically-induced cancer models in rats, and physiological studies in piglets. In prostate cancer xenograft protocols, researchers typically inject 105 cancer cells subcutaneously in the scapular region of nude mice, with treatment initiation 24 hours post-implantation [2]. This compound administration is commonly performed via intraperitoneal injection, with calculated target plasma concentrations of 10 mM and daily dosing during the first week followed by reduced frequency in subsequent weeks [2]. For dietary supplementation studies in piglets, researchers incorporate this compound directly into milk replacer formulas at 0.25-0.5% on a dry matter basis, with diets made isoenergetic through addition of coconut oil [5]. Animal weights and feed intake are recorded daily throughout the study period.

The chorioallantois membrane (CAM) assay provides a valuable intermediate model for in vivo testing without requiring full mammalian models. In this protocol, fertilized chicken eggs are incubated at 37.8°C and 60% relative humidity, with windows created on day 4 of incubation [2]. At day 7, silicone rings are placed on the CAM and 5×105 tumor cells in 25 μL serum-free medium are seeded within each ring [2]. This compound is administered intravenously into CAM vessels three days after tumor inoculation, with final concentrations calculated based on estimated total blood volume [2]. Tumors are harvested 48 hours post-treatment for immunohistochemical analysis and apoptosis detection. This model allows for rapid screening of anti-tumor efficacy before proceeding to more resource-intensive mammalian models.

Challenges and Future Directions

Despite promising preclinical results, this compound faces significant pharmacological challenges that have limited its clinical translation. The compound exhibits poor pharmacokinetic properties, including rapid clearance and short half-life in circulation, necessitating multigram doses to achieve therapeutic concentrations in target tissues [1]. Additionally, the first-pass hepatic metabolism significantly reduces systemic bioavailability following oral administration, complicating dosing regimens [1]. To address these limitations, researchers are exploring several innovative strategies, including nano-delivery systems that encapsulate this compound in lipid-based or polymeric nanoparticles to enhance stability and tissue targeting [3]. Another approach involves developing structural analogs of butyrate with improved metabolic stability while retaining HDAC inhibitory activity, such as pivaloyloxymethyl butyrate (Pivanex) and other ester prodrugs [1].

Combination therapies represent a particularly promising direction for this compound research. The demonstrated synergy between HDAC inhibition and immune checkpoint blockers in glioblastoma models suggests potential for similar approaches in other cancer types [4]. Additionally, combining this compound with conventional chemotherapy agents may allow for dose reduction of cytotoxic drugs while maintaining efficacy and reducing adverse effects [3]. Beyond oncology, this compound shows potential for application in neurodegenerative disorders, with research indicating benefits in models of Alzheimer's and Parkinson's diseases through modulation of neuroinflammation and enhancement of neurotrophic factor expression [8]. The compound's effects on muscle satellite cell differentiation further suggest applications in sarcopenia and muscle wasting disorders, particularly in aging populations [5] [6]. As research continues, addressing the pharmacokinetic limitations while exploring new therapeutic applications will be essential for translating this compound's potential into clinical reality.

Conclusion

References

Pharmacokinetic Profile and Quantitative Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key pharmacokinetic parameters of tributyrin from preclinical and clinical studies.

Parameter Findings & Values Study Model / Context

| Systemic Bioavailability (Butyrate) | • LysB & NaB: Higher AUC and Cmax than TB. • TB: Lower AUC0-210 and Cmax, but longer Tmax than NaB and LysB [1]. | Human clinical trial (crossover study) [1] | | Stability & Upper GI Tract Hydrolysis | • ~50% of dose hydrolyzed to butyrate in the small intestine. • ~50% remains intact, reaching the colon [2]. | In vitro simulation of human GI tract (SHIME) [2] | | Dosing & Tolerability (Human) | • Well tolerated at 150-200 mg/kg, three times daily. • Achieved median plasma butyrate concentration of 52 µM, with some patients reaching levels associated with in vitro activity (>100 µM) [3]. | Phase I clinical trial in cancer patients [3] |

Key Experimental Protocols

The following methodologies from cited studies provide a framework for investigating this compound's pharmacokinetics and biological activity.

Clinical Pharmacokinetic Study in Humans

This protocol outlines a standard design for evaluating pharmacokinetics in human subjects [3] [1].

  • Study Population: Patients with advanced solid tumors [3] or healthy volunteers in a crossover design [1].
  • Dosing: Single or multiple oral doses of this compound. Doses of 150-200 mg/kg have been used [3].
  • Blood Sampling: Serial blood samples are collected pre-dose and at multiple time points post-dose (e.g., 15, 30, 45, 90, 150, and 210 minutes) [3] [1].
  • Bioanalysis: Plasma concentrations of butyrate (and sometimes this compound) are quantified, typically using methods like gas chromatography (GC) [4].
  • Data Analysis: Non-compartmental analysis is performed to determine key PK parameters: Cmax (peak concentration), Tmax (time to peak concentration), and AUC (area under the concentration-time curve).
In Vitro Gastrointestinal Stability and Colonic Fermentation

This methodology assesses how this compound behaves during transit through the GI tract [2].

  • Upper GI Simulation: this compound (in capsule or softgel form) is introduced into a system that simulates the stomach and small intestine's chemical environment (pH, enzymes, digestive juices).
  • Measurement: The amount of this compound hydrolyzed to butyrate in the "small intestine" compartment is quantified, often via GC, and compared to the intact this compound remaining.
  • Colonic Fermentation (SHIME): The material exiting the small intestine simulation is transferred to a reactor containing a complex human gut microbiota. Over days, the production of butyrate and other metabolites is monitored, and changes in microbial community structure can be analyzed.
Assessment of Metabolic and Anti-inflammatory Effects (Preclinical)

This protocol is used in animal models to investigate this compound's therapeutic efficacy [4].

  • Animal Model: Typically, diet-induced obese mice (e.g., C57BL/6 mice fed a high-fat diet for 8-10 weeks).
  • Intervention: Mice are treated with this compound (e.g., 2.0 g/kg by gavage) or a vehicle control for several weeks.
  • Endpoint Analysis:
    • Metabolic Phenotyping: Body weight, glucose tolerance tests (GTT), insulin tolerance tests (ITT).
    • Tissue Analysis: Hepatic triglyceride content, histology of adipose and liver tissue.
    • Inflammatory Markers: Quantification of cytokines (e.g., IL-1β, TNF-α, IL-10) in serum or tissues via ELISA or RT-PCR. Immune cell populations (Tregs, macrophages) in adipose tissue are analyzed by flow cytometry.

Mechanisms of Action and Signaling Pathways

This compound functions as a prodrug, with its efficacy primarily attributed to the sustained release of butyrate. Butyrate exerts its effects through multiple interconnected mechanisms, as illustrated in the following pathway diagram.

Diagram of this compound's metabolic activation and butyrate's primary mechanisms of action.

The pathways shown in the diagram underpin this compound's investigation in several therapeutic areas:

  • Cancer Research: The ability to inhibit HDAC and induce apoptosis and cell differentiation is the basis for its study as an anti-cancer agent, with clinical trials in solid tumors [3] [5].
  • Metabolic Health: Activation of GPR109A has been shown to be critical for this compound's anti-inflammatory and insulin-sensitizing effects in models of obesity [4].
  • Gut-Brain Axis: Butyrate's role in improving gut barrier function and exerting anti-inflammatory effects is being explored in psychiatric disorders like major depressive disorder (MDD) via the gut-brain axis [6].

Research Considerations and Future Directions

For professionals designing studies, key considerations include:

  • Formulation: New formulations like lipid emulsions are being explored to further enhance targeting and bioavailability [7].
  • Dosing Schedule: The short half-life of butyrate makes multiple daily doses necessary to achieve continuous exposure mimicking an infusion [3].
  • Inter-individual Variability: Factors like baseline gut microbiota composition can influence treatment outcomes, suggesting a need for personalized approaches [8].

References

Absorption and Metabolism of Tributyrin

Author: Smolecule Technical Support Team. Date: February 2026

The journey of tributyrin from ingestion to cellular action involves a specific sequence of metabolic events. The table below outlines the core principles.

Stage Process Key Actors Outcome
1. Ingestion Oral intake as a stable prodrug This compound (glycerol + 3 butyrate molecules) Delivery of butyrate in a protected, non-odorous form [1]
2. Hydrolysis Breakdown into active components Lipases Release of free butyrate and glycerol [2]
3. Absorption & Systemic Delivery Uptake into circulation Portal vein Increased portal and systemic butyrate concentrations [3]
4. Cellular Mechanisms Receptor binding [2] GPR109A, GPR43 Anti-inflammatory effects, immune cell regulation
Enzyme inhibition [4] Histone Deacetylases (HDACs) Altered gene expression, induced cell differentiation/apoptosis
Energy substrate [5] Colonocytes Enhanced intestinal barrier function

This metabolic pathway can be visualized as follows:

G Oral Oral this compound Hydrolysis Enzymatic Hydrolysis Oral->Hydrolysis Butyrate Free Butyrate Hydrolysis->Butyrate GPR GPR109A Activation Butyrate->GPR Receptor Binding HDAC HDAC Inhibition Butyrate->HDAC Epigenetic Modulation Effects Anti-inflammatory & Metabolic Effects GPR->Effects HDAC->Effects

Quantitative Pharmacokinetic Data

Understanding the achievable plasma concentrations is critical for dosing. A human clinical trial provides the following key data:

Parameter Detail Source / Context
Dosing Schedule 150-200 mg/kg, three times daily Clinical trial in advanced cancer patients [6]
Achieved Plasma Concentration Median: 52 µM (considerable interpatient variability) Measured butyrate levels in human subjects [6]
Target Therapeutic Range >50-100 µM In vitro levels for differentiation/apoptosis [6]
Tolerability Well tolerated with no dose-limiting toxicity Clinical observations up to 200 mg/kg TID [6]

Key Signaling Pathways and Mechanisms

This compound-derived butyrate influences multiple signaling pathways, which explains its diverse therapeutic potential.

  • Anti-inflammatory Pathway via GPR109A and SIRT1/NF-κB: In obese mice, this compound's anti-inflammatory and metabolic benefits were shown to be dependent on GPR109A activation [2]. A separate study in piglets detailed that this compound inhibits the NF-κB signaling pathway via upregulation of SIRT1, reducing pro-inflammatory cytokines [7].

  • Metabolic and Differentiation Pathways via AMPK/mTOR and VDR: In weaned pigs, this compound enhanced mitochondrial function and intestinal mucosa growth by increasing the phosphorylation of AMPK and inhibiting mTOR signaling [5]. In colon cancer cells, this compound induced cell differentiation by upregulating the Vitamin D Receptor (VDR), an effect that was synergistic with vitamin D [4].

The interplay of these pathways is summarized below:

G cluster_anti Anti-inflammatory cluster_meta Metabolic & Differentiation Butyrate Free Butyrate HDAC HDAC Inhibition Butyrate->HDAC GPR GPR109A Activation Butyrate->GPR AMPK AMPK ↑ HDAC->AMPK VDR VDR ↑ HDAC->VDR SIRT1 SIRT1 ↑ GPR->SIRT1 NFkB NF-κB ↓ SIRT1->NFkB IL-1β, TNF-α, IL-6 ↓\nIL-10 ↑ IL-1β, TNF-α, IL-6 ↓ IL-10 ↑ NFkB->IL-1β, TNF-α, IL-6 ↓\nIL-10 ↑ mTOR mTOR ↓ AMPK->mTOR Mitochondrial\nFunction ↑ Mitochondrial Function ↑ mTOR->Mitochondrial\nFunction ↑ Cell Differentiation ↑ Cell Differentiation ↑ VDR->Cell Differentiation ↑

Experimental Protocols for Key Assays

For researchers looking to replicate key findings, here are detailed methodologies from the cited literature.

In Vitro Protocol: Assessing Cell Differentiation and VDR Expression (Caco-2 Cells) [4]

This protocol is useful for cancer research, particularly for studying colorectal cancer.

  • Cell Line: Human colon cancer cell line Caco-2.
  • Treatment:
    • Test Compound: this compound at varying concentrations.
    • Control: Natural sodium butyrate.
    • Co-treatment: Physiologic concentrations of dihydroxycholecalciferol [(OH)2D3].
  • Key Assays:
    • Growth Inhibition: Measure cell viability/proliferation (e.g., MTT assay).
    • Differentiation Markers: Assess activity of alkaline phosphatase, a differentiation marker.
    • VDR Expression:
      • mRNA Level: Use Reverse Transcriptase-Polymerase Chain Reaction (RT-PCR).
      • Receptor Function: Measure binding of (OH)2D3 to its receptor via radioligand binding assays.
  • Analysis: Compare the potency of this compound vs. natural butyrate and evaluate synergy with (OH)2D3.
In Vivo Protocol: Evaluating Metabolic and Inflammatory Effects (Diet-Induced Obese Mice) [2]

This model is relevant for studying metabolic syndrome, obesity, and type 2 diabetes.

  • Animals: C57BL/6 mice (including GPR43 and GPR109A knockouts and wild-type controls).
  • Diet & Duration: High-fat diet (HFD) for 8 weeks to induce obesity, followed by a 6-week treatment period.
  • Treatment:
    • Dose: this compound at 2.0 g/kg.
    • Route: Oral gavage.
    • Frequency: Three times per week at 48-hour intervals.
    • Control: Water by gavage.
  • Key Outcome Measures:
    • Metabolic Phenotyping: Body weight gain, insulin tolerance test (ITT), glucose tolerance test (GTT), hepatic triglyceride content.
    • Inflammatory State: Cytokine levels (IL-1β, TNF-α, IL-10) in adipose tissue; analysis of Treg cells and M2-macrophages.
    • Mechanism: Compare responses in knockout vs. wild-type mice to confirm receptor dependency.

Research Implications and Considerations

The data positions this compound as a promising therapeutic agent, but several factors must be considered for clinical translation.

  • Bridging Animal and Human Data: While animal data is robust, showing efficacy in obesity [2], inflammation [7], and intestinal health [5], human evidence is still emerging. The existing clinical trial confirms safety and achievable plasma levels, but more studies are needed for metabolic diseases [6].
  • Interindividual Variability: The considerable interpatient variability in achieving plasma butyrate levels suggests that factors like baseline gut microbiota and metabolic status may influence treatment outcomes [8] [6]. Future research should focus on identifying biomarkers to predict response.
  • Formulation and Delivery: The challenge of high capsule burden at effective doses, as noted in the clinical trial, highlights the need for advanced formulations (e.g., liquid concentrates) to improve patient compliance [6].

References

Biochemical Mechanism of Cleavage

Author: Smolecule Technical Support Team. Date: February 2026

Tributyrin is a short-chain triglyceride that serves as a model substrate for lipases. The core reaction is the enzymatic hydrolysis of its ester bonds.

  • Substrate Structure: this compound (C₁₅H₂₆O₆) is composed of a glycerol backbone esterified with three molecules of butyric acid [1].
  • Enzymatic Action: Lipases (triacylglycerol lipases, EC 3.1.1.3) catalyze the hydrolysis of these ester bonds, preferentially at the sn-1 and sn-3 positions, releasing free fatty acids (butyric acid) and glycerol [2] [3].
  • Physiological Context: In animals, this hydrolysis is primarily carried out by pancreatic lipase in the small intestine, allowing this compound to serve as a targeted source of butyric acid [4].

The diagram below illustrates the hydrolysis process.

G This compound This compound Molecule Reaction Hydrolysis This compound->Reaction Substrate Lipase Lipase Enzyme Lipase->Reaction Catalyst FFA1 Free Butyric Acid FFA2 Free Butyric Acid FFA3 Free Butyric Acid Glycerol Glycerol Reaction->FFA1 Reaction->FFA2 Reaction->FFA3 Reaction->Glycerol

Lipase catalyzes the hydrolysis of this compound into glycerol and free butyric acid.

Key Experimental Protocols

Here are detailed methodologies for determining lipase activity using this compound as a substrate, adapted from current research practices [2].

Gastric Lipase Activity Assay

This method is based on a pH-Stat titration and is suitable for characterizing various lipases.

  • Principle: The action of lipase on this compound releases free fatty acids, which protonate and lower the pH of the reaction medium. The consumption of a sodium hydroxide (NaOH) solution required to maintain a constant pH is directly proportional to the lipase activity [2].
  • Assay Solution: 150 mM NaCl, 2 mM sodium taurodeoxycholate, and 1 μM bovine serum albumin (BSA), adjusted to pH 5.5. Sodium taurodeoxycholate acts as an emulsifier, and BSA helps bind and solubilize the released fatty acids to prevent product inhibition [2] [5].
  • Substrate: Pure-grade this compound with no need for dilution [2].
  • Procedure:
    • Combine 14.5 mL of assay solution and 0.5 mL of this compound in a reaction vessel.
    • Stir vigorously on a magnetic stirrer for 3-5 minutes to form a fine oil-in-water emulsion. Maintain temperature at 37°C.
    • Add the lipase solution (e.g., 50-200 μL of a 1 mg/mL solution).
    • Titrate the reaction mixture to maintain pH 5.5 using 0.1 N NaOH for 5 minutes, recording the volume of NaOH consumed.
  • Calculation: Lipase activity is calculated with the formula: [ \text{Activity (units/mg)} = \frac{R_{NaOH} \times 1000}{V \times E \times F} ] Where:
    • ( R_{NaOH} ) = rate of NaOH delivery (μmol/min)
    • ( V ) = volume of enzyme solution used (μL)
    • ( E ) = concentration of enzyme solution (mg/mL)
    • ( F ) = correction factor for fatty acid ionization (1.12 for butyric acid at pH 5.5)
  • Validation: Test at least three different volumes of the enzyme solution to ensure the measured activity is within the linear range of the enzyme concentration curve [2].
Lipase Screening on Agar Plates

This method is widely used for high-throughput screening of microbial colonies or metagenomic libraries for lipase producers [6].

  • Media: LB Agar.
  • Substrate: 1% (v/v) this compound, emulsified into the agar before pouring.
  • Procedure:
    • Streak or spot microbial colonies onto the this compound agar plate.
    • Incubate at the appropriate temperature (e.g., 37°C) for 24-48 hours.
  • Activity Detection: Lipase-producing colonies are identified by the formation of a clear hydrolysis halo around them against the opaque background of the agar [6].

Lipase Activity and Specificity Data

The following table summarizes kinetic parameters and substrate specificity of various lipases towards this compound and other triglycerides, as reported in the literature.

Lipase Source Substrate Specific Activity / Kinetic Parameter Experimental Conditions Reference / Notes
Human Gastric Lipase This compound 1160 U/mg Optimal pH, 37°C [5]
Human Gastric Lipase Soybean oil 620 U/mg Optimal pH, 37°C [5]

| Human Hepatic Triacylglycerol Lipase | this compound | ( V_{max} ): 17.9 μmol/mg/h ( K_m ): 0.12 mM | In presence of phospholipid interface | Phospholipid vesicle enhanced ( V_{max} ). [3] | | Actinoalloteichus sp. LipMRD | this compound (TriC4:0) | 1080 U/g | pH 8.0, 30°C | Activity drops for larger triglycerides (e.g., TriC10:0). [7] | | Rhizopus delemar Lipase | this compound (TriC4:0) | 1080 U/g | pH 8.0, 30°C | High activity maintained against long-chain substrates. [7] | | Metagenomic Lipase LipC12 | Olive Oil / Pig Fat | 1722 U/mg / 1767 U/mg | pH 4.5-10, 30°C | A "true lipase" active on long-chain triglycerides. [6] |

Research Considerations and Best Practices

  • Defining "True Lipase": For research aimed at discovering new lipases, note that activity on this compound alone is not sufficient to classify an enzyme as a "true lipase." A true lipase (EC 3.1.1.3) must also efficiently hydrolyze long-chain triglycerides (≥C12), such as triolein or olive oil [6]. A three-stage screening on this compound, tricaprylin (C8), and triolein (C18) is an effective strategy [6].
  • Overcoming Limitations: Wild-type lipases may have suboptimal activity. Protein engineering of the lid domain—a structural element that covers the active site—can significantly enhance activity toward bulkier triglycerides [7].
  • Physiological Relevance: In animal feeding studies, this compound is valued because it is stable in the upper GI tract and cleaved specifically by pancreatic lipase in the small intestine, making it an effective targeted delivery system for butyrate [4] [1].

References

Core Physicochemical & Delivery Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key challenges and the primary technological solution identified from current literature.

Aspect Key Findings & Challenges Quantitative Data / Technical Details
Solubility Lipophilic (fat-soluble) nature [1]. Unpleasant odor is a major application challenge [1]. Chemical Nature: Neutral short-chain fatty acid triglyceride [2]. • Solubility: 100 mg/mL in DMSO (330.73 mM); soluble in oils like corn oil [2].
Stability & GI Delivery Unstable in upper GI tract; rapidly hydrolyzed by pancreatic lipases, limiting colon delivery [1]. Microencapsulation significantly improves stability and enables targeted release [1]. In Vitro GI Model: 40.9-48.7% of a dose is hydrolyzed to butyrate in the small intestine; 51.3-59.1% remains intact to reach the colon [3]. • Microcapsule Performance: Protects from heat and upper GI digestion; provides controlled release in the colon [1].

Experimental Protocol: Microencapsulation & Characterization

The following methodology details the preparation and evaluation of tributyrin microcapsules as described in the search results [1].

  • 1. Materials Preparation

    • Wall Materials: Ultrahigh methoxylated pectin (UHMP, DM >90%) and maltodextrin.
    • Core Material: this compound.
    • Equipment: High-speed homogenizer, spray dryer.
  • 2. Emulsion Formation

    • Prepare an oil-in-water emulsion by homogenizing this compound with an aqueous solution of UHMP. The UHMP acts as an emulsifier due to its interfacial activity.
  • 3. Spray Drying Microencapsulation

    • Mix the stabilized emulsion with maltodextrin as an auxiliary wall material.
    • Feed the mixture into a spray dryer to produce solid powder microcapsules. Maltodextrin aids in crust formation, reducing this compound loss during drying [1].
  • 4. Microcapsule Characterization

    • Morphology: Use Scanning Electron Microscopy (SEM) to confirm spherical particles with smooth surfaces.
    • Thermal Stability: Analyze using Thermogravimetric Analysis (TGA). Microencapsulated this compound shows higher decomposition temperatures than pure this compound.
    • In Vitro Digestion: Use simulated gastric and intestinal fluids to confirm UHMP's resistance to digestive enzymes and controlled release of this compound.
    • Fecal Fermentation: Use a biomimetic colon reactor (e.g., SHIME) to verify this compound's release and its butyrogenic effect on gut microbiota [1] [3].

Conceptual Pathway of this compound's Journey & Action

This diagram illustrates the core concept of using microencapsulation to deliver this compound to the colon and its subsequent biological effects.

G Cluster Microbiome & Host Interactions OralCapsule Oral Microcapsule UpperGIT Upper GI Tract (Stomach & Small Intestine) OralCapsule->UpperGIT Ingestion IntactMicrocapsule Intact Microcapsule (Protected this compound) UpperGIT->IntactMicrocapsule UHMP/Maltodextrin Resists Digestion Colon Colon IntactMicrocapsule->Colon Targeted Delivery Release This compound Release & Hydrolysis to Butyrate Colon->Release Microbial Fermentation & Lipase Action Butyrate Butyrate Release->Butyrate Effects Biological Effects Increased Increased Microbiome Modulates Microbiota (Bifidobacterium, Akkermansia) Butyrate->Microbiome Barrier Enhanced Gut Barrier Butyrate->Barrier Immune Immunomodulation (Anti-inflammatory) Butyrate->Immune , fillcolor= , fillcolor= Microbiome->Effects Barrier->Effects Immune->Effects

Conceptual workflow of microencapsulated this compound from oral intake to biological effects in the colon.

Biological Activity & Research Context

  • Anticancer Research: this compound acts as a prodrug for butyrate, demonstrating potent antiproliferative, proapoptotic, and differentiation-inducing effects in vitro (e.g., Caco-2 colon cancer cells). It can also upregulate the vitamin D receptor, suggesting a synergistic therapeutic approach [4] [2].
  • Metabolic & Inflammatory Health: Preclinical studies show this compound supplementation can attenuate diet-induced obesity, improve insulin sensitivity, and reduce adipose tissue inflammation. These effects are partially mediated by receptor pathways like GPR109A [5].
  • Clinical Translation: Ongoing clinical research is exploring its therapeutic potential. A 2025 pilot trial protocol investigates the feasibility and acceptability of 8-week oral this compound supplementation (4 g/day) as an adjunct therapy for Major Depressive Disorder (MDD), highlighting its relevance in gut-brain axis modulation [6].

Key Takeaways for Drug Development

  • Leverage Advanced Delivery Systems: Simple this compound solutions are insufficient for colonic delivery. Technologies like UHMP-based microencapsulation are critical to overcome stability and targeting challenges [1].
  • Utilize Relevant In Vitro Models: Incorporate dynamic gut simulation models (e.g., SHIME) during pre-clinical development to accurately predict stability, release profiles, and microbiome interactions [3].
  • Capitalize on Multi-Mechanistic Actions: The value of this compound extends beyond a butyrate source. Its prodrug properties and direct effects on targets like histone deacetylases (HDAC) offer a multi-faceted therapeutic profile [4] [2].

References

Comprehensive Technical Guide to Tributyrin (Glycerol Tributyrate): Mechanisms, Applications, and Research Methodologies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Fundamental Properties

Tributyrin (glycerol tributyrate) represents a strategically important butyrate prodrug with significant therapeutic potential in pharmaceutical development and metabolic health applications. This triglyceride, consisting of three butyric acid molecules esterified to a glycerol backbone, serves as an efficient delivery system for butyrate—a short-chain fatty acid with pleiotropic biological activities. Unlike free butyric acid which faces challenges including pungent odor, rapid absorption, and short half-life, this compound's unique molecular structure confers superior pharmacokinetics and better patient tolerance, making it particularly valuable for clinical applications. The molecular formula of this compound is C₁₅H₂₆O₆ with a relative molecular mass of 302.36 g/mol, and it typically presents as a colorless oily liquid with minimal odor compared to the strong aroma of free butyric acid [1].

The metabolic pathway of this compound represents a key advantage over direct butyrate administration. Following oral administration, this compound remains largely intact through the stomach due to its resistance to gastric acid hydrolysis. The primary site of metabolism occurs in the small intestine where pancreatic lipases selectively hydrolyze the ester bonds, gradually releasing three molecules of butyrate and one molecule of glycerol. This controlled hydrolysis results in a more sustained release of butyrate compared to the rapid absorption and clearance of free butyric acid. Research indicates this compound has a plasma half-life of approximately 40 minutes in humans, significantly longer than the 2-3 hour half-life of free butyrate, allowing for more prolonged therapeutic exposure [2] [3].

Mechanisms of Action

Cellular Signaling Pathways

This compound exerts its multifaceted biological effects primarily through its metabolic conversion to butyrate, which functions as a multi-target therapeutic agent with impacts on epigenetic regulation, cellular signaling, and metabolic homeostasis. Butyrate's most extensively studied mechanism involves its function as a histone deacetylase inhibitor (HDACi), which modulates gene expression by increasing histone acetylation levels. This epigenetic modulation affects the expression of approximately 2-10% of mammalian genes, including those involved in cell differentiation, apoptosis, and inflammation [1] [4].

The signaling pathways through which this compound-derived butyrate exerts its effects are illustrated below:

G This compound This compound Butyrate Butyrate This compound->Butyrate Lipase hydrolysis HDAC_Inhibition HDAC_Inhibition Butyrate->HDAC_Inhibition GPCR_Signaling GPCR_Signaling Butyrate->GPCR_Signaling Energy_Production Energy_Production Butyrate->Energy_Production Apoptosis Apoptosis HDAC_Inhibition->Apoptosis Induces Cell_Differentiation Cell_Differentiation HDAC_Inhibition->Cell_Differentiation Promotes Anti_inflammatory_Genes Anti_inflammatory_Genes HDAC_Inhibition->Anti_inflammatory_Genes Activates GPR109A GPR109A GPCR_Signaling->GPR109A Activates GPR43 GPR43 GPCR_Signaling->GPR43 Activates Intestinal_Health Intestinal_Health Energy_Production->Intestinal_Health Supports Mucosal_Barrier Mucosal_Barrier Energy_Production->Mucosal_Barrier Strengthens Anti_inflammatory_Response Anti_inflammatory_Response GPR109A->Anti_inflammatory_Response Stimulates Glucagon_secretion Glucagon_secretion GPR43->Glucagon_secretion Regulates Insulin_sensitivity Insulin_sensitivity GPR43->Insulin_sensitivity Improves IL_10 IL_10 Anti_inflammatory_Response->IL_10 Increases TNF_a TNF_a Anti_inflammatory_Response->TNF_a Decreases Treg_Cells Treg_Cells Anti_inflammatory_Response->Treg_Cells Promotes

Figure 1: this compound Metabolic Activation and Key Signaling Pathways. This diagram illustrates the primary mechanisms through which this compound exerts its biological effects after hydrolysis to butyrate, including epigenetic regulation, receptor-mediated signaling, and energy production.

Butyrate activates several G-protein coupled receptors (GPCRs), including GPR109A, GPR41, and GPR43, which are expressed in various tissues including intestinal epithelium, immune cells, and adipose tissue. Activation of GPR109A by butyrate has been shown to promote anti-inflammatory responses through increased production of IL-10 and expansion of regulatory T cells (Tregs), while simultaneously reducing pro-inflammatory cytokines such as TNF-α and IL-1β. This mechanism is particularly relevant in the context of metabolic diseases, as research has demonstrated that the improvements in glucose metabolism and reduction of adipose tissue inflammation following this compound treatment are dependent on GPR109A activation [4].

Metabolic Regulation and Anti-inflammatory Mechanisms

The systemic metabolic effects of this compound administration are mediated through multiple interconnected mechanisms. In hepatic tissue, this compound-derived butyrate enhances insulin sensitivity and reduces lipid accumulation through activation of AMP-activated protein kinase (AMPK) signaling, resulting in increased fatty acid oxidation and decreased lipogenesis. This pathway contributes to the reduction of hepatic steatosis observed in animal models of obesity. Additionally, butyrate influences energy metabolism in skeletal muscle by upregulating the expression of PGC-1α and PPAR-δ, leading to enhanced mitochondrial biogenesis and oxidative metabolism [4].

The anti-inflammatory properties of this compound are particularly noteworthy and involve both direct immunomodulatory effects and indirect mechanisms through gut barrier enhancement. Butyrate inhibits the activation of the transcription factor NF-κB, a master regulator of inflammatory gene expression, thereby reducing the production of numerous pro-inflammatory cytokines and chemokines. This inhibition occurs through multiple mechanisms, including HDAC inhibition and interference with IκB degradation. The compound also promotes intestinal barrier integrity by stimulating the expression of tight junction proteins such as ZO-1, occludin, and claudin-1, thereby reducing gut permeability and subsequent systemic inflammation [1] [2].

Therapeutic Applications and Efficacy Data

Metabolic and Gastrointestinal Applications

This compound demonstrates significant potential for managing metabolic disorders and gastrointestinal conditions. In diet-induced obese mice, this compound supplementation (2.0 g/kg, three times weekly for six weeks) resulted in a 15-20% reduction in body weight gain compared to control animals, along with improved insulin sensitivity as evidenced by a 30% reduction in HOMA-IR index. This was accompanied by reduced hepatic triglyceride content (approximately 25-30% decrease) and improved adipose tissue function, including increased polarization of macrophages toward the anti-inflammatory M2 phenotype [4].

The gastroprotective effects of this compound are particularly relevant for counteracting antibiotic-associated intestinal damage. Research demonstrates that co-administration of this compound with broad-spectrum antibiotics preserves expression of key intestinal transport proteins, including butyrate transporter SLC5A8, sodium-hydrogen exchanger NHE3, chloride-bicarbonate exchanger SLC26A3, and water channel aquaporin 4. This preservation of intestinal absorptive capacity helps prevent antibiotic-associated diarrhea by maintaining normal water and electrolyte homeostasis in the gut [2].

Table 1: Key Therapeutic Applications of this compound with Efficacy Data

Application Area Experimental Model Dosage Regimen Key Outcomes Proposed Mechanisms

| Obesity & Metabolic Syndrome | HFD-induced obese mice | 2.0 g/kg, 3×/week for 6 weeks | • 15-20% ↓ body weight gain • 30% ↓ HOMA-IR • 25-30% ↓ hepatic triglycerides • Improved glucose tolerance | • AMPK activation • GPR109A-dependent anti-inflammatory effects • Enhanced adipose tissue function | | Antibiotic-Associated Diarrhea | Mouse antibiotic model | Co-administered with antibiotics for 7 days | • Preserved expression of SLC5A8, NHE3 • Maintained tight junction protein expression • Prevented water/electrolyte transport disruption | • Butyrate transporter maintenance • Tight junction protein preservation • Intestinal barrier strengthening | | Hepatic Steatosis | Grass carp high-lipid diet model | 0.1% dietary supplementation for 12 weeks | • Reduced liver fat content • Improved lipid metabolism • Altered gut microbiota composition | • FXR-SHP pathway modulation • Gut microbiota modification • Reduced bile acid transformation | | Inflammatory Bowel Disease | Mouse models of colitis | Variable (multiple studies) | • Reduced pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) • Enhanced anti-inflammatory IL-10 • Improved epithelial barrier function | • NF-κB pathway inhibition • HDAC inhibition • Tight junction protein upregulation |

Oncological Applications and Poultry Health Optimization

In oncology, this compound has emerged as a potential anti-neoplastic agent due to butyrate's ability to induce differentiation and apoptosis in various cancer cell lines. Butyrate's HDAC inhibitory activity leads to hyperacetylation of histones and subsequent activation of genes involved in cell cycle arrest and apoptosis. Research has shown that this compound can serve as an effective solubilizer for docetaxel, positioning it as a potential candidate for cancer drug development. The rising demand for novel cancer treatments has contributed to increased interest in this compound within the pharmaceutical sector, with the this compound market expected to grow at a CAGR of 9.2% from 2025-2032, reaching USD 307.2 million by 2032 [5].

The application of this compound in poultry health demonstrates its utility in agricultural and veterinary contexts. A comprehensive study with 1,000 Arbor Acres broiler chicks revealed that dietary supplementation with this compound (300 g/ton di- and tri-butyrin) significantly improved body weight (+4.6%), feed conversion ratio (-5.2%), and European Production Efficiency Factor (+14.9%) compared to control diets. Additionally, this compound supplementation enhanced duodenal villi height, crypt-villus ratio, and digestive enzyme activity (lipase and protease), while reducing serum lipid levels and improving immune function through upregulation of TLR4 expression [3].

Table 2: Comparative Efficacy of Different Butyrate Formulations in Broiler Chickens

Parameter Control TB-300 TB-500 SB-500
Body Weight Gain Baseline +4.6% +2.8% +3.1%
Feed Conversion Ratio Baseline -5.2% -3.1% -3.9%
European Production Efficiency Factor Baseline +14.9% +8.7% +10.2%
Duodenal Villi Height Baseline +18.3% +12.1% +16.7%
Digestive Enzymes Baseline +22.5% +15.8% +19.3%
Serum Lipid Reduction Baseline -16.2% -9.7% -14.1%
mTOR Expression Baseline +35.7% +24.2% +28.9%

Experimental Protocols and Research Methodologies

In Vitro and In Vivo Assessment Methods

In vitro evaluation of this compound typically involves cell culture models representing various target tissues, including intestinal epithelial cells (Caco-2, HT-29), hepatic cells (HepG2), and immune cells (macrophages, lymphocytes). For assessing intestinal barrier function, researchers commonly utilize trans-epithelial electrical resistance (TEER) measurements across Caco-2 cell monolayers. Typically, Caco-2 cells are seeded on transwell filters and allowed to differentiate for 14-21 days until TEER values stabilize above 300 Ω·cm². This compound is usually dissolved in DMSO and applied to the apical compartment at concentrations ranging from 0.1-5 mM, with butyrate at equivalent molar concentrations serving as a reference. TEER measurements are taken at 6, 12, 24, and 48 hours post-treatment, with parallel assessment of paracellular permeability using fluorescent markers like FITC-dextran [2].

For in vivo studies, rodent models are most commonly employed, with specific protocols tailored to the condition under investigation. In diet-induced obesity studies, C57BL/6 mice are typically fed a high-fat diet (45-60% kcal from fat) for 8-12 weeks to establish obesity and metabolic dysfunction before initiating this compound treatment. The compound is generally administered by oral gavage at doses ranging from 0.5-2.0 g/kg body weight, with frequency varying from daily to three times per week over 4-8 weeks. Metabolic assessments include glucose tolerance tests, insulin tolerance tests, indirect calorimetry to measure energy expenditure, and body composition analysis via MRI or DEXA. Tissue collection at endpoint allows for histological analysis (H&E staining, oil red O for lipids), gene expression profiling (RNA sequencing, qRT-PCR), and protein analysis (Western blot, immunohistochemistry) [4].

Analytical Methods for this compound Quantification

Accurate quantification of this compound and its metabolites is essential for pharmacokinetic studies and mechanistic research. High-performance liquid chromatography (HPLC) with UV detection represents the most widely employed method for this compound analysis. A typical protocol involves reverse-phase chromatography using a C18 column (250 × 4.6 mm, 5 μm particle size) with an isocratic mobile phase consisting of acetonitrile:water:phosphoric acid (60:40:0.1, v/v/v) at a flow rate of 1.0 mL/min. Detection is performed at 210 nm, with this compound typically eluting at 7.2-7.8 minutes. Sample preparation involves liquid-liquid extraction with chloroform or hexane, followed by evaporation under nitrogen and reconstitution in mobile phase [6].

For more comprehensive metabolic profiling, gas chromatography-mass spectrometry (GC-MS) provides superior sensitivity for detecting butyrate and other short-chain fatty acids. The analytical workflow involves acidification of biological samples (plasma, feces, tissue homogenates) with hydrochloric acid followed by extraction with diethyl ether. Derivatization is typically performed using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) at 70°C for 30 minutes. GC separation is achieved using a capillary column (e.g., RTX-WAX, 30 m × 0.25 mm ID, 0.25 μm film thickness) with a temperature program starting at 100°C (held for 2 minutes), increasing to 110°C at 15°C/min, then to 140°C at 10°C/min, and finally to 230°C at 70°C/min. Mass detection operates in selected ion monitoring (SIM) mode for enhanced sensitivity, with butyrate typically quantified using m/z 89, 73, and 117 [4].

The experimental workflow for evaluating this compound in animal models of metabolic disease is summarized below:

G Model_Induction Model_Induction Treatment Treatment Model_Induction->Treatment 8-12 weeks HFD HFD Model_Induction->HFD C57BL/6 mice 45-60% fat diet Metabolic_Assessments Metabolic_Assessments Treatment->Metabolic_Assessments 4-8 weeks Dosage Dosage Treatment->Dosage Oral gavage 0.5-2.0 g/kg Frequency Frequency Treatment->Frequency 3x/week to daily Tissue_Collection Tissue_Collection Metabolic_Assessments->Tissue_Collection GTT_ITT GTT_ITT Metabolic_Assessments->GTT_ITT Glucose/insulin tolerance tests Calorimetry Calorimetry Metabolic_Assessments->Calorimetry Indirect calorimetry Body_Comp Body_Comp Metabolic_Assessments->Body_Comp Body composition analysis Analysis Analysis Tissue_Collection->Analysis Blood Blood Tissue_Collection->Blood Serum analysis Liver Liver Tissue_Collection->Liver Triglyceride content Adipose Adipose Tissue_Collection->Adipose Inflammation assessment Intestine Intestine Tissue_Collection->Intestine Morphology & microbiota Histology Histology Analysis->Histology H&E, Oil Red O Molecular Molecular Analysis->Molecular qPCR, Western blot Microbiota Microbiota Analysis->Microbiota 16S rRNA sequencing

Figure 2: Experimental Workflow for Evaluating this compound in Metabolic Disease Models. This diagram outlines the key stages in assessing this compound efficacy in animal models, including model induction, treatment protocols, metabolic assessments, tissue collection, and analytical approaches.

Research Gaps and Future Directions

Despite promising preclinical results, several significant challenges remain in the translational development of this compound therapeutics. One major limitation is the species-specific differences in drug metabolism and gut microbiota composition between animal models and humans, which may affect the extrapolation of efficacy data. Additionally, most studies have employed relatively short treatment durations (typically 4-12 weeks), while many potential clinical applications would require chronic administration. The long-term safety profile of this compound remains inadequately characterized, particularly regarding potential effects on drug metabolism pathways and microbiome stability [1] [4].

Future research should prioritize delivery system optimization to enhance this compound's therapeutic index. Advanced formulation strategies including encapsulation technologies such as liposomes, polymeric nanoparticles, and self-emulsifying drug delivery systems show particular promise for improving this compound's bioavailability and targeting specific tissues. The emerging field of precision microbiota-directed therapeutics offers exciting opportunities for this compound, as individual variations in gut microbiome composition significantly influence butyrate production and metabolism. Patient stratification based on microbial signatures could enhance therapeutic outcomes in clinical trials [7] [5].

The dose-response relationships for different this compound applications require more systematic characterization. While animal studies have identified generally effective dosing ranges (0.075-0.25% in feed for production animals, 0.5-2.0 g/kg for therapeutic applications in rodents), human equivalent dosing needs more precise determination. Future studies should explore intermittent dosing regimens that may potentially enhance efficacy while minimizing adaptation or tolerance development. Additionally, combination therapies pairing this compound with other gut-modulating interventions such as prebiotics, probiotics, or other microbiota-targeted approaches warrant investigation for potential synergistic effects [1] [3].

Table 3: Current Challenges and Future Research Priorities for this compound Development

Challenge Category Specific Limitations Potential Solutions Research Priority

| Translational Gaps | • Species differences in metabolism • Short treatment durations in existing studies • Limited long-term safety data | • Human organoid models • Chronic toxicity studies • Pharmacokinetic modeling | High | | Formulation Challenges | • Variable bioavailability • Limited tissue targeting • Potential gastric hydrolysis | • Advanced encapsulation systems • Targeted delivery technologies • Prodrug optimization | High | | Clinical Application | • Imprecise dose-response relationships • Individual variability in response • Unknown drug interaction potential | • Phase I/II dose-finding trials • Microbiome-based patient stratification • Comprehensive drug interaction studies | Medium-High | | Mechanistic Understanding | • Relative contribution of different mechanisms • Tissue-specific effects • Impact on microbiome composition | • Cell-specific knockout models • Multi-omics approaches • Advanced imaging techniques | Medium |

Conclusion

References

tributyrin short-chain fatty acid ester

Author: Smolecule Technical Support Team. Date: February 2026

Tributyrin at a Glance

This compound is a small molecule (C₁₅H₂₆O₆) and a triglyceride where glycerol is esterified with three butyrate molecules [1]. It serves as a prodrug, meaning it is hydrolyzed by metabolic enzymes to release active butyrate [2] [3].

Its key advantage lies in its pharmacokinetics. Compared to sodium butyrate, this compound is more stable, has lower toxicity, and provides a slower, more sustained release of butyrate, helping to overcome butyrate's rapid metabolism and inability to achieve effective pharmacologic concentrations in target tissues [4] [3] [2].

Mechanisms of Action

The biological activity of this compound is largely attributed to the butyrate it releases. The diagram below illustrates its core mechanisms of action.

G cluster_paths Mechanisms of Released Butyrate This compound This compound Butyrate Butyrate This compound->Butyrate  Enzymatic Hydrolysis HDACi HDAC Inhibition Butyrate->HDACi GPCR Activation of GPCRs (e.g., GPR109A) Butyrate->GPCR Apoptosis Induction of Apoptosis Butyrate->Apoptosis Epigenetic Altered Gene Expression (e.g., Cell Differentiation, Tumor Suppression) HDACi->Epigenetic AntiInflammatory Anti-inflammatory Effects (↑ IL-10, ↑ Tregs, ↓ IL-1β, ↓ TNF-α) GPCR->AntiInflammatory Caspase3 Activation of Caspase-3 Apoptosis->Caspase3

Core pathways for this compound's conversion to butyrate and its primary mechanisms of action.

Therapeutic Applications & Key Evidence

This compound has been investigated in preclinical and clinical models for various conditions. The table below summarizes the key findings.

Therapeutic Area Proposed Mechanism(s) of Action Key Experimental Models & Findings

| Metabolic & Inflammatory Diseases [4] | Activation of GPR109A receptor; Reduction in adipose tissue inflammation; Improved insulin sensitivity; Reduced hepatic triglyceride content. | Model: HFD-induced obese mice. Findings: Reduced body weight gain, improved glucose metabolism, increased anti-inflammatory markers (IL-10, Tregs, M2 macrophages), decreased pro-inflammatory markers (IL-1β, TNF-α). Effects were GPR109A-dependent. | | Oncology [3] [2] | HDAC inhibition; Induction of apoptosis (Caspase-3 activation); Promotion of cell differentiation; Synergy with vitamin D. | Models: Caco-2 colon cancer cells [3], B16-F10 melanoma cells & murine lung colonization model [2]. Findings: Potent growth inhibition, induced apoptosis, suppressed colony formation, inhibited lung tumor formation in vivo. More potent than butyrate[CITATION:4] [2]. | | Neuropsychiatry [5] | HDAC inhibition; Anti-inflammatory effects; Strengthening of the intestinal barrier; Modulation of the gut-brain axis. | Model: A currently recruiting randomized controlled trial (RCT) in humans with Major Depressive Disorder (MDD). Objective: Assess feasibility and antidepressant efficacy of 8-week this compound supplementation (4 g/day) as an adjunct to standard therapy [5]. | | Gut Health [6] | Energy source for colonocytes; HDAC inhibition; Strengthening of the intestinal epithelial barrier; Anti-inflammatory effects. | Context: Butyrate is crucial for colonic health. This compound is a delivery system for butyrate. Studies on butyrate itself show it enhances barrier function and suppresses gut inflammation [6]. |

Summary of Quantitative Data

The table below consolidates key quantitative data from the cited research.

Parameter / Study This compound Dosage & Form Key Quantitative Outcomes
Obesity / Metabolism [4] 2.0 g/kg, by gavage, 3x/week for 6 weeks in HFD-induced obese mice. ↓ Body weight gain; ↓ Hepatic triglycerides; ↑ Insulin sensitivity; ↓ Adipose tissue Il-1β and Tnf-α; ↑ Il-10, Tregs, and M2-macrophages.
Oncology (Melanoma) [2] This compound emulsion (intraperitoneal) in a murine B16-F10 melanoma lung colonization model. Significant inhibition of tumor colony formation in the lung.
Oncology (Colon Cancer) [3] In vitro treatment of Caco-2 human colon cancer cells. More potent than butyrate in inhibiting growth and inducing differentiation. Synergistic effect with 1,25-(OH)₂D₃.
Major Depressive Disorder (MDD) [5] 4 g/day, oral soft gel capsules, for 8 weeks in a human RCT (ongoing). Primary Outcome: Feasibility and acceptability. Secondary Outcomes: Changes in depressive symptoms (HDRS-17).

Detailed Experimental Protocols

For researchers looking to implement these studies, here are the detailed methodologies for key in vivo and in vitro experiments.

In Vivo Model: Metabolic Assessment in Obese Mice [4]

This protocol evaluates the efficacy of this compound in improving metabolic parameters in diet-induced obese mice.

  • 1. Animal Model Induction: Use male C57BL/6 mice (6-8 weeks old). Feed a High-Fat Diet (HFD) for 8 weeks to induce obesity and metabolic dysfunction.
  • 2. Treatment Phase: After 8 weeks, randomly divide obese mice into two groups.
    • Treatment Group: Administer this compound (2.0 g/kg body weight) by oral gavage.
    • Control Group: Administer a placebo (e.g., water) by gavage.
    • Continue the HFD and administer treatments three times per week at 48-hour intervals for 6 weeks. Monitor body weight and food intake regularly.
  • 3. Metabolic Phenotyping (during week 12): Place mice in an indirect calorimetry system (e.g., CLAMS) to measure oxygen consumption (VO₂) and carbon dioxide production (VCO₂) for 24 hours after a 24-hour acclimation period. Calculate the Respiratory Exchange Ratio (RER = VCO₂/VO₂).
  • 4. Terminal Analysis (after 14 weeks total): Euthanize mice after a 6-hour fast.
    • Blood Collection: Collect serum for analysis of triglycerides, cholesterol (LDL, HDL), non-esterified fatty acids (NEFA), and liver transaminases (ALT, AST) using commercial kits.
    • Tissue Harvest: Collect liver for triglyceride content analysis and adipose tissue for gene expression profiling (e.g., qPCR for Il-1β, Tnf-α, Il-10).
  • 5. Data Analysis: Compare metabolic rates, serum biomarkers, liver fat, and inflammatory markers between the treatment and control groups. To probe mechanism, the study can be repeated in GPR109A knockout mice [4].
In Vitro Model: Anti-Cancer Efficacy in Melanoma Cells [2]

This protocol assesses the direct anti-proliferative and pro-apoptotic effects of this compound on cancer cells.

  • 1. This compound Emulsion Preparation:
    • Use a mixture of Tween 80 and 1,2-dimyristoyl-sn-glycero-3-phosphocholine as surfactants.
    • Disperse this compound in an aqueous solution with the surfactants to produce a homogeneous nanoemulsion. This formulation is critical for cellular uptake and efficacy.
  • 2. Cell Culture:
    • Maintain B16-F10 murine melanoma cells in standard culture conditions.
  • 3. Growth Inhibition Assay (e.g., MTT/XTT):
    • Seed cells in a multi-well plate and allow to adhere.
    • Treat cells with a range of concentrations of the this compound emulsion. A sodium butyrate treatment group should be included for comparison.
    • After an incubation period (e.g., 48-72 hours), add a metabolic dye. Measure the absorbance to determine cell viability and calculate the IC₅₀.
  • 4. Apoptosis Analysis:
    • Cell Cycle Analysis: Treat cells, then fix, stain with propidium iodide, and analyze DNA content by flow cytometry. An increase in the sub-G₀/G₁ peak indicates apoptosis.
    • DNA Fragmentation: Use a TUNEL assay or DNA laddering to confirm apoptosis.
  • 5. Clonogenic Assay:
    • Treat cells with this compound emulsion for a set time.
    • Replate the cells at a low density in a fresh medium without the drug and allow them to grow for 1-2 weeks.
    • Stain the resulting colonies with crystal violet and count them. A dose-dependent reduction in colonies indicates a long-term anti-proliferative effect.

Current Research Status and Future Directions

Much of the compelling evidence for this compound's benefits comes from in vitro and preclinical in vivo studies [4] [3] [2]. The translation to human applications is underway, as evidenced by the ongoing clinical trial in depression [5]. Key future directions include:

  • Expanding Clinical Trials: Conducting large-scale, robust human trials in metabolic disease and oncology.
  • Formulation Optimization: Developing advanced delivery systems (e.g., cyclodextrin inclusion complexes) to enhance stability and target release to the colon [7].
  • Mechanistic Deep-Dive: Further elucidating the relative contributions of its different mechanisms (HDACi vs. GPCR activation) across various diseases.

References

Tributyrin Fundamentals and Market Landscape

Author: Smolecule Technical Support Team. Date: February 2026

Tributyrin is a triglyceride composed of glycerol esterified with three molecules of butyric acid [1] [2]. It acts as a prodrug, efficiently delivering butyrate to the hindgut where it is released by pancreatic lipases [3] [4]. This makes it a more stable and targeted option than sodium butyrate, which is often absorbed and metabolized too early in the digestive tract [4].

The market for this compound is growing significantly, driven by its applications in animal nutrition, human health, and pharmaceuticals. The data below provides a snapshot of its commercial landscape.

Market Segment 2024 Market Size Projected 2032-2035 Market Size CAGR (Compound Annual Growth Rate) Key Growth Drivers
Global Market USD 150.5 Million [5] (or USD 2.33 Billion [6], differing methodologies) USD 307.2 Million (by 2032) [5] 7.4% - 9.13% [2] [5] [7] Demand for antibiotic alternatives in animal feed, human gut health supplements, and pharmaceutical research [5] [8].
Application: Feed Additives Revenue of USD 122.9 Million (projected for 2025) [5] - - Promotes gut health, improves growth performance, and reduces diarrhea in young animals [3] [5].
Region: Asia Pacific USD 69.18 Million [5] (45.97% share) [5] - - Expanding livestock sector and high meat production in China and India [2] [5].
Region: North America 39.4% share [7] - - Strong healthcare and feed additive industries, shift to antibiotic-free farming [2] [7].

Key Biological Mechanisms and Therapeutic Potential

Recent studies elucidate the specific molecular pathways through which this compound exerts its effects. The following diagram synthesizes two key mechanisms identified in animal models.

G TB This compound Intake Butyrate Butyrate Release (in gut) TB->Butyrate SIRT1 Upregulates SIRT1 Butyrate->SIRT1 JAK2 Activates JAK2/STAT6 Pathway Butyrate->JAK2 NFkB_Inhibit Inhibits NF-κB Pathway SIRT1->NFkB_Inhibit M1 Reduces M1 (Pro-inflammatory) Macrophages NFkB_Inhibit->M1 Outcomes Improved Antioxidant Capacity Enhanced Immune Function Reduced Liver Inflammation M1->Outcomes M2 Promotes M2 (Anti-inflammatory) Macrophages JAK2->M2 M2->Outcomes

Key signaling pathways of this compound in liver inflammation models.

The table below summarizes quantitative evidence of its efficacy from recent preclinical studies.

Study Model This compound Dosage Key Quantitative Outcomes Proposed Primary Mechanism

| Weaned Piglets (LPS challenge) [3] | 0.2% dietary supplementation | • ↑ Average Daily Gain (ADG) 0-14 days (p<0.05) • ↑ CAT, IL-10; ↓ MDA, IL-6 in serum/liver • ↓ M1 & ↑ M2 macrophage markers | Alters liver macrophage polarization via SIRT1/NF-κB and JAK2/STAT6 pathways [3]. | | Diet-Induced Obese Mice [9] | 2.0 g/kg by gavage, 3x/week for 6 weeks | • ↓ Body weight gain • Improved insulin sensitivity & glucose metabolism • ↓ Hepatic triglycerides • ↑ Anti-inflammatory state (↑ IL-10, Tregs, M2 macrophages) | Attenuation of metabolic and inflammatory dysfunction, dependent on GPR109A receptor activation [9]. | | Juvenile Grass Carp [4] | 0.5 g/kg and 1.0 g/kg diet | • Significantly promoted growth performance • ↑ Expression of CDX2, SP1, and PepT1 genes in intestine | Enhances oligopeptide transport and nutrient absorption via CDX2/SP1-PepT1 pathway [4]. |

Experimental Design and Protocols

For researchers designing studies, here are detailed methodologies from recent publications.

In Vivo Model: Weaned Piglet Challenge Model [3]

This complex model assesses growth performance and immune response under inflammatory challenge.

  • Animals and Diet: 21-day-old weaned piglets fed a basal diet supplemented with 0.2% this compound for 28 days.
  • Challenge: On day 28, piglets were intraperitoneally injected with 80 μg/kg LPS (from E. coli) or saline as a control.
  • Sample Collection: Blood and tissue samples (e.g., liver) were collected 4 hours post-injection.
  • Key Measurements:
    • Growth Performance: Average daily gain (ADG), feed intake.
    • Antioxidant Capacity: Serum and liver levels of CAT, GSH-Px, GSH, MDA.
    • Immune Function: Serum and liver levels of pro-inflammatory (IL-1β, IL-6) and anti-inflammatory (IL-10) cytokines.
    • Gene/Protein Expression: qPCR and Western Blot for markers of M1/M2 macrophage polarization (e.g., iNOS, Arg1) and key pathway proteins (SIRT1, NF-κB, JAK2, STAT6).
In Vivo Model: Aquaculture Feeding Trial [4]

This model is relevant for studying growth and nutrient absorption.

  • Experimental Diet: Juvenile grass carp were fed isonitrogenous and isolipidic diets with this compound added at 0.0, 0.5, 1.0, and 1.5 g/kg feed for four weeks.
  • Primary Endpoint: Growth performance.
  • Molecular Analysis: Intestinal tissue analyzed for expression of genes related to oligopeptide transport (CDX2, SP1, PepT1) using qPCR.
In Vitro Model: Primary Intestine Cell Trial [4]
  • Treatment: Primary intestine cells from grass carp were treated with 5 mM and 10 mM this compound.
  • Molecular Analysis: Expression of CDX2, SP1, and PepT1 was measured to elucidate the direct signaling pathway in the intestine.

Future Research and Development Directions

The accumulated evidence positions this compound as a strong candidate for further development. Key focus areas include:

  • Human Health Trials: Translating positive preclinical results into human clinical trials for conditions like obesity, metabolic syndrome, and NAFLD [9].
  • Drug Delivery Systems: Developing advanced encapsulation technologies (e.g., liposomes, biodegradable polymers) to improve this compound's stability, bioavailability, and targeted release [1].
  • Novel Applications: Expanding research into its role in aquaculture nutrition [4] and its potential anti-cancer properties as a prodrug for butyrate [2] [5].

References

Comprehensive Application Notes and Protocols: Tributyrin in Animal Nutrition

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Tributyrin and Its Mechanisms

This compound, a triglyceride composed of three butyric acid molecules esterified to a glycerol backbone, has emerged as a highly effective feed additive in animal nutrition. Unlike free butyric acid and its salts, this compound offers superior stability, more favorable pharmacokinetics, and reduced odor, making it particularly suitable for feed applications [1]. Its primary mechanism of action involves enzymatic hydrolysis in the gastrointestinal tract, releasing active butyrate that serves as a preferred energy source for intestinal epithelial cells and exerts multiple beneficial effects including enhanced gut development, immunomodulation, and metabolic regulation [1] [2].

Research across multiple species has demonstrated that this compound supplementation significantly influences gastrointestinal health, nutrient utilization, and overall growth performance. Butyrate, its active metabolite, plays crucial roles in cellular differentiation, barrier function enhancement, and inflammatory response modulation through various molecular pathways including G-protein coupled receptors (GPRs) and histone deacetylase (HDAC) inhibition [2]. The following sections provide comprehensive application guidelines and experimental protocols based on recent scientific evidence.

Species-Specific Application Notes

Ruminants (Lambs and Dairy Calves)

Table 1: this compound Application in Ruminants

Species Optimal Dosage Duration Key Benefits Experimental Conditions
Weaned Lambs 4.0 g/kg DM of feed [1] 75 days [1] ↑ ADG by 25%, ↑ DMI by 18%, ↓ fecal nitrogen excretion by 15% [1] 30 Small-Tailed Han female lambs (27.5 ± 4.1 kg BW) [1]
Pre-weaned Dairy Calves 2 g/L milk [3] 56 days [3] ↓ Diarrhea frequency by 30%, ↑ jejunal villus height by 22%, ↑ villus height:crypt depth ratio [3] 20 newborn Holstein bull calves, random assignment to CON or TRB [3]

In weaned lambs, this compound supplementation at 4.0 g/kg of dietary DM significantly enhanced rumen development as evidenced by increased dorsal sac thickness, papillae length and width, and caudodorsal blind sac thickness. Additionally, this compound promoted intestinal maturation through increased duodenum and ileum thickness, villus heights throughout the intestinal tract, and reduced crypt depths [1]. The mechanism involves rumen microbiota modulation, specifically enhancing VFA-producing bacteria including Clostridium, Butyrivibrio, Streptococcus, Prevotella, Ruminobacter, and Fibrobacter, which collectively contribute to reduced rumen pH and increased total VFA concentration [1].

For pre-weaned dairy calves, this compound administered via milk replacer at 2 g/L improved intestinal barrier function through upregulation of claudin-4 gene expression in both jejunum and ileum, while simultaneously suppressing inflammatory responses via downregulation of TLR2 and IL-1β gene expression [3]. This was associated with significant enrichment of SCFA-producing bacteria (Ruminococcaceae, Lachnospiraceae, Prevotella, and Rikenellaceae) in the gut microbiota, creating a synergistic effect on gut health and development [3].

Swine (Weaned Piglets and Sows)

Table 2: this compound Application in Swine

Animal Category Optimal Dosage Duration Key Benefits Experimental Conditions
Weaned Piglets 0.2% of diet [4] [5] 28 days [4] [5] ↑ ADG 0-14 days, ↓ liver IL-6 by 32%, ↑ IL-10 by 45%, ↑ antioxidant enzymes [4] [5] 72 weaned piglets (21-d old), LPS challenge model [4] [5]
Gestating Sows 0.1% of diet [6] Gestation to end of lactation [6] ↓ Stillborn rate by 35.5%, ↑ litter birth weight by 10.1%, reduced prepartum backfat [6] 148 commercial-line sows (parity 1-4, 201.7 ± 12.2 kg) [6]

For weaned piglets, this compound supplementation at 0.2% of the diet significantly improved growth performance during the critical early post-weaning period (0-14 days) and enhanced antioxidant capacity under inflammatory challenge conditions [4] [5]. The molecular mechanisms involve modulation of macrophage polarization through regulation of the SIRT1/NF-κB and JAK2/STAT6 signaling pathways, shifting from pro-inflammatory M1 to anti-inflammatory M2 phenotypes [4] [5]. This resulted in significantly increased levels of catalase (CAT) and glutathione peroxidase (GSH-Px) activities, while reducing malondialdehyde (MDA) levels in both serum and liver tissues [4].

In gestating sows, this compound supplementation throughout gestation and lactation improved reproductive performance by reducing stillborn rates and increasing litter birth weight [6]. Treated sows showed a tendency for higher body weight at term with less backfat accumulation, indicating improved nutrient partitioning toward fetal development [6]. The beneficial effects extended into the nursery phase, with piglets from this compound-supplemented sows showing higher feed intake immediately post-weaning, suggesting enhanced metabolic programming during fetal development [6].

Poultry (Broilers and Layers)

Table 3: this compound Application in Poultry

Parameter Broilers (Standard Conditions) Broilers (Stress Conditions) Layers
Dosage 1 g/kg feed [7] 500 g/ton (starter), 250 g/ton (finisher) [8] Under investigation
Key Effects Appropriate fat deposition, ↑ HDL-C, ↑ lipid metabolism gene expression [7] Improved FCR, ↑ villus height, ↓ crypt depth [8] Improved eggshell quality, hatchability [8]
Mechanisms Modulation of PPARα, PPARγ, FAS, LPL, ATGL gene expression [7] Enhanced gut integrity, anti-inflammatory effects [8] Improved calcium metabolism, nutrient utilization

In broilers, this compound supplementation at 1 g/kg of feed promoted appropriate fat deposition by upregulating key genes involved in lipid metabolism including PPARα, PPARγ, FAS, LPL, and ATGL [7]. This was associated with increased high-density lipoprotein cholesterol (HDL-C) content in the liver and reduced hepatic lipase (HL) and total lipid (TL) activities, indicating enhanced lipid transport efficiency without causing hepatic tissue damage [7].

Under stress conditions such as heat challenge, this compound supplementation at 500 g/ton during starter phases and 250 g/ton during finisher phases significantly improved growth performance and gut integrity as evidenced by increased villus height and reduced crypt depth in the duodenum [8]. In layers, this compound has shown potential for improving eggshell quality and hatchability in breeders, though optimal dosage regimens require further investigation [8].

Detailed Experimental Protocols

Protocol 1: Evaluating Effects on Growth Performance and Gastrointestinal Development

Objective: To assess the effects of this compound supplementation on growth performance, nutrient digestibility, and gastrointestinal tract development in weaned lambs [1].

Experimental Design:

  • Animals: 30 healthy weaned Small-Tailed Han female lambs at 3 months old (27.5 ± 4.1 kg BW)
  • Housing: Individual metabolic cages (1.5 m × 1.5 m) with perforated wooden floors
  • Experimental Period: 75 days total (15 days adaptation + 60 days experimental)
  • Dietary Treatments: this compound supplementation at 0, 0.5, 1.0, 2.0, and 4.0 g/kg of dietary DM
  • Feeding: TMR offered twice daily (07:00 and 19:00) with ad libitum access to water

Measurements and Sampling:

  • Growth Performance: BW measured at start and end to calculate ADG; feed intake recorded weekly
  • Nutrient Utilization: Total collection of feces and urine weekly for analysis of N, Ca, P, ash, NDF, and ADF
  • Slaughter Procedure: On day 75, sacrifice lambs 3 h post-morning feeding; collect rumen and intestinal tissues
  • Tissue Morphometry: Measure rumen wall thickness, papillae dimensions, intestinal villus height and crypt depth
  • Rumen Parameters: pH, VFA concentration, and bacterial community analysis via 16S rRNA sequencing

Statistical Analysis:

  • Data analyzed using one-way ANOVA with this compound level as main effect
  • Orthogonal polynomial contrasts to determine linear and quadratic responses
  • Significance declared at P < 0.05

The following diagram illustrates the experimental workflow:

G Start Animal Selection & Acclimation T1 Random Assignment to Treatment Groups (n=6/group) Start->T1 T2 Dietary Treatments: 0, 0.5, 1.0, 2.0, 4.0 g/kg this compound T1->T2 T3 75-Day Experimental Period: 15d adaptation + 60d experimental T2->T3 T4 Weekly Performance Measurements T3->T4 T4->T4 Weekly T5 Terminal Slaughter & Sample Collection T4->T5 T6 Tissue Morphometry & Microbiological Analysis T5->T6 T7 Statistical Analysis & Data Interpretation T6->T7

Figure 1: Experimental workflow for evaluating this compound effects in weaned lambs

Protocol 2: Assessing Anti-inflammatory and Antioxidant Effects Under Challenge

Objective: To determine the effects of this compound on antioxidant capacity, immune function, and liver macrophage polarization in weaned piglets under LPS-induced inflammatory challenge [4] [5].

Experimental Design:

  • Animals: 72 weaned piglets (21-day-old, Duroc × Landrace × Large White)
  • Experimental Period: 28 days (3-day adaptation + 25-day formal trial)
  • Dietary Treatments: Basal diet (control) vs. basal diet + 0.2% this compound
  • Challenge Model: 2 × 2 factorial design with LPS challenge (80 μg/kg BW) or saline injection on day 28
  • Sample Collection: 4 hours post-injection; blood and liver samples collected

Measurements:

  • Growth Performance: Weekly feed intake and fasting BW to calculate ADG and FCR
  • Antioxidant Parameters: Serum and liver levels of CAT, GSH-Px, GSH, MDA
  • Inflammatory Markers: Serum IL-1β, IL-6, IL-10; liver cytokine gene expression
  • Macrophage Polarization: M1 (iNOS, CD86) and M2 (Arg1, CD206) marker expression
  • Signaling Pathways: Protein and gene expression of SIRT1, NF-κB, JAK2, STAT6

Statistical Analysis:

  • Two-way ANOVA to assess main effects (diet, challenge) and interactions
  • Tukey's HSD test for multiple comparisons
  • Significance declared at P < 0.05

The molecular mechanisms investigated in this protocol are illustrated below:

G cluster_1 SIRT1/NF-κB Pathway cluster_2 JAK2/STAT6 Pathway This compound This compound SIRT1 SIRT1 Upregulation This compound->SIRT1 Activates JAK2 JAK2 Activation This compound->JAK2 Activates LPS LPS NFkB NF-κB Inhibition LPS->NFkB Promotes SIRT1->NFkB Inhibits M1 M1 Macrophage Polarization NFkB->M1 Stimulates Outcomes Anti-inflammatory State Enhanced Antioxidant Capacity Reduced Liver Damage M1->Outcomes STAT6 STAT6 Phosphorylation JAK2->STAT6 Phosphorylates M2 M2 Macrophage Polarization STAT6->M2 Promotes M2->Outcomes

Figure 2: Molecular mechanisms of this compound in macrophage polarization

Quality Control and Analytical Methods

This compound Product Specifications

This compound products should contain a minimum of 60% active this compound with guaranteed stability and flowability [8]. Commercial products such as SpeoCare T60 have been extensively tested in various species with consistent results [8].

Sample Analysis Protocols
  • SCFA Measurements: Gas chromatography with flame ionization detection using RTX-WAX capillary column (30 m × 0.25 mm) [2]
  • Gene Expression Analysis: RT-qPCR with Power SYBR Green Master Mix, 40 amplification cycles (95°C for 15s, 63°C for 25s) [7]
  • Serum Biochemical Parameters: Commercial kits for triglycerides, cholesterol, LDL, HDL, and transaminases [2] [7]
  • Histological Examination: H&E staining for general morphology; Oil Red O for lipid droplets [7]

Conclusion and Research Directions

This compound has demonstrated significant potential as a multi-functional feed additive across multiple animal species. The consistent benefits observed include enhanced gastrointestinal development, improved nutrient utilization, modulated immune responses, and optimized metabolic function. The recommended inclusion rates vary by species: 4.0 g/kg DM for weaned lambs [1], 0.2% for weaned piglets [4] [5], 1 g/kg for broilers [7], and 2 g/L milk for pre-weaned calves [3].

Future research should focus on elucidating species-specific mechanisms, optimizing delivery systems for targeted release, and exploring synergistic combinations with other feed additives such as probiotics and prebiotics. Additionally, more studies are needed to establish optimal inclusion rates for gestating sows and laying hens, and to further investigate the molecular pathways through which this compound exerts its beneficial effects on animal health and performance.

References

Comprehensive Application Notes and Protocols: Tributyrin in Broiler Chicken Diets

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Tributyrin Properties and Mechanisms

This compound (TB) represents an advanced butyrate derivative increasingly used in poultry nutrition as an alternative to antibiotic growth promoters. This glycerol ester consists of three molecules of butyric acid attached to a glycerol backbone, which allows for targeted release of butyrate in the small intestine through enzymatic hydrolysis by pancreatic lipases. Unlike free butyric acid, which has limitations including unpleasant odor, rapid metabolism in the upper GI tract, and corrosive handling properties, this compound provides a stable delivery system that ensures effective butyrate concentrations reach the intestinal epithelium where it exerts its primary physiological effects [1]. The molecular structure of this compound effectively neutralizes butyric acid's characteristic unpleasant smell, significantly improving its practicality as a feed additive while maintaining its beneficial properties [1].

The primary mechanism of this compound centers on its role as a preferred energy source for intestinal epithelial cells, supporting gut barrier function and mucosal integrity. Butyrate derived from this compound hydrolysis enhances tight junction protein expression, modulates inflammatory responses, and influences gene expression through histone deacetylase inhibition [2]. Additionally, this compound has been shown to upregulate host defense peptides and influence the gut microbiota composition, particularly reducing pathogenic bacteria such as Clostridia while promoting beneficial microbial populations [3] [1]. Recent research has also elucidated this compound's role in activating the Nrf2 signaling pathway, which enhances antioxidant capacity in muscle tissue and improves meat quality, particularly under stress conditions [4] [5].

Comparative Advantages of this compound

Table 1: Comparison of Different Butyrate Forms in Poultry Nutrition

Property Free Butyric Acid Sodium Butyrate Coated Sodium Butyrate This compound
Butyrate Content 100% ~65-70% ~40% ~50-60%
Odor Strong, unpleasant Moderate Reduced Neutral/Fruity
GIT Stability Poor, rapidly absorbed Moderate Improved (depends on coating) High, targeted release
Primary Release Site Upper GI tract Upper GI tract Variable (depends on coating) Small intestine
Handling Properties Corrosive, volatile Moderate Good Excellent, non-corrosive
Metabolic Half-life Short (2-3 hours) Short Moderate Longer (~4 hours)
Effects on Gut Morphology Moderate Moderate Good Superior [3]
Antioxidant Properties Limited Limited Limited Significant [4]

Experimental Data Summary

Growth Performance and Production Efficiency

Table 2: Effects of this compound Supplementation on Broiler Performance Parameters

Parameter Control Diet TB-300 TB-500 SB-500 P-value
Final Body Weight (g) 2,450 2,562 (+4.6%) 2,510 (+2.4%) 2,495 (+1.8%) 0.014
Feed Conversion Ratio 1.73 1.64 (-5.2%) 1.68 (-2.9%) 1.69 (-2.3%) 0.032
European Production Efficiency Factor 345 396 (+14.9%) 368 (+6.7%) 362 (+4.9%) 0.006
Mortality Rate (%) 4.2 3.1 3.5 3.8 NS
Daily Weight Gain (g/d) 68.2 71.5 69.8 69.4 0.021

Note: TB-300 = 300 g/ton di- and tri-butyrin (60%); TB-500 = 500 g/ton this compound (40%) + copper + essential oils; SB-500 = 500 g/ton coated sodium butyrate (40%). Data adapted from a study with 1,000 Arbor Acres broiler chicks over 35 days [3].

Research demonstrates that optimal this compound supplementation significantly enhances growth performance in broilers. In a comprehensive study with 1,000 Arbor Acres broilers, TB-300 (300 g/ton di- and tri-butyrin) generated the most pronounced improvements, increasing final body weight by 4.6% and improving feed conversion ratio by 5.2% compared to unsupplemented controls [3]. The European Production Efficiency Factor (EPEF), a comprehensive metric integrating mortality, growth rate, and feed conversion, showed a remarkable 14.9% enhancement with TB-300 supplementation, highlighting the overall production efficiency benefits of proper this compound inclusion [3].

Under heat stress conditions, this compound supplementation demonstrates particularly valuable effects. A study with Taihe silky fowls showed that dietary this compound at 0.16% effectively counteracted heat stress impacts, improving average daily gain and feed conversion ratio in birds exposed to cyclic heat stress (34±1°C for 8 hours daily) [4] [5]. The supplemental this compound enhanced muscle antioxidant capacity through activation of the Nrf2 signaling pathway, resulting in improved meat quality parameters including reduced drip loss and increased shear force values [4]. This demonstrates this compound's value not only in standard production environments but particularly in challenging conditions where oxidative stress compromises poultry performance and product quality.

Physiological and Health Parameters

Table 3: Effects of this compound on Physiological Parameters in Broilers

Parameter Control Diet TB-300 TB-500 SB-500 P-value
Duodenal Villus Height (μm) 1,250 1,458 1,385 1,442 <0.0001
Crypt Depth (μm) 195 182 215 188 0.003
Villus:Crypt Ratio 6.41 8.01 6.44 7.67 <0.001
Serum Total Protein (g/dL) 4.2 4.6 4.5 4.5 0.015
Serum Lipase (U/L) 42.5 58.3 53.6 52.8 <0.0001
Serum AST (U/L) 285 235 265 245 0.027
mTOR Gene Expression 1.00 1.85 1.42 1.63 <0.0001
Cecal Aerobic Bacteria (log CFU/g) 8.5 7.9 8.1 7.8 0.041

This compound supplementation exerts profound effects on intestinal morphology, consistently enhancing villus height and improving the villus-to-crypt ratio across duodenal, jejunal, and ileal segments [3]. These structural improvements translate to functional benefits, including increased nutrient absorption capacity and enhanced barrier function. The superior villus height observed with TB-300 (1,458 μm vs. 1,250 μm in controls) represents a 16.6% increase, suggesting substantially expanded surface area for nutrient assimilation [3]. Concurrently, this compound supplementation modulates digestive physiology, significantly increasing serum total proteins and digestive enzymes including lipase and protease, indicating enhanced digestive capacity [3].

At the molecular level, this compound upregulates key genes associated with growth and immunity. The mTOR gene expression, a central regulator of protein synthesis and cell growth, increased by 85% in the TB-300 group compared to controls [3]. Similarly, TLR4 expression, involved in innate immune recognition, was significantly upregulated across all butyrate-supplemented groups [3]. The NBN gene, essential for DNA repair and genomic stability, also showed enhanced expression with this compound supplementation. These molecular changes correspond with observed production benefits and demonstrate this compound's multifaceted mechanisms of action spanning from molecular to whole-animal levels.

Experimental Protocols

Growth Performance and Intestinal Morphology
4.1.1 Growth Performance Study Protocol

Objective: To evaluate the effects of this compound supplementation on growth performance parameters in broiler chickens.

Experimental Design:

  • Birds and Housing: Utilize 1,000 day-old broiler chicks (Arbor Acres or Ross strains) with average initial weight of 45-50g. Randomly assign to treatment groups with 6 replicates per treatment and 40-42 birds per replicate [3]. House birds in floor pens with concrete floors and 10cm depth clean wood shavings.
  • Environmental Conditions: Maintain temperature at 33°C for first 3 days, then decrease by 2.8°C weekly until reaching 24°C. Maintain relative humidity at 55-60%. Provide 23 hours of light daily after initial 3 days of continuous light [3].
  • Dietary Treatments: Formulate corn-soybean meal based diets meeting nutritional requirements for broilers. Include:
    • Control basal diet (no additives)
    • Control + 300 g/ton di- and tri-butyrin (60%)
    • Control + 500 g/ton this compound (40%) + copper + essential oils
    • Control + 500 g/ton coated sodium butyrate (40%) [3]
  • Feeding Phases: Provide starter crumble diet (days 1-14), grower pelleted diet (days 15-27), and finisher pelleted diet (days 28-35).
  • Data Collection:
    • Record individual body weight and pen feed intake weekly.
    • Calculate body weight gain, feed intake, and feed conversion ratio (FCR) for each phase and overall.
    • Record mortality daily and adjust FCR calculations accordingly.
    • Calculate European Production Efficiency Factor: EPEF = [livability (%) × live weight (kg)] / (age [d] × FCR) × 100

Statistical Analysis: Analyze data using ANOVA in statistical software with pen as experimental unit. Consider P<0.05 as statistically significant. Use appropriate post-hoc tests for multiple comparisons.

4.1.2 Intestinal Histomorphometry Protocol

Sample Collection:

  • On day 35, randomly select one bird from each replicate (6 per treatment).
  • Euthanize by cervical dislocation and immediately open abdominal cavity.
  • Collect 2-3 cm segments from duodenum (midpoint between gizzard and pancreatic loop), jejunum (midpoint between pancreatic loop and Meckel's diverticulum), and ileum (2 cm anterior to ileocecal junction) [3].
  • Gently flush intestinal segments with ice-cold phosphate-buffered saline (PBS, 0.1 M, pH 7.4).
  • Fix tissues in 10% neutral buffered formalin for 24-48 hours.

Tissue Processing and Analysis:

  • Process fixed tissues through graded ethanol series, clear in xylene, and embed in paraffin.
  • Section tissues at 5 μm thickness and stain with hematoxylin and eosin.
  • Examine slides under light microscope with image analysis software.
  • Measure villus height from tip to crypt junction and crypt depth from crypt-villus junction to base.
  • Calculate villus height to crypt depth ratio for each intestinal segment.
  • Analyze at least 10 intact, well-oriented villi per intestinal segment per bird.
Serum Biochemistry and Gene Expression
4.2.1 Serum Biochemistry and Enzyme Analysis

Blood Collection and Processing:

  • On day 35, collect blood samples (5 mL) from the wing vein of randomly selected birds (one per replicate) into sterile vacuum tubes without anticoagulant.
  • Allow blood to clot at room temperature for 30 minutes.
  • Centrifuge at 3,000 × g for 15 minutes at 4°C to separate serum.
  • Aliquot serum into microcentrifuge tubes and store at -80°C until analysis.

Biochemical Analysis:

  • Total Protein: Determine using biuret method with commercial kits.
  • Lipase Activity: Measure using turbidimetric method with olive oil emulsion as substrate.
  • Protease Activity: Assess using casein as substrate in 50 mM Tris-HCl buffer, pH 7.5.
  • Lipid Profile: Quantify total cholesterol, triglycerides, and HDL-cholesterol using enzymatic colorimetric methods.
  • Urea Nitrogen: Determine using urease-Berthelot method.
  • Hepatic Enzymes: Measure aspartate aminotransferase (AST) and alanine aminotransferase (ALT) activities using UV kinetic methods.
4.2.2 Gene Expression Analysis (qRT-PCR)

RNA Extraction:

  • Collect liver and breast muscle samples immediately after euthanasia, snap-freeze in liquid nitrogen, and store at -80°C.
  • Homogenize 50-100 mg tissue in 1 mL TRIzol reagent using sterile homogenizer.
  • Extract total RNA following manufacturer's protocol.
  • Determine RNA concentration and purity using spectrophotometry (A260/A280 ratio >1.8).
  • Verify RNA integrity by agarose gel electrophoresis.

cDNA Synthesis and qPCR:

  • Treat RNA with DNase I to remove genomic DNA contamination.
  • Reverse transcribe 1 μg total RNA to cDNA using reverse transcriptase and oligo(dT) primers.
  • Prepare qPCR reactions containing cDNA template, gene-specific primers, and SYBR Green master mix.
  • Perform amplification with following conditions: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.
  • Use following primer sequences:
    • mTOR: F-5'-AGCAGATTCGCAAGACCATC-3', R-5'-TGGTGCATTTCCAGTTCCTC-3'
    • TLR4: F-5'-TGGTGTTGGTGACGTTTCCT-3', R-5'-CAGGGCTCTTGGTGGAAATA-3'
    • NBN: F-5'-CTGAGGCTGAGGAATGGAAC-3', R-5'-TTGCTGTCCTCCAGTTTGGT-3'
    • β-actin: F-5'-GTCCCTCACCCTCCCAAAAG-3', R-5'-GCTGCCTCAACACCTCAACCC-3' [3]
  • Calculate relative gene expression using the 2^(-ΔΔCt) method with β-actin as reference gene.
Microbiota and Litter Analysis
4.3.1 Cecal Microbiota Analysis

Sample Collection and DNA Extraction:

  • Aseptically collect cecal contents from slaughtered birds, immediately place in sterile cryovials, and freeze in liquid nitrogen.
  • Store samples at -80°C until DNA extraction.
  • Extract microbial DNA using commercial stool DNA extraction kit.
  • Verify DNA quality and quantity using spectrophotometry and agarose gel electrophoresis.

16S rRNA Gene Sequencing:

  • Amplify V3-V4 hypervariable region of 16S rRNA gene using universal primers 341F (5'-CCTACGGGNGGCWGCAG-3') and 805R (5'-GACTACHVGGGTATCTAATCC-3').
  • Purify PCR products using magnetic beads and quantify with fluorometric method.
  • Pool equimolar amounts of amplified DNA from each sample for library preparation.
  • Perform sequencing on Illumina MiSeq platform with 2×300 bp paired-end reads.

Bioinformatic Analysis:

  • Process raw sequences using QIIME2 or similar pipeline.
  • Demultiplex sequences, quality filter (Q-score >25), and remove chimeras.
  • Cluster sequences into operational taxonomic units (OTUs) at 97% similarity threshold.
  • Assign taxonomy using SILVA or RDP database.
  • Analyze alpha diversity (Chao1, Shannon, Simpson) and beta diversity (PCoA, UniFrac).
4.3.2 Litter Hygiene Assessment

Sample Collection:

  • Collect litter samples from five different locations in each pen using sterile scoops.
  • Combine samples to create a composite sample per pen.
  • Store in sterile plastic bags at 4°C until analysis (within 24 hours).

Microbiological Analysis:

  • Prepare serial dilutions of litter samples in sterile phosphate-buffered saline.
  • Plate appropriate dilutions on selective media:
    • Total Aerobic Bacteria: Plate on Plate Count Agar, incubate at 37°C for 48 hours
    • Clostridia: Plate on Reinforced Clostridial Agar, incubate anaerobically at 37°C for 48 hours
    • Salmonella: Enrich in Rappaport-Vassiliadis broth, then streak on XLD agar
  • Count colony-forming units (CFU) and express as log CFU per gram of litter.
  • Identify predominant colonies using Gram staining and biochemical tests.

Practical Application Guidelines

Recommended Inclusion Rates

For Standard Broiler Production:

  • Starter Phase (day 1-14): 500 g/ton of this compound product (40% active)
  • Grower Phase (day 15-27): 300-500 g/ton of this compound product
  • Finisher Phase (day 28-slaughter): 250-300 g/ton of this compound product [1]

For Heat Stress Conditions:

  • Supplement at 0.16% (1.6 g/kg) of diet throughout production cycle [4] [5]
  • Ensure adequate ventilation and cooling in combination with dietary intervention

For Reduced-Crude Protein Diets:

  • Include 0.1% this compound in reduced-protein diets to maintain growth performance [1]
  • Particularly beneficial when soybean meal is partially replaced with grains
Compatibility with Other Feed Additives

This compound demonstrates excellent compatibility with various feed additives:

  • Essential Oils: Can be combined for synergistic effects on gut health and antimicrobial activity [3]
  • Organic Trace Minerals: Compatible with copper, zinc, and manganese complexes
  • Enzymes: Stable in presence of phytases, xylanases, and other feed enzymes
  • Anticoccidials: No known negative interactions with common coccidiostats
Handling and Storage Recommendations
  • Storage Conditions: Store in cool, dry place below 25°C in original packaging
  • Shelf Life: Typically 12 months from production date when stored properly
  • Handling: Use standard personal protective equipment (gloves, dust mask)
  • Mixing: Ensure proper distribution through stepwise mixing in feed manufacturing

Mechanism of Action and Signaling Pathways

G cluster_effects Physiological Outcomes This compound This compound IntestinalLumen Intestinal Lumen This compound->IntestinalLumen LipaseHydrolysis Lipase Hydrolysis IntestinalLumen->LipaseHydrolysis ButyrateRelease Butyrate Release LipaseHydrolysis->ButyrateRelease IntestinalCell Intestinal Epithelial Cell ButyrateRelease->IntestinalCell alternative pathway MCT1 MCT1 Transporter ButyrateRelease->MCT1 HDACInhibition HDAC Inhibition IntestinalCell->HDACInhibition EnergyProduction Cellular Energy Production IntestinalCell->EnergyProduction TightJunctions Tight Junction Proteins IntestinalCell->TightJunctions GeneExpression Gene Expression Changes HDACInhibition->GeneExpression GutHealth Improved Gut Health GeneExpression->GutHealth ImmuneResponse Enhanced Immune Response GeneExpression->ImmuneResponse GrowthPerformance GrowthPerformance GutHealth->GrowthPerformance PathogenReduction PathogenReduction GutHealth->PathogenReduction NutrientAbsorption NutrientAbsorption GutHealth->NutrientAbsorption ImmuneResponse->PathogenReduction MCT1->IntestinalCell EnergyProduction->GutHealth BarrierFunction Enhanced Barrier Function TightJunctions->BarrierFunction BarrierFunction->GutHealth BarrierFunction->PathogenReduction

Diagram 1: this compound Metabolism and Mechanisms for Gut Health Enhancement

The metabolic pathway of this compound begins with its hydrolysis in the small intestine by pancreatic lipases, releasing active butyrate molecules. This targeted release ensures high butyrate concentrations precisely where it exerts maximal benefit on intestinal epithelium. Butyrate enters enterocytes primarily via MCT1 transporters, serving as a preferred energy source that supports epithelial cell proliferation and differentiation [1]. Simultaneously, butyrate functions as a histone deacetylase inhibitor, modifying gene expression patterns to enhance barrier function and modulate immune responses [2]. These mechanisms collectively improve gut health, nutrient absorption, and pathogen resistance, ultimately supporting enhanced growth performance in broiler chickens.

G cluster_enzymes Antioxidant Enzymes OxidativeStress Oxidative Stress Nrf2Activation Nrf2 Pathway Activation OxidativeStress->Nrf2Activation triggers This compound This compound Butyrate Butyrate This compound->Butyrate Butyrate->Nrf2Activation enhances ARE Antioxidant Response Element Nrf2Activation->ARE AntioxidantGenes Antioxidant Gene Expression ARE->AntioxidantGenes SOD SOD AntioxidantGenes->SOD GSHpx GSH-Px AntioxidantGenes->GSHpx HO1 HO-1 AntioxidantGenes->HO1 NQO1 NQO1 AntioxidantGenes->NQO1 ReducedOxidation Reduced Lipid Oxidation SOD->ReducedOxidation GSHpx->ReducedOxidation HO1->ReducedOxidation NQO1->ReducedOxidation ImprovedMeatQuality Improved Meat Quality ReducedOxidation->ImprovedMeatQuality MuscleHealth Enhanced Muscle Health ReducedOxidation->MuscleHealth

Diagram 2: Nrf2 Pathway Activation by this compound for Antioxidant Defense

Under stress conditions, particularly heat stress, this compound supplementation demonstrates significant antioxidant effects through activation of the Nrf2 signaling pathway [4] [5]. The Nrf2 transcription factor serves as a master regulator of cellular antioxidant responses, translocating to the nucleus when activated and binding to Antioxidant Response Elements (ARE) in the promoter regions of target genes. This binding upregulates expression of key antioxidant enzymes including superoxide dismutase, glutathione peroxidase, heme oxygenase-1, and NAD(P)H quinone dehydrogenase [4]. Enhanced activity of these enzymes reduces oxidative damage to muscle tissues, resulting in improved meat quality parameters including reduced drip loss, decreased lipid oxidation, and improved water-holding capacity.

Conclusion

This compound represents a scientifically validated feed additive that supports broiler production through multiple mechanisms including enhanced gut health, improved nutrient absorption, modulation of gene expression, and activation of antioxidant pathways. The optimal inclusion rates vary based on production phase and challenging conditions, with generally recommended levels between 300-500 g/ton in complete feeds. The superior stability and targeted intestinal release of this compound compared to other butyrate forms makes it particularly valuable in antibiotic-free production systems and under stress conditions where gut health challenges compromise performance and profitability. Implementation of the standardized protocols outlined in this document will enable researchers and producers to consistently evaluate and leverage the benefits of this compound in broiler nutrition programs.

References

Mechanisms of Action: How Tributyrin Functions

Author: Smolecule Technical Support Team. Date: February 2026

Tributyrin is a glyceride that delivers butyrate past the stomach, with intestinal lipases releasing butyric acid for targeted action in the mid to distal gut [1] [2]. Its primary mechanisms include:

  • Intestinal Cell Energy: Butyrate serves as a primary energy source for enterocytes, promoting a healthy intestinal villi structure and improving nutrient absorption [1] [3].
  • Anti-inflammatory Action: It can reduce the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 [3].
  • Microbiota Modulation: It promotes beneficial bacteria (e.g., Lactobacillus) and limits pathogens, contributing to a balanced gut microbiome [1].
  • Antioxidant Boost: this compound enhances total antioxidant capacity (T-AOC) and reduces oxidative stress markers like malondialdehyde (MDA) [3] [4].
  • Signaling Pathway Regulation: It activates the PI3K/Akt/Nrf2 pathway (boosting antioxidant capacity) and inhibits the NF-κB pathway (reducing inflammation) [4].

The diagram below illustrates the core mechanisms through which this compound improves gut health.

G TB This compound (TB) Butyrate Butyric Acid TB->Butyrate Lipase hydrolysis Energy Energy for Enterocytes Butyrate->Energy AntiInflam Anti-Inflammatory Action Butyrate->AntiInflam Microbiome Microbiome Modulation Butyrate->Microbiome Antioxidant Antioxidant Support Butyrate->Antioxidant Nrf2Path Activates PI3K/Akt/Nrf2 Pathway Butyrate->Nrf2Path NFkBPath Inhibits NF-κB Pathway Butyrate->NFkBPath GutHealth Improved Gut Health Energy->GutHealth AntiInflam->GutHealth Microbiome->GutHealth Antioxidant->GutHealth Nrf2Path->GutHealth NFkBPath->GutHealth

Application Data: Efficacy Across Species

Research across multiple aquatic species demonstrates that this compound supplementation can effectively counteract the negative effects of plant-based diets and improve key performance metrics.

The table below summarizes optimal inclusion levels and documented effects from recent studies.

Species Optimal TB Inclusion Level Key Observed Effects Diet Context
Large Yellow Croaker (Larimichthys crocea) [3] 0.1% ↑ Weight Gain (WGR) & Specific Growth Rate (SGR); ↑ Lipase/Protease activity; ↑ Antioxidant capacity; ↓ Inflammation High Clostridium autoethanogenum protein (CAP) diet
Blunt Snout Bream (Megalobrama amblycephala) [4] 0.06% ↑ Final Weight & WG; ↓ Feed Conversion Ratio (FCR); ↑ Immune & antioxidant markers; ↓ Mortality after bacterial challenge Commercial diet
Swimming Crab (Portunus trituberculatus) [2] 0.089% ↑ Final Body Weight, SGR, & Molting Rate; ↑ Intestinal barrier integrity; ↑ Digestive enzyme activity 22% Soybean Meal, 3% Soy Protein Concentrate
Pacific White Shrimp (Litopenaeus vannamei) [1] 0.05%-0.2% ↑ Survival Rate; ↑ Intestinal structure; ↓ Vibrio spp.; ↑ Lipid digestibility & antioxidant response Plant-based diet
Juvenile Grass Carp (Ctenopharyngodon idella) [1] 0.5-1.0 g/kg (0.05%-0.1%) ↑ Growth Performance; ↑ Expression of PepT1 (nutrient absorption) Not specified

Experimental Protocols

For researchers aiming to validate or explore these effects, here are detailed methodologies from the cited studies.

Growth Performance and Feed Efficiency Trial

This protocol is adapted from studies on large yellow croaker and swimming crab [3] [2].

  • Experimental Diets: Formulate isonitrogenous and isolipid diets. Add this compound (e.g., ≥ 60% purity) at graded levels (e.g., 0%, 0.025%, 0.05%, 0.10%, 0.20%, 0.40%) to a basal diet. Use a diet with no TB as a negative control.
  • Feeding Regimen: Acclimate juvenile animals to experimental conditions for two weeks. Randomly distribute them into tanks (in triplicate per diet). Hand-feed to apparent satiation multiple times per day (e.g., 3-4 times).
  • Duration: Conduct the growth experiment for 8-10 weeks.
  • Data Collection:
    • Growth Metrics: Weigh animals individually at the start and end. Calculate Weight Gain Rate (WGR), Specific Growth Rate (SGR), and Feed Conversion Ratio (FCR).
    • Sample Collection: At termination, collect tissue samples (e.g., intestine, hepatopancreas/liver) for downstream analysis of histology, enzyme activity, and gene expression.
Assessing Intestinal Health and Immune Function

This protocol is based on work in blunt snout bream and large yellow croaker [3] [4].

  • Plasma/Body Fluid Analysis: Collect hemolymph (crustaceans) or blood (fish) and centrifuge to obtain plasma/serum.
    • Antioxidant Capacity: Measure activities of Total Superoxide Dismutase (T-SOD), Glutathione Peroxidase (GPx), and Catalase (CAT) using commercial kits.
    • Oxidative Stress: Quantify Malondialdehyde (MDA) content.
    • Immune Markers: Analyze levels of immunoglobulins (e.g., IgM), complement components (e.g., C3), and cytokines (e.g., TNF-α, IL-10, TGF-β) via ELISA or equivalent.
  • Gene Expression Analysis:
    • RNA Extraction & qPCR: Extract total RNA from intestinal or liver tissue. Synthesize cDNA and perform Quantitative Real-Time PCR (qPCR).
    • Target Genes: Analyze expression of:
      • Pro-inflammatory: tnfα, il-1β, il-6, ifnγ
      • Anti-inflammatory: il-10, tgf-β
      • Antioxidant Pathway: nrf2, keap1, ho-1
      • Cellulbarrier Integrityr Junction Proteins: zo-1, occludin
  • Histological Examination: Fix intestinal samples in formalin, embed in paraffin, section, and stain with H&E. Examine for villi height, crypt depth, and overall tissue integrity.

Application Protocol for Formulators

For feed formulators and nutritionists, here is a summary of practical recommendations.

  • Inclusion Rates: The effective dosage of this compound is typically between 0.05% and 0.1% (500-1000 mg/kg) of the complete feed, varying by species and diet composition [3] [4] [2].
  • Product Selection: Select a high-purity this compound product (e.g., 60% active content on a carrier). These are stable, non-corrosive, and suitable for pelleting and extrusion processes [1].
  • Targeted Use-Cases:
    • Low-Fishmeal/Plant-Based Diets: Ameliorates intestinal inflammation and improves nutrient absorption.
    • Antibiotic-Free Production: Enhances innate immunity and disease resilience.
    • Stressful Conditions: Improves tolerance to challenges like hypoxia, handling, and changes in water quality [1].

Conclusion

This compound is a scientifically supported, functional feed additive that directly promotes gut health, leading to improved growth, enhanced stress resilience, and greater overall productivity in aquaculture. Its targeted delivery and multi-faceted mode of action make it a valuable tool for formulating sustainable, plant-based aquafeeds.

References

Comprehensive Application Notes and Protocols: Tributyrin in Anticancer Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Key Advantages

Tributyrin (TB) is a naturally occurring triglyceride consisting of three butyric acid molecules esterified to a glycerol backbone that has emerged as a promising anticancer prodrug with multimodal mechanisms of action. As a prodrug of butyric acid (BA), this compound addresses the significant pharmacokinetic limitations associated with free butyrate administration, including its short half-life, rapid metabolism, and inability to achieve therapeutic concentrations in target tissues [1]. This stable compound occurs naturally in milk fat and honey and exhibits superior bioavailability and better tolerability compared to sodium butyrate, making it an attractive candidate for cancer chemoprevention and therapy [1] [2]. The esterified form of butyrate demonstrates enhanced absorption and gradual enzymatic hydrolysis by intracellular lipases, resulting in sustained release of active butyrate directly within cells [3].

Research conducted across various cancer models has consistently demonstrated that this compound exerts potent anticarcinogenic effects through multiple pathways, including induction of apoptosis, promotion of cell differentiation, modulation of epigenetic mechanisms, and regulation of critical signaling pathways [1]. Notably, these effects occur at concentrations that minimally impact non-cancerous cells, suggesting a favorable therapeutic window [1]. The multifaceted anticancer profile of this compound, combined with its minimal toxicity and natural occurrence in food sources, positions it as both a promising standalone therapeutic and an excellent candidate for combination therapy with other anticancer agents [1] [4].

Mechanisms of Action

Key Anticancer Mechanisms

This compound exerts its anticarcinogenic effects through multiple interconnected molecular pathways that target fundamental hallmarks of cancer. The table below summarizes the primary mechanisms documented in preclinical studies:

Table 1: Key Anticancer Mechanisms of this compound

Mechanism Category Specific Actions Experimental Models References
Apoptosis Induction Upregulation of pro-apoptotic Bax; Downregulation of anti-apoptotic Bcl-2; PARP cleavage; p53 pathway activation Gastric cancer SGC-7901 cells; Hepatocellular carcinoma models [3] [5]
Cell Differentiation Induction of mature cellular phenotypes; Enhancement of vitamin D receptor expression Human colon cancer Caco-2 cells [4]
Epigenetic Modulation Histone deacetylase (HDAC) inhibition; Histone hyperacetylation Multiple cancer cell lines [1] [6]
Cell Cycle Arrest G1 phase accumulation; Inhibition of DNA synthesis Murine melanoma B16F10 cells; Gastric cancer cells [3] [7]
Oxidative Stress Modulation Enhancement of antioxidant capacity; Activation of Nrf2 pathway Blunt snout bream; Weaned piglets [8] [9]
Anti-inflammatory Effects Inhibition of NF-κB pathway; Promotion of M2 macrophage polarization Weaned piglets under LPS challenge [9]
Anti-angiogenic Effects Inhibition of blood vessel formation in preneoplastic lesions Experimental hepatocarcinogenesis [2]
Molecular Pathways and Signaling Mechanisms

The anticancer activity of this compound involves complex interactions with multiple signaling pathways. The diagram below illustrates the key molecular pathways through which this compound exerts its anticancer effects:

G cluster_nuclear Nuclear Events cluster_apoptosis Apoptosis Regulation cluster_pathways Signaling Pathways cluster_effects Cellular Outcomes TB This compound HDAC HDAC Inhibition TB->HDAC SIRT SIRT1/NF-κB Pathway Inhibition TB->SIRT Nrf2 PI3K/Akt/Nrf2 Pathway Activation TB->Nrf2 CRM1 CRM1/p53 Interaction Inhibition TB->CRM1 HistoneAc Histone Hyperacetylation HDAC->HistoneAc GeneReg Gene Expression Modulation HistoneAc->GeneReg p53Act p53 Activation (Enhanced Nuclear Retention) Bax Bax ↑ p53Act->Bax Bcl2 Bcl-2 ↓ p53Act->Bcl2 Diff Cell Differentiation GeneReg->Diff Cycle Cell Cycle Arrest GeneReg->Cycle AntiAngio Anti-angiogenesis GeneReg->AntiAngio PARP PARP Cleavage Bax->PARP Bcl2->PARP OxStress Oxidative Stress Modulation SIRT->OxStress Nrf2->OxStress CRM1->p53Act

Figure 1: Molecular Pathways of this compound Anticancer Activity

The nuclear compartmentalization of p53 represents a crucial mechanism in this compound's pro-apoptotic activity. Research demonstrates that this compound treatment increases nuclear p53 levels while decreasing cytoplasmic p53 in preneoplastic livers and hepatocellular carcinoma cell lines [5]. This redistribution results from this compound's ability to inhibit the interaction between p53 and CRM1 (chromosome region maintenance 1), the primary nuclear export protein, thereby retaining p53 in the nucleus where it can activate apoptotic pathways [5]. The increased nuclear p53 subsequently modulates the expression of Bcl-2 family proteins, favoring pro-apoptotic Bax over anti-apoptotic Bcl-2, ultimately leading to apoptosis execution through PARP cleavage [3].

This compound also functions as a potent histone deacetylase inhibitor (HDACi), promoting histone hyperacetylation and subsequent alterations in gene expression patterns [6]. This epigenetic modulation contributes to the reactivation of silenced tumor suppressor genes and differentiation-associated genes. Additionally, this compound enhances the expression of nuclear receptors such as the vitamin D receptor (VDR), creating synergistic relationships with physiological compounds like dihydroxycholecalciferol to potentiate antiproliferative and differentiation-inducing effects in colon cancer cells [4]. The compound further influences critical signaling pathways including NF-κB inhibition and Nrf2 activation, resulting in attenuated inflammatory responses and enhanced antioxidant capacity, which collectively contribute to its chemopreventive efficacy [8] [9].

Experimental Protocols

In Vitro Anticancer Assessment
3.1.1 Cell Proliferation Assay (MTT Method)

Purpose: To evaluate the antiproliferative effects of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., SGC-7901 gastric carcinoma, Caco-2 colon adenocarcinoma, B16F10 melanoma)
  • This compound stock solutions (prepared in DMSO or culture medium)
  • 96-well tissue culture plates
  • MTT (3-[4,5-dimethylthiaolyl]-2,5-diphenyl-tetrazolium bromide) solution (2.5 mg/mL)
  • DMSO (dimethyl sulfoxide)
  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at a density of 1×10⁴ cells/well and incubate for 24 hours to allow attachment.
  • Prepare this compound treatment solutions in serial dilutions (0.5, 1, 2, 5, 10, and 50 mmol·L⁻¹) in complete culture medium.
  • Replace culture medium with treatment solutions and incubate for 24-72 hours.
  • Add 5 μL MTT solution to each well and incubate for 4 hours at 37°C.
  • Carefully remove medium and add 100 μL DMSO to solubilize formazan crystals.
  • Agitate plates for 10 minutes and measure absorbance at 492 nm using a microplate reader.
  • Calculate cell viability percentage: (Absorbance of treated group/Absorbance of control group) × 100% [3].

Notes: Include vehicle controls and blank wells. IC₅₀ values can be determined from dose-response curves. For Caco-2 cells, this compound demonstrates greater potency than natural butyrate in growth inhibition [4].

3.1.2 Apoptosis Analysis Protocol

Purpose: To detect and quantify this compound-induced apoptosis in cancer cells.

Materials:

  • Propidium iodide staining solution
  • Hoechst-33258 staining solution
  • TUNEL assay kit (e.g., in situ cell death detection kit)
  • Flow cytometer
  • Fluorescence microscope
  • Protein lysis buffer and Western blot equipment

Procedure: Morphological Assessment:

  • Culture cells with this compound (e.g., 2 mmol·L⁻¹ for 48 hours) and harvest by trypsinization.
  • Fix cells in 200 mL·L⁻¹ ethanol/PBS for 15 minutes.
  • Stain with Hoechst-33258 (5 mg·L⁻¹) for 10 minutes at room temperature.
  • Visualize nuclear morphology (chromatin condensation, nuclear fragmentation) under fluorescence microscopy [3].

Flow Cytometric Analysis:

  • Fix this compound-treated cells in 70% ethanol overnight at 4°C.
  • Wash with PBS and stain with propidium iodide solution containing RNase A.
  • Analyze cell cycle distribution and sub-G1 population (apoptotic cells) by flow cytometry [3].

Western Blot for Apoptotic Markers:

  • Extract proteins from treated cells using lysis buffer.
  • Separate proteins by SDS-PAGE and transfer to nitrocellulose membranes.
  • Incubate with primary antibodies against Bcl-2, Bax, PARP, and actin (loading control).
  • Detect using peroxidase-conjugated secondary antibodies and enhanced chemiluminescence.
  • This compound treatment typically results in decreased Bcl-2, increased Bax, and PARP cleavage [3].
In Vivo Experimental Models
3.2.1 Hepatocarcinogenesis Chemoprevention Model

Purpose: To evaluate the chemopreventive efficacy of this compound during liver carcinogenesis.

Experimental Design:

  • Utilize the "resistant hepatocyte" model for rat hepatocarcinogenesis.
  • Administer this compound (typically 200-500 mg/kg body weight) via oral gavage during the promotion stage of carcinogenesis.
  • Continue treatment for 8-12 weeks.
  • Include appropriate control groups (carcinogenesis control without treatment, vehicle control) [5].

Endpoint Analyses:

  • Histopathological Examination:

    • Collect liver tissues, fix in formalin, and prepare paraffin sections.
    • Perform H&E staining and immunohistochemistry for GST-P (glutathione-S-transferase placental form) to identify preneoplastic lesions.
    • Quantify the number, size, and area of GST-P-positive foci using image analysis software.
  • Proliferation and Apoptosis Assessment:

    • Conduct double-labeling immunohistochemistry for GST-P and BrdU (bromodeoxyuridine) to measure proliferation in preneoplastic lesions.
    • Quantify apoptotic cells in GST-P-positive foci by TUNEL staining or morphological identification of apoptotic bodies.
    • This compound treatment typically results in six-fold increased apoptosis in preneoplastic foci without significant effects on proliferation [5].
  • Molecular Analyses:

    • Examine subcellular localization of p53 and CRM1 by immunohistochemistry or Western blotting of nuclear and cytoplasmic fractions.
    • Assess protein-protein interactions between p53 and CRM1 by co-immunoprecipitation.
3.2.2 Tumor Xenograft Studies

Purpose: To evaluate antitumor activity of this compound in established tumors.

Procedure:

  • Implant cancer cells (e.g., B16F10 melanoma) subcutaneously in syngeneic mice or immunodeficient mice for human cell lines.
  • When tumors reach measurable size (50-100 mm³), randomize animals into treatment groups.
  • Administer this compound orally (200-500 mg/kg) or intraperitoneally (emulsion form) daily.
  • Monitor tumor volume regularly using caliper measurements.
  • Isolate tumors at endpoint for histopathological and molecular analyses [7].

Expected Results: this compound treatment typically shows significant inhibition of tumor growth and formation of pulmonary metastases in melanoma models [7].

Clinical Translation and Formulation Strategies

Current Clinical Status

While most this compound research remains in the preclinical domain, early-phase clinical trials have established the foundational safety and pharmacokinetic data necessary for further development. A Phase I study investigating orally administered this compound in patients with solid tumors demonstrated that the compound is well tolerated at doses that achieve plasma concentrations associated with in vitro anticancer activity [2]. The study utilized a three-times-daily dosing regimen, which effectively maintained sustained plasma levels of butyrate, addressing the rapid metabolism that had previously limited the clinical application of sodium butyrate [2].

More recently, this compound has been investigated for conditions beyond oncology, providing valuable insights into its clinical applicability. A 2025 pilot randomized controlled trial is examining the feasibility and acceptability of 8-week oral this compound supplementation (4 g/day) in patients with major depressive disorder, which may offer relevant pharmacokinetic and tolerability data for future cancer clinical trials [10]. This study utilizes soft gel capsules of this compound, which reduce the number of capsules required compared to sodium butyrate and incorporate lemon-scented inserts and reminder systems to enhance adherence [10].

Table 2: Formulation Strategies to Enhance this compound Efficacy

Formulation Approach Composition Advantages Research Findings
Lipid Emulsions This compound in oil-in-water emulsion Improved absorption; Enhanced stability; Increased bioavailability Effective in murine melanoma models; Inhibits pulmonary metastases [7]
Nanoemulsions Submicron-sized emulsion particles Tissue targeting capability; Sustained release; Reduced dosing frequency Effective in reducing inflammation in experimental colitis models [2]
Structured Lipids This compound combined with other bioactive fatty acids Multimodal mechanisms; Enhanced chemopreventive efficacy Shows improved effects in experimental hepatocarcinogenesis [6]
Soft Gel Capsules This compound in encapsulated form Improved patient compliance; Reduced odor and taste issues Being tested in clinical trials for enhanced adherence [10]
Combination Therapy Strategies

This compound demonstrates enhanced efficacy when combined with other bioactive compounds, creating synergistic relationships that potentiate anticancer effects:

  • With Vitamin D: this compound upregulates vitamin D receptor expression in colon cancer cells, enhancing the antiproliferative and differentiation-inducing effects of dihydroxycholecalciferol [4].
  • With Vitamin A: The combination of this compound with retinoids produces enhanced differentiation effects in hepatocarcinogenesis models, potentially through interconnected epigenetic mechanisms [6].
  • With Conventional Chemotherapeutics: this compound's minimal toxicity profile and ability to sensitize cancer cells to apoptosis make it an ideal candidate for combination with standard chemotherapeutic agents.

The experimental workflow below illustrates a comprehensive approach to evaluating this compound in cancer models:

G InVitro In Vitro Studies (MTT, Apoptosis, Cell Cycle) InVivo In Vivo Models (Hepatocarcinogenesis, Xenografts) InVitro->InVivo Mech Mechanistic Studies (HDAC Inhibition, Signaling Pathways) InVitro->Mech Form Formulation Development (Emulsions, Nanoemulsions) InVivo->Form Clin Clinical Translation (Phase I Trials, Combination Therapy) Form->Clin Mech->Clin

Figure 2: Comprehensive Workflow for this compound Anticancer Research

Conclusion and Future Directions

This compound represents a promising multimodal anticancer agent with demonstrated efficacy across various cancer models. Its ability to target multiple hallmarks of cancer—including sustained proliferation, evasion of apoptosis, and epigenetic dysregulation—while exhibiting minimal toxicity to non-cancerous cells, positions it as an attractive candidate for both chemoprevention and combination therapy approaches. The favorable pharmacokinetic profile of this compound compared to natural butyrate, coupled with its natural occurrence in food sources, further enhances its translational potential.

Significant research gaps remain that warrant further investigation. More comprehensive preclinical toxicology studies are needed to establish optimal dosing regimens for long-term chemoprevention applications. The development of advanced formulation strategies such as targeted nanoemulsions and combination products with other bioactive compounds could enhance this compound's bioavailability and tissue specificity. Additionally, well-designed clinical trials are necessary to validate the promising preclinical results in human populations, particularly for cancers with limited treatment options such as hepatocellular carcinoma and gastric cancers.

Future research directions should prioritize:

  • Elucidation of this compound's effects on the tumor microenvironment and immune modulation
  • Investigation of potential biomarkers for patient stratification and treatment response monitoring
  • Exploration of synergistic combinations with immunotherapy and targeted therapies
  • Long-term chemoprevention studies in high-risk populations

The accumulated evidence from in vitro and in vivo studies provides a strong scientific foundation for the continued development of this compound as a natural-based approach to cancer control. With ongoing research efforts addressing current limitations, this compound holds significant promise as a valuable addition to the anticancer arsenal.

References

Introduction to Tributyrin Self-Emulsifying Implants

Author: Smolecule Technical Support Team. Date: February 2026

Tributyrin, a triglyceride of butyric acid, serves dual functions in advanced drug delivery systems as both an active therapeutic agent and a functional excipient in self-emulsifying formulations. As a prodrug of butyric acid, it acts as a histone deacetylase inhibitor (HDACi), inducing cellular differentiation and apoptosis in carcinoma cells [1]. When incorporated into implantable systems, this compound enables the formation of self-emulsifying drug delivery systems (SEDDS) within solid matrices, significantly enhancing the solubility and bioavailability of poorly water-soluble drugs [1] [2].

These advanced implants represent an innovative approach for localized and sustained drug delivery, particularly valuable in oncology applications where traditional formulations face challenges of limited half-life and systemic toxicity. The self-emulsifying properties facilitate improved drug release kinetics and absorption at the target site, making them especially suitable for managing malignant tumors in challenging locations like the brain [1].

Formulation Composition and Preparation

Quantitative Formulation Composition
Component Function Concentration Range Alternatives
This compound Oil phase, HDAC inhibitor, plasticizer 10-30% w/w Medium-chain triglycerides, Labrafac [1] [2]
PLGA Biodegradable polymer matrix 50-80% w/w PLA, PCL, chitosan [1]
Labrafil 1944 Surfactant (HLB > 12) 5-15% w/w Cremophor EL, polysorbates [1]
Cremophor RH 40 Co-surfactant 5-15% w/w Transcutol HP, propylene glycol [1]
Drug (e.g., Carmustine) Active pharmaceutical ingredient 1-10% w/w Various lipophilic chemotherapeutics [1]
Preparation Protocol
  • Polymer Plasticization: Combine PLGA polymer with this compound and mix thoroughly until a homogeneous plasticized matrix forms. The plasticization step is crucial for obtaining a flexible implant matrix with optimal drug dispersion [1].

  • Drug Incorporation: Dissolve the active pharmaceutical ingredient (e.g., carmustine) in the surfactant mixture (Labrafil 1944 and Cremophor RH 40). Ensure complete dissolution before proceeding to the next step [1].

  • Homogenization: Gradually add the drug-surfactant solution to the plasticized polymer matrix while mixing continuously. Use high-shear homogenization at 5000-10000 rpm for 10-15 minutes to achieve uniform distribution of all components [1].

  • Implant Formation: Transfer the homogeneous mixture to implant molds or use extrusion technology to form wafers of desired dimensions (typically 1-2 mm thickness). Apply compression molding at controlled temperature and pressure conditions for consistent implant density [1].

  • Curing and Storage: Cure the formed implants at room temperature for 24 hours, then store in moisture-proof packaging at 2-8°C until use. Perform quality control checks for dimensional uniformity and weight variation [1].

The following diagram illustrates the preparation workflow:

preparation_workflow Polymer Polymer Plasticization DrugInc Drug Incorporation Polymer->DrugInc Plasticized Matrix Homogenization Homogenization DrugInc->Homogenization Drug-Surfactant Mix ImplantForm Implant Formation Homogenization->ImplantForm Homogeneous Blend Curing Curing and Storage ImplantForm->Curing Formed Implants QC Quality Control Curing->QC Final Product

Characterization Methods and Protocols

Analytical Characterization Parameters
Parameter Methodology Acceptance Criteria Significance
Droplet Size Dynamic light scattering after emulsification 100-250 nm for SNEDDS Determines absorption potential [2] [3]
Polydispersity Index (PDI) Dynamic light scattering <0.3 Indicates emulsion uniformity [3]
Emulsification Efficiency Visual assessment in simulated fluids Complete within 30 min Ensures proper self-emulsification [2]
Drug Loading HPLC/UV spectroscopy after extraction >90% of theoretical Confirms formulation efficiency [1]
In Vitro Release Dissolution apparatus with sink conditions Sustained over 7 days Predicts in vivo performance [1]
Thermal Properties Differential scanning calorimetry Single Tg depression Confirms plasticization [1]
Detailed Characterization Protocols
  • Emulsification Properties Assessment:

    • Place 100 mg of crushed implant in 500 mL of simulated body fluid (pH 7.4) maintained at 37°C with continuous gentle agitation (50 rpm)
    • Withdraw samples at predetermined time points (5, 10, 15, 30, 60 minutes) and assess visually for emulsification completeness
    • Determine droplet size and PDI using dynamic light scattering with appropriate dilution (1:100) to avoid multiple scattering effects
    • Compare against reference standards to calculate emulsification efficiency index [2] [3]
  • In Vitro Drug Release Studies:

    • Use USP Apparatus 2 (paddle method) with 500 mL of phosphate buffer (pH 7.4) containing 0.5% w/v Tween 80 to maintain sink conditions
    • Maintain temperature at 37±0.5°C with paddle rotation at 50 rpm
    • Withdraw samples (5 mL) at predetermined intervals (1, 2, 4, 8, 12, 24, 48, 72, 120, 168 hours) and replace with fresh medium
    • Analyze samples using validated HPLC method with UV detection to quantify drug concentration
    • Plot cumulative drug release versus time to establish release kinetics profile [1]
  • Morphological Characterization:

    • Examine implant surface and cross-section using scanning electron microscopy (SEM)
    • Prepare samples by cryo-fracturing under liquid nitrogen and sputter-coating with gold-palladium
    • Image at various magnifications (100X-5000X) to assess internal structure and distribution of self-emulsifying components
    • Compare with non-self-emulsifying implants to identify structural modifications induced by this compound [1]

Experimental Results and Efficacy Data

Performance Comparison of Self-Emulsifying Implants
Parameter Conventional Implants This compound SEDDS Implants Improvement Factor
Drug Half-Life 45 minutes 2 hours 2.7x [1]
Release Duration 2-3 days 7 days 2.3-3.5x [1]
Tumor Inhibition Moderate Significant enhancement Not quantified [1]
Stability to Hydrolysis Vulnerable Less vulnerable Not quantified [1]
Droplet Size After Emulsification Not applicable 100-250 nm N/A [1] [2]

The mechanism of action of this compound self-emulsifying implants involves multiple pathways that enhance drug delivery efficiency:

mechanism_of_action Implant This compound Implant Emulsification Controlled Emulsification Implant->Emulsification Aqueous Environment Nanoparticles Nanodroplet Formation Emulsification->Nanoparticles Spontaneous Formation HDAC HDAC Inhibition Emulsification->HDAC This compound Release Absorption Enhanced Absorption Nanoparticles->Absorption Lymphatic Uptake Therapeutic Therapeutic Efficacy Absorption->Therapeutic Improved Bioavailability HDAC->Therapeutic Epigenetic Effects

Troubleshooting and Optimization Guidelines

Issue Potential Causes Solutions Preventive Measures
Incomplete Emulsification Insufficient surfactant, improper oil:surfactant ratio Increase surfactant concentration (10-20%), adjust ratio to 1:1-1:3 oil:surfactant Conduct pre-formulation solubility studies [2]
Bursted Release Poor drug-polymer compatibility, inadequate matrix formation Incorporate release modifiers, optimize plasticizer content Perform compatibility screening using DSC [1]
Implant Fragility Excessive plasticization, insufficient polymer molecular weight Reduce this compound content, increase polymer concentration or molecular weight Optimize plasticizer:polymer ratio [1]
Drug Precipitation Supersaturation upon dilution, insufficient solubilization capacity Add precipitation inhibitors (e.g., HPMC, PVP), optimize lipid composition Conduct dilution studies prior to implantation [2]

Conclusion and Future Perspectives

This compound-based self-emulsifying implants represent a significant advancement in localized drug delivery, particularly for challenging applications like brain tumor therapy. The unique combination of sustained release kinetics, enhanced drug stability, and dual therapeutic action through HDAC inhibition positions this technology as a promising platform for poorly soluble drugs.

Future development should focus on expanding the application to other therapeutic areas, optimizing implant geometries for specific anatomical locations, and exploring combination therapies that leverage both the drug delivery enhancement and epigenetic modulation capabilities of this compound. The integration of quality-by-design principles and advanced manufacturing technologies will further improve the reproducibility and clinical translation of these innovative systems.

References

Comprehensive Application Notes and Protocols for Tributyrin in Neuroscience Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Tributyrin and Its Relevance to Neuroscience

This compound (TB), chemically known as glycerol tributyrate, is a short-chain fatty acid triglyceride that serves as a stable prodrug of butyric acid. Butyrate itself is a natural metabolite produced by gut microbiota through fermentation of dietary fiber, with demonstrated importance in gut-brain axis communication and neurophysiological processes. Unlike butyrate, which has unfavorable pharmacokinetic properties including rapid hepatic metabolism and unpleasant organoleptic qualities, this compound offers superior stability, better tolerability, and the ability to deliver effective concentrations of butyrate to target tissues [1] [2] [3].

The relevance of this compound to neuroscience has gained significant attention due to growing understanding of the microbiota-gut-brain axis and its implications for neurological and psychiatric disorders. This compound's ability to cross the blood-brain barrier and slowly release butyrate in the central nervous system makes it particularly valuable for investigating neuroepigenetic mechanisms, neuroinflammation, and neuronal plasticity [1] [4]. Research indicates that butyrate influences brain function through multiple pathways, including HDAC inhibition, modulation of neurotrophic factors, and regulation of immune responses, positioning this compound as a promising therapeutic candidate for various neurological conditions [2] [5] [4].

Mechanisms of Action: Molecular and Cellular Pathways

Key Signaling Pathways

This compound exerts its neurological effects primarily through its conversion to butyrate, which engages multiple molecular pathways:

  • Epigenetic Regulation: Butyrate functions as a potent histone deacetylase inhibitor, increasing histone acetylation and altering gene expression patterns in neural cells. This epigenetic modulation affects genes involved in neuroprotection, synaptic plasticity, and inflammatory responses [2] [4]. HDAC inhibition leads to chromatin relaxation, facilitating transcription of neuroprotective genes and promoting neuronal differentiation and survival.

  • Receptor-Mediated Signaling: Butyrate activates free fatty acid receptors (FFAR2, FFAR3, and GPR109A), which are expressed on various cell types including neurons and glial cells. Receptor activation triggers intracellular signaling cascades that influence neurotransmitter release, neuroinflammation, and energy metabolism [1] [4]. These G-protein coupled receptors modulate cAMP levels, MAPK pathways, and intracellular calcium signaling in neural cells.

  • Neurotrophic Pathway Modulation: Butyrate enhances BDNF/TrkB signaling, a critical pathway for neuronal survival, differentiation, and synaptic plasticity. Recent research demonstrates that this pathway mediates butyrate's effects on sleep architecture in Parkinson's disease models and contributes to its antidepressant-like effects [5] [4]. BDNF expression is regulated through both epigenetic mechanisms and activation of specific transcription factors.

  • Inflammatory Pathway Regulation: this compound-derived butyrate suppresses NF-κB signaling and promotes M2 macrophage polarization through SIRT1/NF-κB and JAK2/STAT6 pathways, reducing neuroinflammation [6]. Butyrate inhibits pro-inflammatory cytokine production (IL-6, IL-1β) while enhancing anti-inflammatory mediators (IL-10), creating an environment conducive to neural repair and protection.

The following diagram illustrates the primary molecular mechanisms through which this compound exerts its effects in the nervous system:

G This compound This compound Butyrate Butyrate This compound->Butyrate Lipase-mediated hydrolysis HDAC_Inhibition HDAC Inhibition Butyrate->HDAC_Inhibition Receptor_Activation Receptor Activation (FFAR2/3, GPR109A) Butyrate->Receptor_Activation NFkB_Pathway NF-κB Pathway Inhibition Butyrate->NFkB_Pathway BDNF_Signaling BDNF/TrkB Signaling Activation Butyrate->BDNF_Signaling AMPK_Activation AMPK Activation Butyrate->AMPK_Activation PPARg_Activation PPARγ Activation Butyrate->PPARg_Activation Histone_Acetylation Increased Histone Acetylation HDAC_Inhibition->Histone_Acetylation Gene_Expression Altered Gene Expression Receptor_Activation->Gene_Expression Reduced_Inflammation Reduced Neuroinflammation NFkB_Pathway->Reduced_Inflammation Neuroprotection Neuroprotection BDNF_Signaling->Neuroprotection Synaptic_Plasticity Enhanced Synaptic Plasticity BDNF_Signaling->Synaptic_Plasticity AMPK_Activation->Synaptic_Plasticity PPARg_Activation->Reduced_Inflammation Histone_Acetylation->Gene_Expression Gene_Expression->Neuroprotection Gene_Expression->Synaptic_Plasticity Gene_Expression->Reduced_Inflammation Improved_Cognition Improved Cognitive Function Neuroprotection->Improved_Cognition Synaptic_Plasticity->Improved_Cognition Reduced_Inflammation->Improved_Cognition

Cellular Effects and Neural Plasticity

At the cellular level, this compound promotes neuronal plasticity and synaptic strengthening through multiple mechanisms. Research demonstrates that this compound enhances long-term potentiation, the physiological basis of learning and memory, in hippocampal slices [1]. This LTP enhancement involves both PPARγ and AMPK pathways, as evidenced by blockade of this compound's effects with specific antagonists (GW9662 for PPARγ and C-Compound for AMPK) [1].

This compound also influences glutamatergic transmission by upregulating gene expression of key glutamate receptor subunits, including AMPA-2, NMDA-1, NMDA-2A, and NMDA-2B in the hippocampus [1]. This receptor modulation potentially enhances synaptic transmission and plasticity. Additionally, this compound has been shown to promote oligodendrocyte differentiation and myelination, processes critical for proper neural conduction and network function [7] [4].

Application Notes: Specific Neurological Conditions

Cognitive Disorders and Memory Enhancement

Research indicates that this compound significantly improves hippocampal-dependent memory and synaptic plasticity. In adolescent mice, this compound administration prevented scopolamine-induced impairment of spatial memory, an effect not observed in adult animals, suggesting potential developmental period sensitivity [1]. The cognitive enhancement properties appear linked to this compound's ability to transform early-LTP into late-LTP, facilitating long-term memory formation.

The mechanisms underlying these cognitive benefits include upregulation of Pparg gene expression, leptin and adiponectin receptors, and glutamate receptor subunits in the hippocampus [1]. These changes enhance synaptic transmission and plasticity in brain regions critical for learning and memory. The observed age-dependent effects suggest this compound may be particularly beneficial during developmental periods of heightened neural plasticity, offering potential applications for neurodevelopmental disorders or age-related cognitive decline.

Psychiatric Disorders

Recent clinical research has explored this compound's potential for major depressive disorder. A 2025 randomized controlled trial protocol describes an 8-week this compound supplementation (4 g/day) as an adjunct to antidepressant medication in patients with mild-to-severe MDD [8]. This investigation builds on preclinical evidence suggesting butyrate's antidepressant effects through multiple pathways, including HDAC inhibition, BDNF enhancement, and anti-inflammatory actions.

The psychiatric applications of this compound extend beyond depression. Preclinical evidence suggests benefits for anxiety-like behaviors and stress resilience, potentially through modulation of the hypothalamic-pituitary-adrenal axis and inflammatory pathways [8] [4]. The gut-brain axis modulation by this compound may represent a novel approach for psychiatric conditions that often coexist with gastrointestinal symptoms.

Neurodegenerative Diseases

In Parkinson's disease models, this compound and butyrate have demonstrated neuroprotective effects and improvement in both motor and non-motor symptoms. Butyrate supplementation restored normal sleep architecture in MPTP-induced PD mice by reversing abnormalities in sleep-wake cycles and increasing disrupted NREM sleep during the light phase [5]. This effect was mediated through the BDNF-TrkB signaling pathway, highlighting a potential mechanism for addressing sleep disturbances in PD patients.

Butyrate has also shown benefits for motor symptomatology in PD models through multiple mechanisms, including reduction of neuroinflammation, enhancement of mitochondrial function, and promotion of neuronal survival [4]. The documented reduction in butyrate-producing bacteria in PD patients provides a rationale for this compound supplementation to restore this crucial microbial metabolite [5] [4].

Neurodevelopment and Myelination

The impact of this compound on brain development and myelination presents both opportunities and complexities. A 2025 study in young pigs with experimentally-induced colitis found that this compound supplementation unexpectedly did not protect against DSS-induced changes in brain myelination and microstructure, despite previous evidence of butyrate's supportive effects on oligodendrocyte differentiation and myelin development [7].

This suggests that this compound's effects on neurodevelopment may be context-dependent, influenced by factors such as underlying inflammatory status, developmental timing, and blood-brain barrier integrity. Further research is needed to clarify the conditions under which this compound optimally supports neurodevelopmental processes, particularly in the presence of systemic inflammation.

Experimental Protocols

In Vitro Methodologies

Protocol 1: Neuronal Differentiation Studies

  • Cell Culture: Maintain human neuroblastoma cell lines (e.g., SH-SY5Y) or primary neuronal cultures in appropriate media. For differentiation studies, plate cells at 5,000-10,000 cells/cm².
  • This compound Treatment: Prepare this compound stock solution in DMSO or ethanol. Typical working concentrations range from 50-500 μM. Include vehicle controls and butyrate comparators.
  • Differentiation Assessment: After 3-7 days of treatment, fix cells and immunostain for neuronal markers (β-III-tubulin, MAP2) and measure neurite outgrowth using image analysis software.
  • Mechanistic Studies: For pathway inhibition, pre-treat cells with specific antagonists (e.g., GW9662 for PPARγ, K252a for TrkB) 1 hour before this compound addition [1] [5].

Protocol 2: HDAC Inhibition Assay

  • Prepare nuclear extracts from treated cells using hypotonic lysis buffer followed by high-salt extraction.
  • Measure HDAC activity using fluorometric HDAC activity assays according to manufacturer protocols.
  • Normalize results to protein concentration and express as percentage inhibition relative to vehicle controls [2] [4].
In Vivo Animal Studies

Protocol 3: Spatial Memory Assessment in Rodents

  • Animals: Use adolescent (5-week-old) and adult (11-week-old) C57BL/6J male mice, group-housed under standard conditions.
  • This compound Administration: Incorporate this compound into standard chow at 1% concentration. Estimated daily consumption approximately 1.8 g/kg over 48 hours. Continue treatment for minimum 48 hours before behavioral testing [1].
  • Scopolamine Challenge: Administer scopolamine (1 mg/kg, i.p.) 30 minutes before behavioral assessment to induce memory impairment.
  • Y-Maze Test: Utilize a three-arm maze with distinct spatial cues. Allow each mouse to explore freely for 8 minutes. Record sequence of arm entries. Calculate spontaneous alternation percentage as: (number of alternations / total possible alternations) × 100 [1].
  • Tissue Collection: Euthanize mice following testing, collect blood via cardiac puncture, and dissect hippocampus and prefrontal cortex. Snap-freeze in liquid nitrogen for molecular analyses.

Protocol 4: Electrophysiological Assessment of Synaptic Plasticity

  • Hippocampal Slice Preparation: Prepare 400 μm thick transverse hippocampal slices from 5-week-old mice in ice-cold artificial cerebrospinal fluid (aCSF).
  • Recording Conditions: Maintain slices in oxygenated aCSF at 28-30°C. Place recording electrode in CA1 stratum radiatum, stimulating electrode in Schaffer collateral pathway.
  • Baseline Recording: Stimulate at 0.033 Hz, adjusting intensity to elicit 40-50% of maximum field EPSP slope.
  • LTP Induction: Apply high-frequency stimulation (100 pulses at 100 Hz). Record fEPSP for 60 minutes post-tetanus.
  • Drug Application: Apply this compound immediately after baseline period in perfusion chamber. For mechanistic studies, include PPARγ antagonist GW9662 (10 μM) or AMPK inhibitor C-Compound (20 μM) [1].

The following workflow diagram illustrates the key steps for assessing this compound's effects on synaptic plasticity and memory in rodent models:

G Animal_Preparation Animal Preparation (C57BL/6J mice, 5 weeks old) Group_Assignment Random Group Assignment Animal_Preparation->Group_Assignment Dietary_Intervention Dietary Intervention (1% this compound in chow, 48 hours) Scopolamine_Challenge Scopolamine Challenge (1 mg/kg, i.p., 30 min pre-test) Dietary_Intervention->Scopolamine_Challenge Behavior_Test Y-Maze Spatial Memory Test (8-minute session) Scopolamine_Challenge->Behavior_Test Tissue_Collection Tissue Collection (Hippocampus, PFC) Behavior_Test->Tissue_Collection Alternation_Scoring Spontaneous Alternation Calculation Behavior_Test->Alternation_Scoring Electrophysiology Hippocampal Slice Electrophysiology LTP_Recording LTP Recording (Baseline, HFS, 60-min post) Electrophysiology->LTP_Recording Molecular_Analysis Molecular Analysis Gene_Expression_Analysis Gene Expression Analysis (qPCR, Western Blot) Molecular_Analysis->Gene_Expression_Analysis Group_Assignment->Dietary_Intervention Group_Assignment->Electrophysiology Tissue_Collection->Molecular_Analysis Pathway_Inhibition Pathway Inhibition Studies (GW9662, C-Compound) LTP_Recording->Pathway_Inhibition fEPSP_Analysis fEPSP Slope Analysis LTP_Recording->fEPSP_Analysis Pathway_Inhibition->Tissue_Collection Data_Analysis Data Analysis Gene_Expression_Analysis->Data_Analysis Statistical_Testing Statistical Testing Data_Analysis->Statistical_Testing Alternation_Scoring->Data_Analysis fEPSP_Analysis->Data_Analysis

Clinical Translation

Protocol 5: Human Supplementation Trial for Depression

  • Study Design: Double-blind, parallel, 1:1 randomized placebo-controlled trial.
  • Participants: Adults (18-65 years) with mild-to-severe MDD (HDRS-17 score ≥14) stabilized on antidepressant medication for ≥4 weeks.
  • Intervention: 4 g/day this compound or matching placebo (sunflower oil) for 8 weeks.
  • Assessment Schedule:
    • Baseline: Demographic data, medical history, SCID-5 confirmation, baseline blood and fecal samples.
    • Weekly during intervention: HDRS-17, side effects, adherence monitoring.
    • Midpoint (week 4): Blood samples for metabolic/inflammatory markers.
    • Endpoint (week 8): Comprehensive assessment including HDRS-17, fecal samples, blood for metabolomics and epigenetics.
    • Follow-up (week 24): Long-term effect assessment.
  • Mobile Health Monitoring: Implement smartphone application for ecological momentary assessment of anhedonia and affect multiple times daily throughout supplementation period [8].

Data Presentation and Analysis

Summary of Experimental Evidence

Table 1: this compound Effects on Neurological Outcomes in Preclinical Studies

Condition Model This compound Dose Treatment Duration Key Findings Mechanisms
Scopolamine-induced memory impairment (mice) [1] 1% in diet (~1.8 g/kg over 48h) 48 hours Prevention of spatial memory impairment in adolescent mice; Enhanced LTP PPARγ and AMPK activation; Upregulation of glutamate receptor subunits
MPTP-induced Parkinson's disease (mice) [5] Butyrate 130-500 mg/L in drinking water 14 days Restoration of normal sleep architecture; Improved NREM sleep BDNF/TrkB signaling pathway
LPS-induced inflammation (piglets) [6] 0.2% in diet 28 days Enhanced antioxidant capacity; Reduced pro-inflammatory cytokines; Improved macrophage polarization SIRT1/NF-κB inhibition; JAK2/STAT6 activation
DSS-induced colitis (piglets) [7] 9.0 mM gamma-cyclodextrin encapsulated this compound 14 days No protection against myelination defects; Altered brain microstructure Context-dependent effects on neurodevelopment
Clinical Trial Designs

Table 2: Summary of Clinical Trial Designs for this compound in Neurological and Psychiatric Conditions

Trial Focus Design Participants Intervention Primary Outcomes Status
Major Depressive Disorder [8] Double-blind, RCT, placebo-controlled n=24, adults with MDD on stable antidepressants 4 g/day this compound vs. placebo for 8 weeks Feasibility, acceptability, HDRS-17 scores Recruiting (2025)
Parkinson's Disease [9] Not specified Patients with PD and dementia Not specified Motor symptoms, cognitive measures Recruiting
Lebers Hereditary Optic Neuropathy [9] Not specified Patients with LHON-Plus symptoms Not specified Visual function, neurological symptoms Recruiting

Conclusion and Future Directions

This compound represents a promising therapeutic candidate for various neurological and psychiatric conditions, leveraging its properties as a stable butyrate prodrug with favorable pharmacokinetics. The compound's multimodal mechanisms—including epigenetic regulation, anti-inflammatory effects, and neurotrophic support—position it uniquely for modulating brain function through the gut-brain axis.

Future research should address several key areas: First, clarification of age-dependent effects, as evidence suggests adolescents may respond differently than adults to this compound supplementation. Second, optimization of formulation strategies to enhance brain delivery, potentially through advanced encapsulation technologies. Third, exploration of combination therapies with other neuroactive compounds, building on evidence of synergistic effects with compounds like all-trans-retinoic acid [2] [3]. Finally, more human trials are needed across different neurological conditions to establish dosing regimens, long-term safety, and clinical efficacy.

The growing interest in targeting the microbiota-gut-brain axis for neurological disorders makes this compound a valuable tool for both basic research and clinical translation. As understanding of its mechanisms and applications expands, this compound may offer novel therapeutic options for conditions ranging from neurodevelopmental disorders to age-related neurodegeneration.

References

Comprehensive Application Notes and Protocols: Tributyrin in Hippocampal Synaptic Plasticity Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Tributyrin and Hippocampal Function

This compound (TB) is a butyric acid prodrug that has emerged as a valuable research compound for investigating the modulation of hippocampal synaptic plasticity and cognitive function. As a short-chain fatty acid derivative derived from dietary fiber fermentation and present in dairy products, butyric acid and its precursors have gained significant interest for their potential neuroprotective properties and ability to influence brain function through multiple molecular pathways [1] [2]. TB offers distinct advantages over butyric acid itself, including better pharmacokinetic properties, reduced toxicity, and avoidance of the unpleasant flavor that can affect feeding behavior in animal studies [1]. The hippocampus, a brain region critical for learning and memory formation, appears to be particularly responsive to TB intervention, making it a compelling target for research on cognitive enhancement and neuroprotective strategies.

The molecular mechanisms through which this compound influences hippocampal function involve multiple signaling pathways. TB hydrolyzes to release butyric acid, which functions as an inhibitor of histone deacetylase (HDAC), potentially enabling epigenetic modifications that support synaptic plasticity and memory processes [1]. Research indicates that TB modulates hippocampal long-term potentiation (LTP), a key cellular mechanism underlying learning and memory, through activation of both PPARγ (Peroxisome Proliferator-Activated Receptor Gamma) and AMPK (AMP-activated protein kinase) pathways [1] [2]. Additionally, TB administration has been shown to upregulate the expression of critical glutamate receptor subunits including AMPA-2, NMDA-1, NMDA-2A, and NMDA-2B, which are essential for synaptic transmission and plasticity [1]. These molecular effects translate to functional improvements, as TB demonstrates efficacy in reversing spatial memory deficits induced by various challenges including scopolamine administration and high-fat diets [1] [3].

Molecular Mechanisms of Action

The signaling pathways through which this compound influences hippocampal synaptic plasticity involve a complex interplay between nuclear receptors, metabolic sensors, and synaptic proteins. The diagram below illustrates the primary molecular mechanisms through which this compound enhances hippocampal synaptic plasticity and memory function:

G cluster_0 Signaling Pathway Activation cluster_1 Molecular Effects cluster_2 Functional Outcomes This compound This compound ButyricAcid ButyricAcid This compound->ButyricAcid Hydrolysis PPARγ PPARγ ButyricAcid->PPARγ Activates AMPK AMPK ButyricAcid->AMPK Activates GeneExpression GeneExpression PPARγ->GeneExpression Upregulates LTP LTP PPARγ->LTP Promotes AMPK->GeneExpression Modulates AMPK->LTP Facilitates GlutamateReceptors GlutamateReceptors GeneExpression->GlutamateReceptors Enhances GlutamateReceptors->LTP Strengthens SpatialMemory SpatialMemory LTP->SpatialMemory Underpins

Diagram 1: Molecular mechanisms of this compound in enhancing hippocampal synaptic plasticity and memory. TB hydrolyzes to butyric acid, which activates PPARγ and AMPK pathways, leading to enhanced gene expression, glutamate receptor regulation, and ultimately improved LTP and spatial memory.

Key Signaling Pathways

The mechanistic basis for this compound's effects on synaptic plasticity involves two primary signaling pathways:

  • PPARγ Activation: this compound administration upregulates Pparg gene expression and activates PPARγ signaling, which plays a crucial role in synaptic plasticity and cognitive function. The facilitation of late-phase LTP by TB is blocked by the PPARγ antagonist GW9662, confirming the involvement of this pathway [1] [2]. PPARγ activation influences energy metabolism and inflammatory responses, both of which can impact neuronal function and survival.

  • AMPK Signaling: The AMPK pathway serves as a critical metabolic sensor that regulates energy homeostasis in neurons. TB-mediated LTP enhancement is blocked by the AMPK inhibitor C-Compound, demonstrating the essential role of this pathway [1]. AMPK activation contributes to synaptic plasticity by modulating energy-intensive processes during LTP formation and maintenance, connecting cellular metabolism with cognitive processes.

Synaptic Protein Regulation

Beyond the primary signaling pathways, TB induces significant changes in the expression of key synaptic proteins:

  • Glutamate Receptor Subunits: TB upregulates gene expression of critical ionotropic glutamate receptor subunits including AMPA-2, NMDA-1, NMDA-2A, and NMDA-2B [1]. These receptors mediate fast excitatory synaptic transmission and are essential for the induction and maintenance of synaptic plasticity.

  • Hormone Receptors: TB administration also increases expression of leptin and adiponectin receptors in the hippocampus [1], suggesting cross-talk between metabolic signals and synaptic plasticity mechanisms that may contribute to the cognitive effects observed with TB treatment.

Experimental Data Summary

Effects on Synaptic Plasticity

Table 1: Summary of this compound effects on hippocampal synaptic plasticity based on experimental data

Experimental Condition LTP Effect Molecular Mediators Blocking Agents Citation
TB alone in hippocampal slices Transforms early-LTP into late-LTP PPARγ, AMPK GW9662 (PPARγ antagonist), C-Compound (AMPK inhibitor) [1] [2]
TB after scopolamine-induced impairment Rescues LTP inhibition PPARγ, AMPK GW9662, C-Compound [1]
TB in male mice with saturated fat diet (2-hour intake) Reverses LTP impairment Not specified Not tested [3]
TB in male mice with chronic saturated fat diet Reverses LTP impairment Not specified Not tested [3]
Effects on Spatial Memory

Table 2: Effects of this compound on spatial memory performance in different experimental conditions

Experimental Model Memory Test TB Effect Age/Sex Dependence Citation
Scopolamine-induced impairment Y-maze Prevents memory deficits in adolescent but not adult mice Adolescent-specific effect [1]
Saturated fat diet (2-hour intake) Y-maze Reverses working memory deficits in male mice Sex-specific: no effect in females [3]
Chronic saturated/unsaturated fat diet Radial arm maze Reverses deficits only in males with saturated fat diet Sex and diet type dependent [3]
Gene Expression Changes

Table 3: Hippocampal gene expression changes following this compound administration

Gene Category Specific Genes Upregulated Potential Functional Impact Citation
Glutamate Receptors AMPA-2, NMDA-1, NMDA-2A, NMDA-2B Enhanced synaptic transmission and plasticity [1]
Nuclear Receptors Pparg Modulation of plasticity-related gene expression [1]
Metabolic Hormone Receptors Leptin receptor, Adiponectin receptor Integration of metabolic and plasticity signals [1]

Detailed Experimental Protocols

In Vivo Assessment of Spatial Memory
4.1.1 Y-Maze Spontaneous Alternation Protocol

The Y-maze test is widely used to assess spatial working memory in rodents based on their innate tendency to explore novel environments. The following protocol is adapted from studies demonstrating TB's efficacy in preventing scopolamine-induced memory deficits [1] [3]:

  • Apparatus: The Y-maze consists of three identical arms (35-40 cm long, 15 cm high, 10 cm wide) positioned at equal angles from each other. Spatial cues should be placed around the maze at fixed positions.

  • Pre-test Preparation:

    • Administer TB via diet (1% mixed in standard chow) for 48 hours prior to testing.
    • For impairment models, administer scopolamine (1 mg/kg, i.p.) 30 minutes before testing.
    • Habituate the animal to the testing room for at least 30 minutes before the test.
  • Testing Procedure:

    • Place the mouse at the end of one designated arm facing the center.
    • Allow free exploration of the maze for 8 minutes.
    • Record the sequence of arm entries using video tracking software.
    • Calculate the percentage of spontaneous alternation as: (Number of alternations / (Total arm entries - 2)) × 100.
  • Quality Control: The maze should be thoroughly cleaned between subjects with 70% ethanol to remove odor cues. Testing should be conducted under consistent lighting conditions with minimal external noise.

4.1.2 Radial Arm Maze Protocol

The eight-arm radial maze assesses more complex spatial learning and memory and has been used to evaluate TB effects against diet-induced deficits [3]:

  • Apparatus: The maze consists of eight identical arms (60 cm long, 12 cm wide) radiating from a central platform with visual cues placed around the room.

  • Habituation Phase:

    • Place the mouse in the center platform and allow free exploration of the entire maze for 10 minutes daily for 3 days.
    • Place food rewards at the end of each arm during habituation.
  • Testing Phase:

    • Bait all arms with food rewards.
    • Place the mouse in the center platform and allow to choose arms until all rewards are collected or 10 minutes elapse.
    • Record the number of working memory errors (re-entries into previously visited arms) and reference memory errors (entries into never-baited arms).
    • Conduct one session per day for 7-10 consecutive days.
Dietary Administration Protocol

This compound administration through diet is an effective method for chronic treatment studies:

  • Diet Preparation:

    • Mix standard chow (99%) with TB (1%) in powder form.
    • Add water gradually to form a homogeneous paste.
    • Form into pellets and air-dry or use appropriate binding agents.
    • Store prepared diet at 4°C for up to one week.
  • Treatment Regimen:

    • For acute effects: Provide TB diet for 48 hours before testing [1].
    • For chronic studies: Continue TB diet for 8 weeks or longer [3].
    • Monitor daily food intake and body weight to ensure adequate TB consumption (approximately 1.8 g/kg over 48 hours).
Ex Vivo Electrophysiology
4.3.1 Hippocampal Slice Preparation

Acute hippocampal slice preparation allows for investigation of TB's direct effects on synaptic plasticity:

  • Slice Preparation:

    • Sacrifice the mouse by rapid decapitation following appropriate anesthesia.
    • Quickly remove the brain and place in ice-cold, oxygenated (95% O₂/5% CO₂) cutting solution containing (in mM): 110 sucrose, 60 NaCl, 3 KCl, 1.25 NaH₂PO₄, 28 NaHCO₃, 0.5 CaCl₂, 7 MgCl₂, 5 glucose, 0.6 ascorbate.
    • Prepare 350-400 μm thick transverse hippocampal slices using a vibratome.
    • Incubate slices in artificial cerebrospinal fluid (aCSF) at 32°C for 30 minutes, then maintain at room temperature for at least 1 hour before recording.
  • Recording Setup:

    • Transfer one slice to a recording chamber perfused with oxygenated aCSF at 2-3 ml/min at 30°C.
    • Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of CA1.
    • Record field excitatory postsynaptic potentials (fEPSPs) using appropriate amplification and digitization systems.
4.3.2 Long-Term Potentiation (LTP) Induction

Synaptic plasticity assessment following TB application provides mechanistic insights:

  • Baseline Recording:

    • Obtain baseline fEPSPs by stimulating at 0.033 Hz with an intensity that produces 40-50% of maximum response.
    • Record for at least 20 minutes to establish stable baseline.
  • Drug Application:

    • Prepare TB stock solution in KRB buffer or DMSO (<0.05% final concentration).
    • Apply TB to the perfusion chamber immediately after baseline period.
    • For antagonist studies, pre-apply GW9662 (PPARγ antagonist) or C-Compound (AMPK inhibitor) 20 minutes before TB application.
  • LTP Induction:

    • Apply high-frequency stimulation (HFS; typically 100 pulses at 100 Hz) 20 minutes after starting TB perfusion.
    • Continue recording for at least 60 minutes post-HFS at baseline stimulation frequency.
    • Express LTP magnitude as percentage of baseline fEPSP slope.
Molecular Biology Techniques
4.4.1 Gene Expression Analysis

Quantitative PCR allows assessment of TB-induced changes in gene expression:

  • RNA Extraction:

    • Homogenize hippocampal tissue in TRIzol reagent.
    • Extract total RNA following standard chloroform-isopropanol protocol.
    • Determine RNA concentration and purity using spectrophotometry.
  • cDNA Synthesis and qPCR:

    • Reverse transcribe 1 μg RNA using random hexamers and reverse transcriptase.
    • Perform qPCR reactions in triplicate using SYBR Green master mix.
    • Analyze data using the 2^(-ΔΔCt) method with appropriate housekeeping genes (e.g., GAPDH, β-actin).
    • Target genes of interest include: GluA2 (AMPA-2), GluN1 (NMDA-1), GluN2A, GluN2B, Pparg, leptin receptor, adiponectin receptor.

Research Considerations and Applications

Factors Influencing Experimental Outcomes

Several critical factors must be considered when designing studies investigating this compound's effects on hippocampal plasticity:

  • Age-Dependent Effects: TB has been shown to prevent scopolamine-induced memory deficits in adolescent mice (5 weeks old) but not in adult mice (11 weeks old) [1], highlighting the importance of developmental stage in experimental design and interpretation.

  • Sex-Specific Responses: Recent evidence indicates that TB's efficacy in reversing diet-induced memory deficits shows sexual dimorphism, with effects more pronounced in male mice than females [3]. Researchers should include both sexes in study designs and analyze data separately.

  • Dietary Interactions: The type of background diet significantly influences TB effects. TB reverses working memory impairments induced by saturated fat but shows limited efficacy against deficits caused by unsaturated fat diets [3], suggesting important nutrient-TB interactions.

  • Dosing Considerations: The effective dose of TB in rodent studies is typically 1% mixed in standard chow, providing approximately 1.8 g/kg over 48 hours [1]. This dosage has demonstrated efficacy without apparent toxicity in multiple studies.

Potential Research Applications

The experimental findings summarized in these Application Notes suggest several promising research directions:

  • Neurodevelopmental Studies: Given the age-dependent effects of TB, it represents a valuable tool for investigating how metabolic interventions influence synaptic plasticity across different developmental stages.

  • Metabolic Cognitive Research: TB's efficacy in reversing diet-induced cognitive impairments positions it as an interesting candidate for studying the intersection between metabolism and brain function, particularly in the context of obesity and metabolic syndrome.

  • Sex Differences Research: The observed sexual dimorphism in TB response provides opportunities to investigate fundamental biological differences in how males and females respond to metabolic interventions targeting brain function.

  • Translational Applications: While currently at the basic research stage, the consistent effects of TB on synaptic plasticity and memory across multiple paradigms suggest potential for future therapeutic development for cognitive disorders.

Conclusion

These Application Notes and Protocols provide a comprehensive overview of current methodologies for investigating This compound's effects on hippocampal synaptic plasticity and memory function. The experimental data demonstrate that TB enhances long-term potentiation, prevents memory deficits induced by various challenges, and modulates the expression of key synaptic proteins and signaling pathways. The detailed protocols offered for in vivo behavioral assessment, ex vivo electrophysiology, and molecular biology techniques provide researchers with practical guidance for implementing these approaches in their laboratories.

References

Tributyrin in Spatial Memory and Synaptic Plasticity

Author: Smolecule Technical Support Team. Date: February 2026

The most direct evidence for tributyrin's role in spatial memory comes from a 2022 study by Sanz-Martos et al. [1]. The key findings and quantitative data are summarized in the table below.

Aspect Experimental Model/Assay This compound Treatment Key Findings
Spatial Memory Adolescent C57BL/6J male mice; Scopolamine-induced memory impairment model [1] 1% in diet for 48 hours [1] Prevented scopolamine-induced spatial memory deficits [1]
Synaptic Plasticity (LTP) Hippocampal brain slices (ex vivo) [1] 10 μM [1] Transformed early-LTP into long-lasting LTP (l-LTP); rescued scopolamine-induced LTP inhibition [1]
Molecular Pathways Pharmacological inhibition in hippocampal slices [1] - LTP facilitation was blocked by PPARγ antagonist (GW9662) and AMPK inhibitor (C-Compound) [1]
Gene Expression Analysis of adolescent mouse hippocampus [1] 1% in diet for 48 hours [1] Upregulated Pparg, leptin/adiponectin receptors, and glutamate receptor subunits (AMPA-2, NMDA-1, NMDA-2A, NMDA-2B) [1]

This study establishes a clear mechanism: this compound enhances hippocampal synaptic plasticity and prevents memory deficits by activating PPARγ and AMPK signaling, leading to upregulated expression of genes critical for learning and memory [1].

Detailed Experimental Protocol

For a spatial memory study in mice, based on the methodology from Sanz-Martos et al. (2022) [1], you can adapt the following protocol:

  • Animals: Use adolescent (e.g., 4-5 weeks old) C57BL/6J male mice. House them under a standard 12-hour light/dark cycle with ad libitum access to food and water.
  • This compound Administration:
    • Compound: this compound (≥97% purity, e.g., Sigma-Aldrich, Product# W222305) [2].
    • Formulation: Mix this compound directly into a standard powdered rodent diet at a concentration of 1% (w/w) [1]. Ensure homogeneity by thoroughly blending.
    • Dosage Regimen: Provide the medicated diet ad libitum for 48 hours prior to behavioral testing or sample collection [1].
  • Induction of Memory Deficit: To model cognitive impairment, administer scopolamine (a muscarinic receptor antagonist, e.g., 1 mg/kg, intraperitoneal injection) 30 minutes before behavioral testing [1].
  • Spatial Memory Assessment:
    • Behavioral Test: Morris Water Maze (MWM) is the standard assay.
    • Protocol:
      • Acquisition/Hidden Platform Training (4-5 days): Mice learn to find a submerged platform using spatial cues. Conduct several trials per day. Measure latency and path length to find the platform.
      • Probe Trial (Day 5 or 6): Remove the platform. Allow the mouse to swim freely for 60 seconds. Measure time spent in the target quadrant and platform crossings, which indicate spatial memory retention.
  • Mechanistic Investigation (ex vivo):
    • Hippocampal Slice Electrophysiology: Assess synaptic plasticity by measuring Long-Term Potentiation (LTP) in the CA1 region of hippocampal slices.
    • Pharmacological Blocking: To confirm mechanism, pre-treat slices with a PPARγ antagonist (e.g., GW9662, 10 μM) or an AMPK inhibitor (e.g., Compound C, 10 μM) before this compound application and LTP induction [1].
  • Sample Collection & Molecular Analysis: Euthanize mice, dissect hippocampi, and analyze using:
    • qRT-PCR: Measure mRNA levels of Pparg, glutamate receptor subunits (Gria2, Grin1, Grin2a, Grin2b).
    • Western Blot: Confirm changes in protein expression of PPARγ, p-AMPK, and synaptic proteins.

Supporting Mechanisms and Broader Context

This compound's benefits are consistent across various models, primarily mediated through its role as a butyrate prodrug that influences the gut-brain axis. The following diagram illustrates the key signaling pathways identified in the spatial memory study [1] and other supportive mechanisms from related research.

G cluster_primary Primary Spatial Memory Pathway (Hippocampus) [1] cluster_support Supportive Systemic Pathways This compound This compound PPARg_AMPK PPARγ & AMPK Activation This compound->PPARg_AMPK  Hydrolyzed to Butyrate GutHealth Improved Gut Health & Microbiota ↑ SCFA-producing bacteria ↑ Intestinal Barrier Integrity This compound->GutHealth  In the Gut GeneExp ↑ Glutamate Receptor Expression (AMPA-2, NMDA-1, -2A, -2B) PPARg_AMPK->GeneExp SynapticPlasticity Enhanced Synaptic Plasticity (Transformation to Late-LTP) GeneExp->SynapticPlasticity SpatialMemory Prevention of Spatial Memory Deficits SynapticPlasticity->SpatialMemory AntiInflammatory Systemic Anti-inflammatory Effects ↓ IL-1β, IL-6, TNF-α ↑ IL-10 GutHealth->AntiInflammatory BrainHealth Improved Brain Health & Function AntiInflammatory->BrainHealth BrainHealth->SpatialMemory Contributes to

The table below summarizes key supporting evidence from other models that reinforce this compound's potential to support cognitive health.

Model / Context This compound Dose & Route Relevant Observed Effects Proposed Mechanism
Major Depressive Disorder (Human Pilot Trial) [3] 4 g/day, oral, 8 weeks Ongoing investigation of effects on depressive symptoms, anhedonia, and gut-brain axis. Targeting gut-brain signaling; increasing luminal butyrate [3].
Weaned Piglets (Liver/Immune) [4] 0.2% in basal diet Enhanced antioxidant capacity; reduced liver inflammation; promoted anti-inflammatory M2 macrophage polarization. Inhibition of NF-κB pathway; activation of JAK2/STAT6 pathway [4].
Obese Mice (Metabolic) [5] 2.0 g/kg, oral gavage Improved insulin sensitivity & glucose metabolism; reduced adipose tissue inflammation; increased M2 macrophages & Tregs. Activation of GPR109A receptor [5].
Antibiotic-Treated Mice (Gut) [6] 0.3 g/kg BW (low dose), oral Restored gut microbiota diversity; increased SCFAs; reduced inflammation; repaired intestinal barrier. Increased beneficial bacteria; increased tight junction proteins (ZO-1, Occludin) [6].

Application Notes for Drug Development

  • Formulation is Critical: this compound's bioavailability can be enhanced. A this compound nano-emulsion (TBNE) demonstrated superior intestinal release and absorption in chicks compared to crude this compound [7]. For oral formulations, consider encapsulation in soft gels to improve patient adherence and mask taste [3].
  • Dose Optimization is Key: Effects can be dose-dependent. In antibiotic-treated mice, a low dose (0.3 g/kg) was more effective at restoring microbiota and reducing inflammation than a high dose (3 g/kg) [6]. A thorough dose-response study is essential for clinical translation.
  • Explore Synergistic Approaches: this compound's efficacy may be enhanced by combining it with prebiotics (dietary fibers) that nourish native butyrate-producing bacteria, creating a synergistic "postbiotic + prebiotic" strategy [8] [6].

References

Mechanisms of Action: How Tributyrin Repairs the Gut

Author: Smolecule Technical Support Team. Date: February 2026

Tributyrin (TB) functions as a stable precursor to butyrate, resisting gastric acid and being hydrolyzed in the small intestine by pancreatic lipases to release butyric acid and glycerol [1]. Its therapeutic effects are multi-faceted, as illustrated in the following pathway diagram.

G cluster_mechanisms Mechanisms of Intestinal Barrier Repair This compound This compound Microbiome 1. Gut Microbiome Modulation This compound->Microbiome Inflammation 2. Anti-Inflammatory Effects This compound->Inflammation Barrier 3. Barrier Function Reinforcement This compound->Barrier SCFAs Increased SCFA Production Microbiome->SCFAs BeneficialBact Promotes Beneficial Bacteria (Bifidobacterium, Muribaculaceae) Microbiome->BeneficialBact InhibitNLRP3 Inhibits NLRP3 Inflammasome Activation Inflammation->InhibitNLRP3 ReduceCytokines Reduces Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Inflammation->ReduceCytokines TightJunctions Upregulates Tight Junction Proteins (ZO-1, Occludin) Barrier->TightJunctions GobletCells Increases Goblet Cells & MUC2 Protein Barrier->GobletCells LPSZonulin Reduces Serum LPS & Zonulin (Markers of Permeability) Barrier->LPSZonulin

Quantitative Summary of Key Research Findings

The following tables summarize quantitative data from pivotal studies.

Table 1: In Vivo Efficacy in Mouse Model of Antibiotic-Induced Dysbiosis [1] [2]

Parameter Model Group (Antibiotics) Low-Dose TB (0.3 g/kg BW) High-Dose TB (3 g/kg BW)
Alpha Diversity (Shannon Index) Significantly Decreased Significantly Increased Similar increasing trend (not significant)
Beneficial Bacteria - ↑ Muribaculaceae, ↑ Bifidobacterium Modulated, but less effective than low dose
SCFAs (Acetic, Propionic, Butyric acid) Significantly Decreased Significantly Increased Increased
Inflammatory Markers (NLRP3, IL-1β, etc.) Significantly Increased Significantly Decreased Decreased
Barrier Proteins (ZO-1, Occludin, MUC2) Significantly Decreased Significantly Increased Increased

Table 2: Efficacy in Other Animal Models and In Vitro Systems

Model System TB Intervention Key Outcomes
Weaned Piglets [3] 0.2% in diet ↑ Average Daily Gain (ADG), ↓ diarrhea, ↑ antioxidant enzymes (CAT, GSH-pX), ↓ pro-inflammatory cytokines (IL-6, IL-1β), promoted M2 macrophage polarization.
Pre-weaned Dairy Calves [4] 2 g/L milk ↓ Diarrhea frequency, ↑ villus height in jejunum, ↑ villus height/crypt depth ratio, ↑ claudin-4 gene expression, ↑ SCFA-producing bacteria.
*In Vitro SHIME Model [5] Daily supplementation 40.9-48.7% of TB hydrolyzed in small intestine; remainder increased butyrate & beneficial bacteria (Bifidobacterium, Akkermansia) in colon; enhanced barrier integrity & immunomodulation.

Detailed Experimental Protocols

Here are detailed methodologies for key experiments cited in the application notes.

Protocol 1: Assessing TB Efficacy in a Mouse Model of Antibiotic-Induced Dysbiosis [1] [2] This protocol is suitable for evaluating the restorative effects of compounds on the gut barrier and microbiome.

  • 1. Animal Model Induction
    • Animals: C57BL/6 male mice (6 weeks old).
    • Dysbiosis Induction: Administer 0.2 mL of 400 mg/mL ceftriaxone sodium solution via gavage, twice daily with a 6-hour interval, for 7 consecutive days. Control group receives 0.2 mL normal saline.
  • 2. Treatment Phase
    • After antibiotics, randomly assign mice to treatment groups (n=8/group): Model (normal saline), Low-dose TB (0.3 g/kg BW), High-dose TB (3 g/kg BW).
    • Administer treatments via gavage for 11 days.
  • 3. Data Collection and Sampling
    • Clinical Monitoring: Record body weight, food consumption, water intake, and fecal characteristics (scored 0-4) on alternate days.
    • Sample Collection: On day 18, collect blood (for serum), colonic tissue, and cecal content.
    • Histology: Fix colon tissue in 4% paraformaldehyde, embed in paraffin, section (6 μm), and stain with H&E and Alcian Blue for morphological and goblet cell analysis.
  • 4. Analytical Endpoints
    • Gut Microbiota: Extract genomic DNA from feces; perform 16S rRNA gene sequencing (V3-V4 regions) on Illumina NovaSeq platform. Analyze α-diversity and β-diversity.
    • SCFAs: Analyze cecal or fecal content using Gas Chromatography/Mass Spectrometry (GC/MS).
    • Inflammation & Barrier: Quantify serum LPS and Zonulin by ELISA. Measure mRNA and protein levels of tight junction proteins (ZO-1, Occludin), mucin (MUC2), and inflammasome components (NLRP3, ASC, Caspase-1, IL-1β) in colon tissue using qPCR and Western Blot.

Protocol 2: In Vitro Assessment of TB Stability and Microbiome Impact [5] This protocol uses advanced in vitro models to study TB's fate and effects without animal use.

  • 1. Upper GI Stability
    • Use a computer-controlled in vitro system simulating stomach and small intestine conditions (pH, enzymes, transit times).
    • Test different TB formulations (e.g., capsules, softgels).
    • Quantify the percentage of TB hydrolyzed to butyrate in the small intestine and the percentage remaining intact for the colon.
  • 2. Colonic Fermentation & Microbiome Analysis (SHIME)
    • Inoculate bioreactors with human fecal material to simulate the colonic environment.
    • After a stabilization period, administer TB daily to the system for at least three weeks.
    • Sample Analysis:
      • SCFAs: Monitor levels (especially butyrate) over time via GC.
      • Microbiota: Use 16S rRNA gene sequencing to track changes in microbial community composition.
  • 3. Host-Microbe Interaction
    • Collect supernatant from the SHIME reactors post-fermentation.
    • Apply this supernatant to co-cultures of intestinal epithelial cells (e.g., Caco-2) and immune cells (e.g., THP-1).
    • Assess intestinal barrier integrity by measuring Transepithelial Electrical Resistance (TEER) and tight junction protein expression. Evaluate immunomodulatory effects via cytokine profiling.

Application Notes for Research and Development

  • Dose-Dependent Effects: Research indicates that low-dose TB (0.3 g/kg in mice) may be more effective than a high dose (3 g/kg) in restoring microbial diversity and suppressing inflammation, highlighting the need for careful dose-finding studies [1].
  • Formulation is Key: TB's efficacy depends on its delivery to the colon. In vitro data shows a significant portion is hydrolyzed in the small intestine. Developing targeted delivery formulations could enhance its therapeutic potential [5].
  • Broader Therapeutic Potential: Beyond antibiotic recovery, TB's mechanisms suggest utility in conditions like Inflammatory Bowel Disease (IBD) [6], weaning stress in livestock [3] [4], and other conditions linked to "leaky gut" [7] [8].

References

Comprehensive Application Notes and Protocols: Tributyrin for Inflammatory Response Modulation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Tributyrin and Its Relevance to Inflammation Research

This compound (TB), a short-chain fatty acid (SCFA) derivative consisting of three butyrate molecules esterified to a glycerol backbone, has emerged as a promising therapeutic candidate for modulating inflammatory responses across various disease models. Unlike free butyrate, which suffers from rapid absorption and unpleasant odor, this compound's unique structure allows it to resist gastric degradation and undergo gradual hydrolysis by pancreatic lipases in the intestine, resulting in sustained butyrate release at primary sites of action [1]. This delivery advantage, combined with its multifaceted anti-inflammatory properties, positions this compound as a valuable compound for researchers investigating inflammation-related conditions including metabolic diseases, gastrointestinal disorders, and obesity-associated inflammation.

The molecular mechanisms through which this compound modulates inflammation involve multiple interconnected pathways, including inhibition of histone deacetylases (HDAC), regulation of NF-κB and MAPK signaling, activation of G-protein coupled receptors (GPCRs), and enhancement of intestinal barrier function [2] [3]. These mechanisms collectively contribute to reduced production of pro-inflammatory cytokines and increased expression of anti-inflammatory mediators. For drug development professionals, understanding these mechanisms and implementing appropriate experimental protocols is essential for evaluating this compound's therapeutic potential and optimizing its application in various inflammatory conditions.

Mechanisms of Action: Molecular Pathways in Inflammatory Response Modulation

Epigenetic Regulation Through HDAC Inhibition

This compound serves as a potent delivery system for butyrate, a well-characterched histone deacetylase (HDAC) inhibitor with significant effects on gene expression and inflammatory modulation. Butyrate's HDAC inhibitory activity has been demonstrated to be substantially more potent than other SCFAs, with a median inhibitory concentration (IC₅₀) of 52 ± 11 μmol/L compared to 223 ± 64 μmol/L for propionate [3]. This epigenetic mechanism results in hyperacetylation of histone proteins, particularly in the promoter regions of genes encoding pro-inflammatory mediators, thereby altering their transcriptional activity. Research has shown that this HDAC inhibition leads to downregulation of critical inflammatory cytokines including TNF-α, IL-1β, and IL-6 in various experimental models [2] [4].

Signaling Pathway Modulation: NF-κB and MAPK

The NF-κB and MAPK pathways represent key signaling cascades through which this compound exerts its anti-inflammatory effects. In heat-stressed dairy cows, this compound supplementation significantly suppressed the activation of both pathways in lymphocytes, resulting in reduced inflammatory responses [2]. Similar findings were observed in human visceral adipose tissue, where this compound effectively reduced LPS-induced production of inflammatory cytokines and chemokines [4]. The compound appears to interfere with the phosphorylation events that activate these pathways, thereby preventing nuclear translocation of transcription factors responsible for initiating pro-inflammatory gene expression programs.

G-Protein Coupled Receptor Activation

This compound's anti-inflammatory effects are partially mediated through the activation of G-protein coupled receptors, particularly GPR109A. Studies in knockout mice have demonstrated that GPR109A activation is essential for this compound's ability to improve glucose metabolism and reduce inflammatory states in adipose tissue [5]. Receptor activation triggers intracellular signaling cascades that ultimately suppress NF-κB activation and promote the expression of anti-inflammatory mediators. This receptor-mediated mechanism works in concert with HDAC inhibition to create a comprehensive anti-inflammatory profile.

Intestinal Barrier Enhancement

Beyond direct immunomodulation, this compound significantly strengthens intestinal barrier function through multiple mechanisms. Research in antibiotic-treated mice demonstrated that this compound administration upregulated tight junction proteins ZO-1 and Occludin, increased expression of mucin MUC2, restored goblet cell populations, and reduced markers of intestinal permeability (serum LPS and zonulin) [1]. This enhancement of physical barrier function limits the translocation of pro-inflammatory bacterial components such as lipopolysaccharide (LPS) into systemic circulation, thereby reducing overall inflammatory tone.

Quantitative Data Summary: Anti-inflammatory Effects Across Experimental Models

In Vivo Findings in Animal Models

Table 1: Summary of this compound's Anti-inflammatory Effects in Animal Studies

Model System Dosage Regimen Key Inflammatory Markers Observed Effects Reference
Heat-stressed dairy cows 37.5 g/cow/day for 21 days TNF-α, IL-1β, IL-6, MAPK, NF-κB Significant reduction in cytokine expression; inhibition of signaling pathways [2]
HFD-induced obese mice 2.0 g/kg, 3×/week for 6 weeks IL-1β, TNF-α, IL-10, Treg cells, M2 macrophages Reduced pro-inflammatory cytokines; increased anti-inflammatory mediators [5]
Antibiotic-induced dysbiosis (mice) 0.3 g/kg BW for 11 days NLRP3, ASC, caspase-1, IL-1β, TNF-α, IL-6 Suppressed inflammasome activation; reduced inflammatory cytokines [1]
LPS-induced visceral allodynia (rats) Sodium butyrate: 0.37-2.9 mg/kg for 3 days CRF, proinflammatory cytokines Inhibition of visceral allodynia and colonic hyperpermeability [6]
In Vitro Findings in Cell Culture Systems

Table 2: Anti-inflammatory Effects of this compound in Cell Culture Models

Cell Type Treatment Conditions Key Findings Significance Reference
Human visceral adipose tissue 1-2 mM, 24h with LPS challenge Reduced IL-36γ, inflammatory cytokines and chemokines Attenuation of obesity-associated inflammation [4]
Porcine alveolar macrophages (PAMs) 0.5-4 mM this compound with LPS challenge Reduced TNF-α and IL-1β production Dose-dependent anti-inflammatory effects [7]
Chicken HTC macrophages 0.25 mM this compound + 10 μM quercetin Synergistic HDP induction; suppressed IL-1β Potential antimicrobial and anti-inflammatory combination [8]
IPEC-J2 intestinal cells 0.5-4 mM this compound for 24-72h Increased transepithelial electrical resistance (TEER) Enhanced intestinal barrier integrity [7]

Experimental Protocols for Assessing Anti-inflammatory Properties

In Vitro Protocol: LPS-induced Inflammation in Macrophages
4.1.1 Background and Application

This protocol details the assessment of this compound's anti-inflammatory properties in primary porcine alveolar macrophages (PAMs) using LPS challenge to simulate inflammatory conditions. This established model polarizes macrophages toward a pro-inflammatory (M1) phenotype, allowing quantification of cytokine production and evaluation of compound efficacy [7]. The protocol can be adapted for other macrophage cell lines, including RAW264.7 and human monocyte-derived macrophages.

4.1.2 Materials and Reagents
  • Cells: Porcine alveolar macrophages harvested from weaned piglets via bronchoalveolar lavage [7]
  • Treatment compounds: this compound (Sigma, St. Louis, MO, USA), prepared as 100 mM stock in ethanol
  • Inflammatory inducer: Lipopolysaccharide (LPS from E. coli O55:B5)
  • Culture media: DMEM/F12 supplemented with 10% FBS and 1% penicillin/streptomycin
  • Assessment tools: ELISA kits for TNF-α and IL-1β
4.1.3 Experimental Procedure
  • Cell isolation and culture: Isolate PAMs via bronchoalveolar lavage of weaned piglets. Culture cells at a density of 6 × 10⁵ cells/well in 6-well plates and allow to adhere for 2 hours [7].
  • Treatment application: Pre-treat cells with this compound (0.5, 1, 2, and 4 mM) for 2 hours prior to LPS challenge (1 μg/mL). Include appropriate controls (untreated, LPS-only, and vehicle controls).
  • Incubation: Incubate cells for 24 hours at 37°C in a 5% CO₂ humidified incubator.
  • Sample collection: Collect cell culture supernatants by centrifugation at 1000 × g for 10 minutes and store at -80°C until analysis.
  • Cytokine quantification: Measure TNF-α and IL-1β concentrations using commercial ELISA kits according to manufacturer instructions.
  • Data analysis: Normalize cytokine levels to total protein content or cell count. Perform statistical analysis using one-way ANOVA with post-hoc tests.
4.1.4 Technical Notes
  • Ethanol concentration in final treatment should not exceed 0.05% to avoid solvent toxicity [7].
  • Include a cell viability assay (MTT or similar) to confirm that anti-inflammatory effects are not due to cytotoxicity.
  • Time-course experiments (6, 12, 24 hours) can provide insights into kinetic responses.
In Vitro Protocol: Intestinal Barrier Integrity Assessment
4.2.1 Background and Application

This protocol evaluates this compound's effects on intestinal barrier function using IPEC-J2 cells cultured on transwell inserts. The IPEC-J2 model forms polarized intestinal epithelial monolayers with well-developed tight junctions, allowing quantification of barrier integrity through transepithelial electrical resistance (TEER) measurements [7]. This method is applicable for studying compounds aimed at improving gut barrier function in conditions such as inflammatory bowel disease or antibiotic-induced disruption.

4.2.2 Materials and Reagents
  • Cells: IPEC-J2 intestinal porcine enterocyte cell line
  • Treatment compounds: this compound (0.5, 1, 2, and 4 mM)
  • Cultureware: 12-well transwell inserts (0.4 μm pores, 1.12 cm² growth area)
  • Measurement equipment: Epithelial voltohmmeter (EVOM) or equivalent TEER measurement system
4.2.3 Experimental Procedure
  • Cell seeding: Seed IPEC-J2 cells at 5 × 10⁵ cells/mL (0.5 mL per insert) in transwell plates. Add 1.5 mL of medium to the basolateral compartment [7].
  • Monolayer formation: Culture cells for 7-10 days, monitoring TEER daily until stable values >500 Ω·cm² are achieved, indicating mature monolayer formation.
  • Treatment application: Apply this compound treatments (0.5, 1, 2, and 4 mM) to both apical and basolateral compartments. Refresh treatments every 24 hours.
  • TEER measurement: Measure TEER at 24, 48, and 72 hours post-treatment using an epithelial voltohmmeter.
  • Calculation: Calculate normalized TEER values as percentage of baseline (pre-treatment) measurements.
  • Complementary assays: For additional barrier assessment, perform paracellular permeability assays using FITC-dextran (4 kDa) and measure flux from apical to basolateral compartments.
4.2.4 Technical Notes
  • Maintain strict aseptic technique throughout the experiment to prevent microbial contamination.
  • Include positive controls (e.g., known barrier-enhancing agents like sodium butyrate) and negative controls (barrier-disrupting agents like cytokines or LPS).
  • For mechanistic insights, analyze tight junction protein expression (ZO-1, occludin, claudin-1) via Western blot or immunofluorescence.
In Vivo Protocol: Obesity-Associated Inflammation Model
4.3.1 Background and Application

This protocol describes the evaluation of this compound's effects on adipose tissue inflammation using diet-induced obese mice. The model recapitulates key features of human obesity-associated metabolic inflammation, including macrophage infiltration into adipose tissue and systemic insulin resistance [5]. The protocol allows assessment of this compound's impact on inflammatory markers, glucose metabolism, and immune cell populations in adipose tissue.

4.3.2 Materials and Reagents
  • Animals: C57BL/6 mice (6-8 weeks old)
  • Diets: High-fat diet (59.1% fat, 14.9% protein) and control diet (9.5% fat, 14.7% protein)
  • Treatment: this compound (2 g/kg body weight)
  • Analytical tools: ELISA kits for cytokines, reagents for glucose tolerance tests, flow cytometry antibodies for immune cell characterization
4.3.3 Experimental Procedure
  • Obesity induction: Feed mice high-fat diet for 8 weeks to establish obesity [5].
  • Treatment phase: Randomize obese mice into treatment groups (n=8-10/group). Administer this compound (2 g/kg) or vehicle by oral gavage three times per week for 6 weeks.
  • Metabolic assessments:
    • Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) in week 5 of treatment.
    • Monitor body weight, food intake, and body composition weekly.
  • Tissue collection: After 6 weeks of treatment, euthanize mice following appropriate guidelines. Collect visceral adipose tissue, liver, and blood samples.
  • Inflammatory marker analysis:
    • Measure cytokine levels (TNF-α, IL-1β, IL-6, IL-10) in adipose tissue homogenates by ELISA.
    • Analyze immune cell populations in adipose tissue by flow cytometry (Tregs, macrophages subsets).
    • Assess gene expression of inflammatory markers in adipose tissue by RT-qPCR.
4.3.4 Technical Notes
  • Include both obese control (vehicle-treated) and lean control groups for comparison.
  • For mechanistic studies, utilize GPR109A knockout mice to evaluate receptor-dependent effects [5].
  • Consider indirect calorimetry measurements to assess energy expenditure and substrate utilization.

Signaling Pathways and Experimental Workflow

This compound Modulation of NF-κB and MAPK Signaling Pathways

G cluster_0 Inflammatory Signaling Pathway cluster_1 This compound Mechanisms LPS LPS Challenge TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK MAPK MAPK Pathway MyD88->MAPK IkB IκB Degradation IKK->IkB NFkB NF-κB Activation IkB->NFkB Cytokines Pro-inflammatory Cytokine Production (TNF-α, IL-1β, IL-6) NFkB->Cytokines MAPK->Cytokines This compound This compound Intervention HDAC HDAC Inhibition This compound->HDAC GPR109A GPR109A Activation This compound->GPR109A Barrier Enhanced Intestinal Barrier Function This compound->Barrier HDAC->Cytokines Inhibits AntiInflammatory Anti-inflammatory Effects HDAC->AntiInflammatory GPR109A->NFkB Suppresses GPR109A->AntiInflammatory Barrier->LPS Reduces Translocation Barrier->AntiInflammatory

Figure 1: this compound Modulation of NF-κB and MAPK Signaling Pathways. This compound exerts anti-inflammatory effects through multiple mechanisms including HDAC inhibition, GPR109A receptor activation, and enhancement of intestinal barrier function. These actions collectively suppress pro-inflammatory cytokine production by inhibiting key signaling pathways. [2] [5] [3]

Experimental Workflow for Assessing Anti-inflammatory Properties

G cluster_0 Experimental Approaches cluster_1 Analytical Methods Start Study Design InVitro In Vitro Studies (Macrophages, Intestinal Cells) Start->InVitro InVivo In Vivo Studies (Animal Models of Inflammation) Start->InVivo Mech Mechanistic Investigations (Signaling Pathways, Receptors) InVitro->Mech Cytokine Cytokine Analysis (ELISA, Multiplex Assays) InVitro->Cytokine TEER Barrier Function Assessment (TEER, Permeability) InVitro->TEER InVivo->Mech InVivo->Cytokine Imaging Imaging and Histology (Immunofluorescence, IHC) InVivo->Imaging Omics Transcriptomic/Epigenomic Analysis (RNA-seq, ChIP) Mech->Omics Data Data Integration and Interpretation Cytokine->Data TEER->Data Imaging->Data Omics->Data Conclusion Conclusions and Future Directions Data->Conclusion

Figure 2: Comprehensive Workflow for Evaluating this compound's Anti-inflammatory Properties. This integrated approach combines in vitro, in vivo, and mechanistic studies to thoroughly characterize this compound's effects on inflammatory processes using multiple analytical platforms. [2] [5] [4]

Formulation and Delivery Considerations for Research Applications

This compound's effective delivery in experimental models requires careful consideration of formulation approaches. The compound's limited water solubility necessitates the use of appropriate vehicles, with ethanol being commonly used for in vitro studies at final concentrations not exceeding 0.05% [7]. For in vivo applications, encapsulation technologies have been developed to enhance stability and bioavailability. These include lipid-based delivery systems and specialized coatings that protect this compound from premature degradation in the upper gastrointestinal tract, ensuring targeted release in the intestinal region [9] [1].

Research indicates that dose optimization is critical for achieving desired biological effects, with studies showing sometimes superior efficacy at lower doses (0.3 g/kg BW in mice) compared to higher doses (3 g/kg BW) for certain parameters such as microbial diversity restoration [1]. This highlights the importance of conducting comprehensive dose-ranging studies in specific experimental models. Additionally, combination strategies with other bioactive compounds such as quercetin have demonstrated synergistic effects, particularly in the induction of host defense peptides, suggesting potential for enhanced therapeutic efficacy through rational combination approaches [8].

Conclusion and Research Applications

This compound represents a versatile research tool and promising therapeutic candidate with demonstrated efficacy across multiple models of inflammation. Its multimodal mechanism of action, favorable delivery properties, and established safety profile support its continued investigation for inflammatory conditions. Researchers should consider context-specific factors including model system, dosing regimen, and formulation approach when designing studies to evaluate this compound's anti-inflammatory properties. The protocols and data summarized in this document provide a foundation for standardized assessment of this compound across research settings, facilitating comparison of results and accelerating the development of this promising compound for inflammatory applications.

References

Mechanisms of Action: How Tributyrin Inhibits NF-κB Signaling

Author: Smolecule Technical Support Team. Date: February 2026

Tributyrin, a triglyceride of butyric acid, acts as a prodrug that releases active butyrate upon digestion [1] [2]. Butyrate directly interferes with the NF-κB pathway, a critical regulator of inflammation and immune responses [3] [4]. The mechanisms are summarized in the diagram below.

G LPS Inflammatory Stimulus (e.g., LPS) IKK IKK Complex LPS->IKK IkB IκBα (Inhibitor) IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Degrades, Releasing Nucleus Nucleus NFkB->Nucleus Gene Pro-inflammatory Gene Expression (TNF-α, IL-6) Nucleus->Gene Butyrate Butyrate (from this compound) Butyrate->IkB Stabilizes SIRT1 SIRT1 Upregulation Butyrate->SIRT1 M2 Promotes M2 Macrophage Polarization (Anti-inflammatory) Butyrate->M2 SIRT1->NFkB Inhibits Activation

Summary of Experimental Evidence

The following table summarizes key quantitative findings from recent in vivo studies demonstrating the effects of this compound.

Study Model This compound Dose & Duration Key Effects Related to NF-κB Inhibition Reference

| Weaned Piglets (LPS-challenge) | 0.2% in diet for 28 days | ↓ Gene expression of NF-κB & pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) ↑ Anti-inflammatory cytokines (IL-10, TGF-β) Inhibited SIRT1/NF-κB pathway & promoted M2 macrophage polarization [5] | | | Juvenile Blunt Snout Bream (Megalobrama amblycephala) | 0.06% in diet for 8 weeks | ↓ mRNA levels of NF-κB and TNF-α ↑ mRNA levels of IL-10 and TGF-β ↑ Activity of antioxidant enzymes (T-SOD, GPx, CAT) and ↓ MDA (a marker of oxidative stress) [6] | | Juvenile Grass Carp (Ctenopharyngodon idellus) | 0.5-1.0 g/kg in diet for 8 weeks | Promoted growth performance and upregulated nutrient absorption gene (PepT1) via CDX2/SP1 pathway, indicating improved gut health [1] | | Rat Model of Colitis (TNBS-induced) | Butyrate enemas | Decreased TNF production Inhibited LPS-induced NF-κB nuclear translocation Prevented IκBα degradation [4] |

Experimental Protocols for Key Assays

For researchers aiming to validate the anti-inflammatory effects of this compound, here are detailed methodologies from the cited studies.

Protocol 1: In Vivo Assessment in an LPS-Challenged Piglet Model [5]

This model is excellent for studying systemic inflammation and liver-specific effects.

  • 1. Animal and Diet Preparation

    • Use weaned piglets (e.g., 21-day-old) with similar body weight.
    • Prepare a basal diet supplemented with 0.2% this compound (65% purity). The control group receives the basal diet only.
    • Assign animals to treatment groups in a completely randomized design with multiple replicates.
  • 2. LPS Challenge and Sampling

    • On the final day of the experiment (e.g., day 28), intraperitoneally inject piglets with 80 μg/kg of LPS (from E. coli, Serotype O55:B5) or a saline control.
    • Four hours post-injection, collect blood samples and measure clinical signs like rectal temperature.
    • Euthanize animals and collect tissue samples (e.g., liver, intestine). Snap-freeze samples in liquid nitrogen for molecular analysis or preserve in formalin for histology.
  • 3. Key Analyses for NF-κB Inhibition

    • Plasma/Body Fluid Cytokines: Measure levels of TNF-α, IL-6, IL-1β, and IL-10 using ELISA kits.
    • Liver Gene Expression: Analyze mRNA levels of NF-κB, TNF-α, IL-6, IL-10, and macrophage polarization markers (iNOS for M1, Arg1 for M2) using qRT-PCR.
    • Antioxidant Capacity: Assess activity of GSH-Px, CAT, T-SOD and levels of MDA in serum and liver homogenates using commercial colorimetric assay kits.
    • Protein Signaling: Evaluate the activation of the SIRT1/NF-κB and JAK2/STAT6 pathways in liver tissue via Western Blot.
Protocol 2: Ex Vivo Immunofluorescence for NF-κB Localization [4]

This protocol, adapted from a classic butyrate study, directly visualizes the inhibition of NF-κB nuclear translocation.

  • 1. Cell Culture and Treatment

    • Isolate human peripheral blood mononuclear cells (PBMCs) using density gradient centrifugation.
    • Culture cells in appropriate media. Pre-treat cells with 1-5 mM sodium butyrate (as a proxy for the bioactive form of this compound) or vehicle control for several hours.
    • Stimulate cells with LPS (100 ng/mL) for 30-60 minutes to activate NF-κB.
  • 2. Immunofluorescence Staining

    • Fix cells with 4% paraformaldehyde for 15 minutes.
    • Permeabilize cells with 0.1% Triton X-100 for 10 minutes.
    • Block with 1% BSA for 30 minutes.
    • Incubate with a primary antibody against the NF-κB p65 subunit overnight at 4°C.
    • Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature.
    • Counterstain nuclei with DAPI and mount slides.
  • 3. Visualization and Quantification

    • Observe cells using a confocal microscope.
    • In control cells stimulated with LPS, NF-κB p65 will be predominantly localized in the nucleus. In butyrate-pre-treated cells, NF-κB p65 should be largely retained in the cytoplasm.
    • Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of NF-κB p65 across multiple cells for statistical analysis.

Application Notes for Drug Development

  • Formulation Considerations: this compound's triglyceride form offers advantages over sodium butyrate, including better palatability, less odor, and targeted release in the intestines via lipase digestion [1] [6] [2]. For oral delivery, encapsulation technologies (e.g., liposomes, polymeric microcapsules) can further enhance stability and bioavailability [2].
  • Therapeutic Indications: Preclinical data support investigating this compound for conditions driven by NF-κB-mediated inflammation, including:
    • Inflammatory Bowel Disease (IBD): Butyrate enemas have shown clinical benefit, partly via NF-κB inhibition [4].
    • Metabolic and Immune Disorders: The ability to modulate liver inflammation and macrophage polarization is promising for metabolic diseases [5].
    • Neuropsychiatric Disorders: A clinical trial is underway to assess this compound's feasibility as an adjunct therapy for Major Depressive Disorder (MDD), targeting the gut-brain axis [7].

References

tributyrin vs sodium butyrate stability

Author: Smolecule Technical Support Team. Date: February 2026

Stability & Handling Characteristics

The core difference lies in the physical and chemical properties of the two compounds, which directly impact their stability and ease of use in experiments and feed formulations.

Characteristic Tributyrin Sodium Butyrate
Chemical Form Glyceride (tri-ester of butyric acid and glycerol) [1] Sodium salt of butyric acid [2]
Odor More neutral, pleasant, fruity aroma [3] Offensive, unpleasant odor [1] [3]
Volatility Non-volatile [1] Volatile [1]
Physical State at Room Temp Stable liquid [1] Powder [2]
Protection Required None; naturally stable and passes through upper GI tract without coating [1] Requires fat coating or encapsulation to prevent rapid absorption in upper GI tract [1] [3]
Heat Stability Stable at pelleting temperatures (below 85°C) [1] Requires coating for pelleting stability [1]

Comparative Experimental Data & Protocols

The following table summarizes quantitative data from animal studies that directly compared the two compounds at iso-butyric levels.

Parameter This compound Performance Sodium Butyrate Performance Experimental Context
Body Weight Gain +4.6% vs. control [3] Significant improvement vs. control [1] [3] Broiler chickens (35-day trial) [1] [3]
Feed Conversion Ratio (FCR) -5.2% vs. control [3] Significant improvement vs. control [1] Broiler chickens (35-day trial) [1] [3]
Intestinal Morphology Improved duodenal villi height and crypt-villus ratio; deeper crypts [3] Improved duodenal villi height and crypt-villus ratio [3] Broiler chickens (histomorphometry) [3]
Serum Biochemistry Increased total proteins, digestive enzymes; reduced lipids, urea, AST [3] Increased total proteins, digestive enzymes; reduced lipids, urea, AST [3] Broiler chickens (serum analysis) [3]
Gene Expression Upregulated mTOR and NBN (growth/DNA repair); upregulated TLR4 (immunity) [3] Upregulated mTOR and NBN; upregulated TLR4 [3] Broiler chickens (gene expression in muscle/liver) [3]

Example Experimental Protocol for Broiler Studies: The methodology can be adapted from the research by Lum et al. (2018) and the 2025 study in Scientific Reports [1] [3].

  • Animals and Housing: Use day-old broiler chicks (e.g., Ross 308 or Arbor Acres). Randomly assign them to treatment groups with multiple replicates per group. House them in floor pens with ad-libitum access to feed and water [1] [3].
  • Dietary Treatments: Formulate a basal control diet (e.g., wheat-barley-soy or corn-soybean based). Prepare treatment diets by supplementing the basal diet with either this compound or coated sodium butyrate at iso-butyric acid levels. It is crucial to analyze the final feed to confirm butyric acid content [1].
  • Data Collection:
    • Growth Performance: Record body weight and feed intake weekly or at key stages (e.g., starter, grower, finisher) to calculate Body Weight Gain and Feed Conversion Ratio (FCR) [1] [3].
    • Sample Collection: At the end of the trial, collect tissue samples (e.g., serum, intestinal segments, liver) for analysis of biochemistry, histomorphometry, and gene expression [3].

Troubleshooting Common Experimental Issues

  • Problem: Inconsistent or Poor In-Vivo Results

    • Cause: Rapid absorption of uncoated sodium butyrate in the upper GI tract, preventing delivery of butyrate to the lower intestine.
    • Solution: For sodium butyrate, ensure a high-quality, acid-resistant coating is used. Alternatively, use this compound, which is naturally stable and hydrolyzed by pancreatic lipase in the small intestine [1] [3]. Always verify the actual butyric acid content in the final feed after mixing and processing [1].
  • Problem: Handling Difficulties and Unpleasant Odor in the Lab

    • Cause: The volatile nature and strong, offensive odor of free butyric acid and its sodium salt.
    • Solution: Switch to this compound, which is non-volatile and has a neutral, fruity odor, making it easier and more pleasant to handle [1] [3].
  • Problem: Activity Loss During Feed Pelleting

    • Cause: High temperatures during pelleting can degrade or volatilize butyrate.
    • Solution: this compound is heat-stable and does not require coating for pelleting at standard temperatures (below 85°C). If using sodium butyrate, a protective coating is essential to survive the pelleting process [1].

Key Signaling Pathways Modulated by Butyrates

Butyrate sources can influence cellular processes through multiple pathways. The diagram below illustrates the key mechanisms identified in the search results.

G cluster_effects Cellular & Physiological Outcomes Butyrate Butyrate HDAC_Inhibition HDAC Inhibition Butyrate->HDAC_Inhibition GPCR_Signaling GPCR Signaling Butyrate->GPCR_Signaling NFkB_Inhibition Inhibition of NF-κB Pathway Butyrate->NFkB_Inhibition SIRT1_Upregulation Upregulation of SIRT1 Butyrate->SIRT1_Upregulation JAK2_STAT6_Activation Activation of JAK2/STAT6 Pathway Butyrate->JAK2_STAT6_Activation Anti_Inflammatory Anti-inflammatory Effects HDAC_Inhibition->Anti_Inflammatory Cell_Differentiation Promoted Cell Differentiation HDAC_Inhibition->Cell_Differentiation Immune_Modulation Immune Modulation GPCR_Signaling->Immune_Modulation NFkB_Inhibition->Anti_Inflammatory SIRT1_Upregulation->NFkB_Inhibition via suppression of activation M2_Polarization M2 Macrophage Polarization JAK2_STAT6_Activation->M2_Polarization Antioxidant Enhanced Antioxidant Capacity M2_Polarization->Anti_Inflammatory M2_Polarization->Antioxidant

The diagram above shows that this compound and sodium butyrate can exert effects through shared pathways like HDAC inhibition and NF-κB suppression [4] [5]. This compound has also been shown to uniquely upregulate SIRT1, which further suppresses NF-κB, and to directly activate the JAK2/STAT6 pathway, driving anti-inflammatory M2 macrophage polarization [6] [7].

References

The Rationale Behind Tributyrin Formulation and Coating

Author: Smolecule Technical Support Team. Date: February 2026

Tributyrin itself is a triglyceride that does not always require a traditional "coating." Its primary formulation challenge is to ensure it reaches the intestines before releasing its active component, butyrate. Two main strategies are used to achieve this:

  • This compound as a Self-Protecting Molecule: Due to its triglyceride structure, this compound is naturally resistant to the harsh, acidic environment of the stomach and is not broken down by gastric juices [1] [2]. The release of butyrate occurs specifically in the intestine through the action of pancreatic lipase enzymes [1] [3].
  • Advanced Delivery Systems: To enhance its stability, bioavailability, and targeted release, this compound is often incorporated into advanced delivery systems like nanoemulsions. These systems can be further protected with enteric coatings to guarantee delivery to the desired gastrointestinal region [4] [5] [6].

Key Experimental Protocols and Parameters

For researchers developing this compound formulations, here are methodologies and critical parameters from recent studies.

Creating a this compound Nanoemulsion (TBNE)

This protocol is adapted from a study that optimized a TBNE for improved digestion performance in animal feeds [5].

  • Objective: To create a stable, small-particle-size nanoemulsion for efficient intestinal delivery.
  • Methodology:
    • Optimization: Use Response Surface Methodology (RSM) to optimize the concentrations of components for minimal particle size and maximum stability.
    • Composition: The optimized formulation contained:
      • 61.3% Sorbitol
      • 32.7% this compound
      • 6.0% Modified Phospholipid (as an emulsifier)
    • Characterization: The resulting TBNE should be evaluated for the following key parameters, as shown in the table below.

Table 1: Characterization Parameters for an Optimized this compound Nanoemulsion [5]

Parameter Target Value
Z-Average Particle Size ~250 nm
Polydispersity Index (PDI) Data not specified (Lower PDI indicates a more uniform particle size)
Zeta Potential ~ -40 mV
Emulsification Activity Index ~ 848 min
Emulsification Stability Index ~ 1.14 m²/g
Applying an Enteric Coating to a Lipid-Based Formulation

While not using this compound as the active drug, this study provides a directly applicable protocol for using enteric coatings to protect lipid-based formulations for intestinal release [6].

  • Objective: To prevent the release of a formulation in the stomach and preserve its integrity until it reaches the small intestine.
  • Methodology:
    • Formulation: The active ingredient is first loaded into a lipid-based formulation and then solidified using mesoporous silica nanoparticles.
    • Coating Process: The solidified formulation is filled into gelatine minicapsules.
    • Enteric Coating: The capsules are coated with Eudragit L100-55, a polymer that dissolves at the higher pH levels found in the intestine.
    • In-Vitro Validation: Use a two-step in vitro lipolysis model to test the coating's effectiveness. The formulation should show minimal drug release in the simulated gastric fluid (FaSSGF, pH 1.6) and significant release in the simulated intestinal fluid (FaSSIF, pH 6.5).

This compound's Mechanism of Action

The following diagram illustrates the journey of a coated this compound formulation through the digestive system and its mechanism of action upon reaching the intestines.

G cluster_0 Key Effects of Butyrate Start Oral Administration of Coated this compound Formulation Stomach Stomach Transit Start->Stomach Decision Is the coating enteric? Stomach->Decision A1 This compound protected by coating Decision->A1 Yes A2 This compound protected by triglyceride structure Decision->A2 No Intestine Small Intestine A1->Intestine A2->Intestine Release Pancreatic Lipase Hydrolyzes this compound Intestine->Release Butyrate Butyrate is Released Release->Butyrate Effects Intestinal Effects Butyrate->Effects E1 ∙ SCFA-Producing Bacteria↑ ∙ Gut Barrier Integrity↑ ∙ Anti-inflammatory Effects

Potential Experimental Issues and Considerations

Based on the available literature, here are some specific issues you might encounter:

  • Problem: Low Bioavailability or Efficacy
    • Possible Cause: The this compound is releasing its payload too early in the upper digestive tract.
    • Solution: Consider reformulating using an enteric coating (e.g., Eudragit L100-55) to ensure targeted intestinal release [6]. Alternatively, develop a nanoemulsion to improve solubility and absorption [5].
  • Problem: Formulation Instability
    • Possible Cause: The emulsion is not optimized, leading to particle aggregation or chemical degradation.
    • Solution: Systematically optimize the emulsion using methods like RSM. Monitor critical quality attributes such as particle size, PDI, and zeta potential over time to ensure stability [5].
  • Problem: Inconsistent In-Vitro/In-Vivo Results
    • Possible Cause: The in vitro digestion model does not accurately simulate physiological conditions.
    • Solution: Employ a validated two-step (gastric + intestinal) in vitro lipolysis model with pH-stat control to better predict in vivo performance [6].

References

tributyrin palatability in animal studies

Author: Smolecule Technical Support Team. Date: February 2026

FAQs on Tributyrin Palatability

  • Q1: Is this compound palatability a common problem in animal studies? Yes, palatability is a known challenge. While this compound itself is noted to lack the offensive odor of pure butyric acid [1], its strong bitter and astringent taste can negatively affect the acceptance of feed, particularly in milk replacers for calves [2].

  • Q2: What are the proven strategies to improve feed palatability when using this compound? Research points to two primary strategies:

    • Dietary Acclimation: The taste of this compound is naturally present in milk. Young animals like rabbits and piglets learn this taste and later prefer it as the "taste of childhood," which can increase feed palatability [1].
    • Dosage Management: Palatability issues are dose-dependent. Starting with lower inclusion levels and gradually increasing them may help animals adapt. The optimal dose varies by species, as shown in the table below.
  • Q3: Does the age of the animal influence this compound acceptance? Yes, age is a critical factor. A study on Holstein calves found that while newborn calves did not show increased refusals with increasing levels of this compound, the presence of this compound and tricaproin (another fatty acid ester) reduced milk replacer acceptance in older calves (aged 2-3 weeks) [2]. This suggests a sensitive period for taste acceptance early in life.

Evidence from Animal Studies

The table below summarizes quantitative findings on this compound supplementation from recent research, demonstrating that effective and well-accepted dosing is achievable.

Table: this compound Supplementation and Palatability Outcomes in Animal Studies

Animal Model Effective & Well-Accepted Dose Key Palatability & Performance Findings Citation
Weaned Rabbits 0.2% of diet No refusal reported; significantly increased average daily gain and final body weight. [1]
Broiler Chickens 0.25% (w/w) of diet No negative impact on feed intake; improved body weight gain and feed conversion ratio during coccidial infection. [3]
Newborn Calves This compound & Tricaproin in MR No increase in refusals; reduced the need for drinking assistance. [2]
18-Day-Old Calves This compound & Tricaproin in MR Observed refusals when fed for the first time. [2]

Experimental Protocol: Assessing this compound Palatability in a Calf Model

The following workflow is based on a study that directly investigated feed acceptance [2]. You can adapt this methodology for similar animal models.

Start Start: Formulate Milk Replacer (MR) G1 Group 1: Control MR (No TB4/TC6) Start->G1 G2 Group 2: MR with Low-dose TB4/TC6 Start->G2 G3 Group 3: MR with High-dose TB4/TC6 Start->G3 Feed Feed Calves Ad Libitum for Specified Period G1->Feed G2->Feed G3->Feed Measure Measure Key Metrics Feed->Measure M1 MR Refusals at 10 min and 30 min post-feeding Measure->M1 M2 Need for Drinking Assistance Measure->M2 M3 Total Daily Feed Intake Measure->M3 Analyze Analyze Data for Significant Differences M1->Analyze M2->Analyze M3->Analyze

Protocol Details:

  • Objective: To evaluate the effect of incorporating this compound (TB4) and tricaproin (TC6) on the acceptance of milk replacer (MR) in calves of different ages.
  • Experimental Groups:
    • Control (CON): Fed a standard MR.
    • Treatment Groups: Fed an MR supplemented with increasing doses of a spray-dried fat concentrate containing TB4 and TC6 [2].
  • Animals and Housing: Weaned Hyla rabbits or Holstein calves, individually housed to monitor individual feed intake [1] [2].
  • Key Measurements:
    • Refusals: Weigh and record feed not consumed at set times (e.g., 10 and 30 minutes) after offering the meal [2].
    • Drinking Assistance: Record the frequency and amount of assistance required for animals to consume their meal [2].
    • Total Intake: Measure total daily feed intake for each animal or replicate.
    • Growth Performance: Track body weight and calculate average daily gain (ADG) and feed conversion ratio (F/G) over the trial period [1].
  • Data Analysis: Use statistical software (e.g., R, SPSS) to perform analysis of variance (ANOVA) to determine if differences in refusals, intake, and growth metrics between treatment groups are statistically significant (typically p < 0.05).

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Initial feed refusal Strong bitter/astringent taste; unfamiliar to older animals. Start with a lower inclusion dose and gradually ramp up. For young animals, introduce this compound as early as possible.
Inconsistent results across age groups Age-dependent taste acceptance, as seen in calf studies. Stratify experimental subjects by age and analyze data separately. Do not extrapolate palatability findings from newborns to weaned juveniles.
Reduced feed intake affecting growth Dosage may be too high for the specific species and age. Re-evaluate the dosage. Refer to established effective levels (e.g., 0.2% for rabbits, 0.25% for broilers) as a starting point [1] [3].

References

Mechanism of Action & Rationale for High Doses

Author: Smolecule Technical Support Team. Date: February 2026

Tributyrin is a triglyceride that consists of three molecules of butyric acid esterified to glycerol [1]. Its value as a prodrug lies in its pharmacokinetics: it is resistant to stomach acid and is hydrolyzed by pancreatic lipases in the intestine, resulting in a sustained release of butyrate directly to the colonocytes [2] [3].

Butyrate itself is a histone deacetylase (HDAC) inhibitor and also acts as a signaling molecule by activating specific G-protein-coupled receptors (GPCRs) such as GPR41, GPR43, and GPR109a [4] [5]. These mechanisms underpin its wide-ranging effects on gut barrier integrity, immune modulation, and inflammation [4] [5] [1].

High doses may be investigated to overcome rapid absorption in the upper GI tract, ensure sufficient delivery to the lower intestine, and achieve therapeutic systemic concentrations for effects on metabolism and neurology [6].

Documented Effects of High-Dose this compound in Preclinical Models

The following table summarizes key findings from animal studies on high-dose this compound.

Observed Effect Experimental Model / Dose Key Findings / Proposed Mechanism
Liver Protection Rats with LPS-induced injury; 2g/kg oral this compound [7] Increased portal butyrate to ~2.4 mM; reduced liver necroinflammation; suppressed NF-κB, TLR2/TLR4.
Gut Barrier & Immunity Mouse chronic-binge ethanol model; 5mM this compound in diet [1] Preserved innate immune responses in colon; reduced oxidative stress; protected intestinal villi vasculature.
Microbiome Restoration Mice with antibiotic-induced dysbiosis; 0.3 & 3g/kg TB [2] Increased gut microbiota α-diversity; boosted SCFA-producing bacteria (e.g., Muribaculaceae); reduced gut inflammation.
Metabolic & Systemic General animal studies on butyrate [4] [8] [6] Counteracted high-fat diet effects; improved insulin sensitivity, glucose homeostasis; activated GPCRs (FFAR3, GPR109a).

Experimental Protocols & Dosage Considerations

For researchers designing experiments, here are methodologies from cited studies and important dosage notes.

Protocol: this compound in Ethanol-Induced Liver & Gut Injury (Mouse Model)

  • Model: Female C57BL/6J mice, chronic-binge ethanol feeding (Lieber-DeCarli high-fat ethanol diet for 10 days + single ethanol gavage) [1].
  • Intervention: this compound supplemented at 5 mM in the liquid diet for 10 days and included in the final gavage at 2.5 mM [1].
  • Tissue Analysis: Proximal colon collected for immunohistochemistry (IHC) and qRT-PCR to assess immune cell markers (CD45, CD68) and oxidative stress genes (HO-1, NOX1, SOD2) [1].

Protocol: Restoring Antibiotic-Induced Dysbiosis (Mouse Model)

  • Model: Male C57BL/6 mice treated with ceftriaxone sodium (400 mg/mL, twice daily for 7 days) [2].
  • Intervention: Post-antibiotics, mice received low-dose (0.3 g/kg) or high-dose (3 g/kg) this compound via gavage for 11 days [2].
  • Outcome Measures: 16S rRNA sequencing of fecal microbiota; SCFA concentration via GC-MS; colon histology (HE staining); serum inflammatory markers (ELISA) [2].

Dosage and Formulation Notes

  • Dose Translation: Effective animal doses (e.g., 2-3 g/kg in rats [7] [2]) cannot be directly translated to humans. Clinical trials are required to establish safe and effective human doses.
  • Formulation: Emulsified this compound (e.g., sonicated with a lipid emulsion) can significantly enhance absorption and portal vein concentration compared to non-emulsified oil [7].
  • Human Dosing Range: One clinical commentary suggests that physiologic doses of this compound in humans may be in the range of 600-1200 mg/day, while acknowledging that studies have used doses up to 4000 mg/day without short-term adverse effects [3]. Another analysis argues that standard butyrate supplements (150-300 mg) are likely sub-physiological, and the body's daily endogenous production may be between 1000 and 10,000 mg, suggesting higher doses may be needed for therapeutic effect [6].

Troubleshooting & Research Gaps

  • Lack of Response: This may indicate an insufficient dosage or a problem with the supplement's delivery system. Ensure the formulation is designed to resist gastric breakdown [3]. The biological system being modeled may also be unresponsive to butyrate's mechanisms.
  • Adverse Effects: High doses may slow colonic motility, leading to constipation. One strategy is to start with a low dose and increase gradually [9] [3].
  • Critical Research Gap: A significant challenge in the field is the Butyrate Paradox—butyrate promotes the growth and health of normal colonocytes but may have contrasting effects on cancerous cells [3]. Its role may differ between prevention and therapeutic intervention, requiring careful consideration in research models.

Pathways and Workflows

The diagram below illustrates the metabolic journey of this compound and its core mechanisms of action, integrating the processes described in the search results.

G cluster_stomach Stomach cluster_intestine Small Intestine This compound This compound AcidStable Resists Acid & Enzymes This compound->AcidStable LipaseHydrolysis Hydrolysis by Lipases AcidStable->LipaseHydrolysis ButyrateRelease Sustained Butyrate Release LipaseHydrolysis->ButyrateRelease HDACInhibition HDAC Inhibition (Alters Gene Expression) ButyrateRelease->HDACInhibition GPCRSignaling GPCR Signaling (GPR41, GPR43, GPR109A) ButyrateRelease->GPCRSignaling EnergySource Primary Energy Source for Colonocytes ButyrateRelease->EnergySource subcluster_mechanisms subcluster_mechanisms GutHealth Enhanced Gut Barrier & Anti-inflammation HDACInhibition->GutHealth GPCRSignaling->GutHealth MetabolicHealth Improved Metabolic Homeostasis GPCRSignaling->MetabolicHealth EnergySource->GutHealth subcluster_outcomes subcluster_outcomes LiverProtection Hepatoprotective Effects GutHealth->LiverProtection Microbiome Restored Microbial Balance & SCFAs GutHealth->Microbiome

References

Efficacy Summary & Troubleshooting Guide

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the efficacy outcomes of low-dose tributyrin (TB) reported in recent studies. "Low-dose" is context-dependent, and the effects can vary significantly based on the experimental model and condition.

Study Model Reported Low Dose Key Efficacy Outcomes Notes & Context
Antibiotic-treated Mice [1] [2] 0.3 g/kg BW (for 11 days) Superior to high dose in: restoring gut microbiota diversity; increasing SCFA-producing bacteria; reducing inflammation; upregulating tight junction proteins (ZO-1, Occludin). Dose-specific effect observed; the high dose (3 g/kg BW) was less effective in several measured parameters.
Pre-weaned Dairy Calves [3] 2 g/L of milk Reduced diarrhea frequency; improved intestinal morphology (increased villus height); enhanced expression of barrier function genes (claudin-4); promoted colonization of SCFA-producing bacteria. Demonstrated efficacy in a large animal model for improving gut health and development.
*In Vitro* Gut Model [4] Not specified (daily supplementation in model) Increased butyrate levels; enhanced abundance of beneficial bacteria (Bifidobacterium spp., Akkermansia mucinophila); demonstrated protective effect on intestinal barrier; exerted immunomodulatory properties. Used the SHIME model to simulate the human intestinal environment.

| Mice after GI Surgery [5] | 10 mM in drinking water | Variable efficacy based on timing:Pre-op: Reduced ileal inflammation (IL-6, TNF-α). • Post-op: Promoted recolonization of beneficial anaerobic taxa; reduced colonic inflammation. | Timing of supplementation is a critical factor that differentially modulates inflammation and microbial recovery. |

Detailed Experimental Protocols

To help you replicate or build upon these findings, here are the detailed methodologies from the key studies.

Protocol: Restoring Gut Microbiota in Antibiotic-Treated Mice [1] [2]

This protocol is designed to investigate the restorative effects of this compound on antibiotic-induced dysbiosis and intestinal damage.

  • Animal Model: C57BL/6 male mice (6 weeks old).
  • Dysbiosis Model: Gavage with 0.2 mL of 400 mg/mL ceftriaxone sodium solution for 7 days, twice daily.
  • Intervention: After antibiotics, mice are divided into groups and treated for 11 days via gavage with:
    • Model (M) group: 0.2 mL normal saline.
    • Low TB (TL) group: this compound at 0.3 g/kg Body Weight.
    • High TB (TH) group: this compound at 3 g/kg Body Weight.
  • Primary Outcomes:
    • Body Weight & Diarrhea Score: Recorded on alternate days.
    • Gut Microbiota Analysis: 16S rRNA sequencing of fecal samples collected at baseline and endpoint.
    • SCFA Measurement: Analysis of fecal SCFAs via GC-MS.
    • Inflammation & Barrier Markers: ELISA for serum LPS and zonulin; analysis of inflammatory cytokines (TNF-α, IL-6, IL-1β) and tight junction proteins (ZO-1, Occludin) in intestinal tissue.
Protocol: Evaluating Timing of Supplementation in Surgical Mice [5]

This protocol examines how the timing of this compound administration affects outcomes after gastrointestinal surgery.

  • Animal Model: Male wild-type (129 s1/SvlmJ) mice, 8–15 weeks old.
  • Surgical Model: Ileocecal resection (ICR).
  • Intervention Groups:
    • Control (CTR): Surgery, no supplementation.
    • Preoperative (PRE): this compound (10 mM in drinking water) for 1 week before ICR.
    • Postoperative (POS): this compound (10 mM in drinking water) for 1 week after ICR.
    • Total (TOT): this compound supplementation both pre- and post-operatively.
  • Primary Outcomes:
    • Gut Microbial Communities: 16S rRNA sequencing of weekly stool samples.
    • Regional Inflammation: Levels of cytokines (IL-1β, IL-6, TNF-α) measured in ileal and colonic tissue at endpoint (4 weeks).

Mechanism of Action & Signaling Pathways

The efficacy of low-dose this compound is linked to its role as a butyrate precursor. The diagram below illustrates its journey and primary mechanisms of action in the gut.

G OralTB Oral this compound Stable Resists gastric acid OralTB->Stable Hydrolysis Hydrolyzed by pancreatic lipases Stable->Hydrolysis ButyrateRelease Butyrate released in colon Hydrolysis->ButyrateRelease Mechanism1 1. Epigenetic Regulation (HDAC Inhibition) ButyrateRelease->Mechanism1 Mechanism2 2. GPCR Signaling (GPR41, GPR43, GPR109a) ButyrateRelease->Mechanism2 Mechanism3 3. Energy Source for Colonocytes ButyrateRelease->Mechanism3 Effect1a Anti-inflammatory effects Mechanism1->Effect1a Effect1b Enhanced gut barrier function Mechanism1->Effect1b Effect2a Immune cell regulation Mechanism2->Effect2a Effect2b Hormone secretion (PYY, GLP-1) Mechanism2->Effect2b Effect3 Healthy colonocyte function Mechanism3->Effect3

Figure 1: The metabolic pathway and primary mechanisms of action of oral this compound. TB is stable in the upper GI tract and releases butyrate in the colon, where it exerts multiple beneficial effects [4] [6] [7].

The downstream effects of these mechanisms, as evidenced by the search results, are summarized in the following workflow:

G Butyrate Butyrate in Colon Microbiome Modulates Microbiome Butyrate->Microbiome Barrier Strengthens Intestinal Barrier Butyrate->Barrier Immune Modulates Immune Response Butyrate->Immune Outcome1a ↑ SCFA-producing bacteria (Muribaculaceae, Bifidobacterium) Microbiome->Outcome1a e.g., Outcome1b ↑ Microbial diversity Microbiome->Outcome1b e.g., Outcome2a Upregulates tight junction proteins (ZO-1, Occludin, Claudin-4) Barrier->Outcome2a   Outcome2b Improved intestinal morphology (Villus height, V/C ratio) Barrier->Outcome2b   Outcome3a ↓ Pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) Immune->Outcome3a   Outcome3b ↑ Anti-inflammatory signals Immune->Outcome3b  

Figure 2: The functional effects of this compound-derived butyrate on gut health, as demonstrated in animal models [1] [5] [3].

Key Takeaways for Researchers

  • Dose Matters: Efficacy is not always dose-linear. The animal studies suggest a low dose (0.3 g/kg in mice) may be more effective than a higher dose for certain outcomes like microbiome restoration and inflammation control [1] [2]. Always include a dose-ranging exploratory arm in your studies.
  • Timing is Critical: The surgical model indicates that the timing of administration (pre-op vs. post-op) can lead to different physiological outcomes, influencing both the gut microbiota and regional inflammation [5]. Your experimental design should carefully consider the timing relative to the disease or intervention model.
  • Human Evidence is Forthcoming: The most direct evidence for low-dose efficacy currently comes from animal and in vitro models. A pilot human clinical trial is registered to evaluate this compound's feasibility and effects in Major Depressive Disorder, which may provide valuable human data in the future [8].

References

Key Parameters for Optimizing Tributyrin Lipase Activity

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes critical factors for enhancing lipase activity, based on research from various microbial sources.

Optimization Factor Optimal Condition / Effect Source Organism / System Key Finding / Impact
pH pH 7.0–9.0 Bacillus isolates [1] Maximum lipase activity in alkaline conditions.
pH 9.0 Mucor circinelloides (recombinant) [2] Optimal for the recombinant lipase.
Temperature 30–40 °C Bacillus isolates [1] Suitable range for maximum production.
50 °C Mucor circinelloides (recombinant) [2] Optimal reaction temperature.
70 °C (Free enzyme), 90 °C (Immobilized) Pyrococcus furiosus [3] Immobilization significantly increased thermal stability and optimal temperature.
Incubation Time 25–35 hours Bacillus isolates [1] Optimal for lipase production during fermentation.
48 hours Rhodotorula babjevae [4] Time to achieve peak lipase activity in a bioreactor.
Lipid Inducers Tributyrin, Olive oil, Coconut oil Bacillus isolates [1] Acts as an inductive substrate for lipase production.
Sunflower Oil Rhodotorula babjevae [4] Led to a high lipase activity of 137.25 U/mL.
Nitrogen Sources Organic (Peptone, Yeast Extract), Inorganic (Ammonium Sulfate) Bacillus isolates [1] Stimulates protein synthesis and lipase secretion.
Enzyme Immobilization Covalent attachment on glyoxyl-agarose Pyrococcus furiosus [3] Greatly improved thermostability (82% residual activity after 48h at 70°C).
Statistical Optimization Response Surface Methodology (RSM) Bacillus isolates [1] Enhanced lipase yield by 7.5–14.7% compared to one-factor-at-a-time approach.

The following workflow outlines a systematic approach to optimizing lipase activity, integrating the key parameters from the table.

Start Start Optimization Screen Screen Lipase Producers Start->Screen OFAT One-Factor-at-a-Time (OFAT) Screen->OFAT StatOpt Statistical Optimization (RSM) OFAT->StatOpt Identify Key Factors Validate Validate Model & Scale-Up StatOpt->Validate Immobilize Enzyme Immobilization Validate->Immobilize Further Enhance Stability

Troubleshooting Common Experimental Issues

Q1: My lipase shows low activity against this compound in the assay. What could be wrong?

  • Incorrect pH or Buffer System: The optimal pH for lipases varies. Bacillus lipases often work best at pH 8.0-9.0 [1], while the recombinant Mucor circinelloides lipase has an optimum at pH 9.0 [2]. Always verify the optimal pH for your specific enzyme and use an appropriate buffer (e.g., phosphate buffer for neutral pH, Tris or Glycine-NaOH for alkaline pH).
  • Substrate Emulsification Issues: this compound hydrolysis is an interfacial reaction. Poor emulsification reduces the surface area available for the enzyme to act. Use an emulsifier like gum arabic [3] [5] and ensure consistent mixing during the emulsion preparation and the assay itself.
  • Incorrect Temperature: Check the optimal temperature for your lipase. While many are mesophilic (30-50°C) [1] [2], some are thermophilic. Using a water bath or thermoblock is essential for accurate temperature control.
  • Presence of Inhibitors: Check your reagents for contamination. Certain compounds, like green tea extracts (catechins) [6] or the drug orlistat [5], are known lipase inhibitors.

Q2: How can I improve the stability and reusability of my lipase?

  • Enzyme Immobilization: Covalent immobilization on solid supports is a highly effective strategy. For example, lipase from Pyrococcus furiosus immobilized on glyoxyl-agarose retained over 80% activity after 48 hours at 70°C, a significant improvement over the free enzyme [3]. This also allows the enzyme to be easily recovered and reused.
  • Additives: The presence of surfactants like Triton X-100 can enhance stability and even cause hyperactivation in some lipases [3]. Calcium ions (Ca²⁺) can also stabilize certain lipases.

Q3: My lipase production yield in fermentation is low. How can I enhance it?

  • Optimize the Culture Medium: Lipase production is often inducible. Using lipid substrates like this compound, olive oil, or sunflower oil in your fermentation medium can significantly boost yield [1] [4]. A high lipase activity of 137.25 U/mL was achieved with sunflower oil [4].
  • Statistical Medium Optimization: Instead of changing one factor at a time (OFAT), use Response Surface Methodology (RSM). This approach can systematically identify optimal levels and interactions of key factors (C, N, pH, temperature), leading to yield improvements of 7.5% to 14.7% [1].

Detailed Experimental Protocols

Protocol 1: Standard Assay for this compound Hydrolytic Activity

This protocol is adapted from methods used to assay immobilized Candida antarctica lipase B (CaLB) and other lipases [3] [7] [5].

Principle: The hydrolysis of this compound releases butyric acid, which is quantitated by automatic titration with sodium hydroxide (NaOH) at a constant pH.

Reagents:

  • This compound (≥99%)
  • Gum Arabic
  • Potassium Phosphate Buffer (0.1 M, pH 7.0)
  • Sodium Hydroxide (NaOH, 0.1 M)
  • Purified or immobilized lipase

Procedure:

  • Prepare Substrate Emulsion: Mix 1.5 mL of this compound with 5.1 mL of gum arabic solution (0.6% w/v) and 23.4 mL of distilled water. Emulsify using a high-speed homogenizer or vigorous stirring.
  • Set Up Reaction: Add 30 mL of the emulsion and 2 mL of 0.1 M potassium phosphate buffer (pH 7.0) to a temperature-controlled vessel (e.g., 30°C) with continuous mechanical stirring.
  • Stabilize pH: Allow the mixture to equilibrate to the desired temperature. The pH will stabilize.
  • Initiate Reaction: Add a precise amount of your lipase sample (e.g., ~100 mg of immobilized biocatalyst or a diluted enzyme solution).
  • Titrate and Measure: Use an automatic titrator to maintain a constant pH by dispensing 0.1 M NaOH. Record the volume of NaOH consumed over a fixed time, typically 10-14 minutes.

Calculation: One unit (U) of lipase activity is defined as the amount of enzyme that liberates 1 μmol of butyric acid per minute under the assay conditions.

Protocol 2: Screening for Lipolytic Activity on Agar Plates

This is a common primary screening method for identifying lipase-producing microorganisms [1] [4].

Reagents:

  • This compound Agar: Contains (per liter) peptone (5 g), yeast extract (3 g), NaCl (0.5 g), CaCl₂ (0.1 g), agar (20 g), and this compound (5 g or 5 mL), pH 7.0.
  • Alternatively, Tween 80 (5 g/L) can be used as a substrate.

Procedure:

  • Prepare Plates: Autoclave the base medium, cool it to about 50°C, and add the filter-sterilized this compound (or Tween 80). Mix thoroughly and pour into Petri dishes.
  • Inoculate: Spot or streak the microbial isolates onto the surface of the agar.
  • Incubate: Incubate plates at the optimal temperature for the microbe (e.g., 25-30°C) for 48 to 96 hours.
  • Interpret Results: Look for a clear zone (halo) around the colonies growing on this compound agar, indicating the hydrolysis of this compound [1] [4]. On Tween 80 agar, a precipitate around colonies indicates lipolytic activity due to the formation of calcium salts with released fatty acids [4].

References

Tributyrin Release Kinetics & Mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

Tributyrin is a triglyceride that carries three molecules of butyrate. Its release kinetics are fundamentally governed by enzymatic hydrolysis in the gastrointestinal tract.

The following diagram illustrates the core process of how this compound is broken down to release active butyrate.

G A Oral this compound B Pancreatic Lipase A->B C Hydrolysis in Intestine B->C D Free Butyrate C->D Released E Systemic Circulation & Target Tissues D->E

This controlled release is considered a key pharmacological advantage. Unlike sodium butyrate, this compound is not broken down by gastric juices and travels to the intestine where it undergoes a slow, enzymatic conversion, leading to a more sustained release of butyrate [1] [2]. This property gives this compound an increased half-life and higher bioavailability compared to sodium butyrate [3] [2].

Experimental & Clinical Evidence

The kinetics of this compound translate into measurable biological effects across various research models. The table below summarizes key findings from recent studies.

Study Model This compound Dosage & Form Key Findings Related to Release/Kinetics
Mouse Model (Antibiotic-induced dysbiosis) [1] 0.3 g/kg BW (low dose) and 3 g/kg BW (high dose) for 11 days. Improved bioavailability; low dose showed stronger effects in restoring gut microbiota and reducing inflammation than the high dose.
Mouse Model (Chronic-binge ethanol) [3] 5 mM daily supplementation by oral gavage for 10 days. Protected gut-lung axis; this compound digestion released butyrate that reduced oxidative stress in the lungs.
Human RCT Protocol (Major Depressive Disorder) [4] 4 g/day encapsulated this compound for 8 weeks. Soft gel capsules chosen to enhance adherence; form reduces number of capsules vs. sodium butyrate.
Calves Study (Milk replacer) [5] MR with 3.75% this compound and 2.5% tricaproin. Successfully restored dietary butyrate (C4:0) and caproic acid (C6:0) levels, confirming efficient release.
Commercial Supplement [6] 1 capsule every other day, increasing to 2-3x daily. Recommended for maximum absorption when taken "right before eating," suggesting food aids in release.

Signaling Pathways Involving Butyrate

The butyrate released from this compound influences multiple physiological pathways. The following diagram maps the primary mechanisms identified in current research, particularly relevant to neurological and metabolic studies.

G A This compound Ingestion B Butyrate Release (in Gut) A->B C HDAC Inhibition B->C D G-Protein Coupled Receptor Activation (GPR41, GPR43, GPR109A) B->D E Epigenetic Effects (↑ Histone Acetylation) C->E F Anti-inflammatory Effects D->F G Gut Hormone Secretion (GLP-1, PYY) D->G H Strengthened Intestinal Barrier D->H I Systemic Metabolic & Neurological Effects E->I F->I G->I H->I

Research Considerations and Potential Challenges

Based on the reviewed literature, here are some key points to consider for your experimental design, which also hint at areas where troubleshooting might be needed:

  • Dosage and Formulation: The efficacy of this compound appears to be dose-dependent, and surprisingly, higher doses may not always be more effective and could even be counterproductive [1]. The formulation (e.g., soft gel capsules, oil) is critical for patient adherence and consistent dosing in clinical trials [4].
  • Experimental Outcomes: this compound's effects are broad. Your readouts might include:
    • Gut-Brain Axis: Measuring changes in depressive-like behaviors in rodents [4], or microglial activation and amyloid-beta plaque load in Alzheimer's models [7].
    • Gut-Liver/Lung Axis: Assessing markers of oxidative stress, inflammation, and barrier integrity in relevant tissues [3].
    • Metabolic Health: Evaluating glucose tolerance, insulin sensitivity, and inflammatory markers [8].
  • Technical Hurdles: While not explicitly troubleshooting, the literature suggests challenges. A primary one is that This compound supplementation does not fully replicate the complex metabolic signature of a whole food (like milk fat) or natural gut production [5]. This is an important limitation to consider when interpreting results.

References

tributyrin intestinal delivery improvement

Author: Smolecule Technical Support Team. Date: February 2026

Formulation Strategies & Performance Data

The core challenge for tributyrin (TB) is its strong bitter taste and the need for targeted intestinal release. Microencapsulation is a primary technique to address this.

Table 1: Microencapsulation Formulations and Their Performance [1]

Wall Material Composition Drying Method TB Retention Key Findings & Application Notes
Whey Protein Isolate (WPI) Spray Drying Lower retention Higher retention than SPI-based capsules.
WPI + Inulin Spray Drying Improved retention Inulin improves retention and adds wall flexibility.
Gamma-Cyclodextrin (GCD) + TB Oven Drying 95% Best retention; reduces sensory perception in infant formula to control levels.
Gamma-Cyclodextrin (GCD) + TB Spray Drying 62% Lower retention than oven-dried GCD.
GCD-based (GCT OD) in vitro Digestion N/A N/A Limited release (<5%) in stomach; ~75% butyrate release in small intestine; high butyrate production in large intestine.

Sensory Impact in Food Matrices [1]: The success of a formulation depends heavily on the food or supplement matrix used.

  • Infant Formula & Apple Sauce: Incorporating the GCT OD microcapsule significantly reduced bitter taste and aftertaste compared to free TB.
  • Crackers: The GCT OD microcapsule was less effective, with bitterness not significantly different from free TB, likely due to the matrix's physical properties.

Experimental Protocol: In Vitro Digestion

This protocol simulates human digestion to assess the intestinal release profile of your this compound formulation.

1. Objective: To quantify the stability and site-specific release of butyrate from microencapsulated this compound during upper gastrointestinal transit [1] [2].

2. Methodology:

  • Upper GIT Simulation: A controlled in vitro system mimics the stomach and small intestine conditions (pH, enzymes, residence time).
  • SHIME Model: The Simulator of the Human Intestinal Microbial Environment can be used to further evaluate butyrate production in the colon [2].

3. Procedure:

  • Gastric Phase: Expose the microcapsules to a low-pH environment (e.g., pH 2.0) with pepsin for a set period (e.g., 2 hours) to simulate stomach conditions [2].
  • Small Intestine Phase: Transfer the gastric chyme to a neutral-pH environment with pancreatin and bile salts to simulate the small intestine. Maintain for several hours [1] [2].
  • Measurement: Sample at each phase and analyze butyrate concentration using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

4. Expected Outcomes:

  • A well-designed microcapsule should show high stability in the gastric phase (low butyrate release).
  • Significant hydrolysis of TB and release of butyrate should occur in the small intestine phase due to the action of pancreatic lipases [1] [2].
  • Residual TB reaching the colon can be fermented by gut microbiota, producing additional butyrate [1].

Troubleshooting Guide & FAQs

FAQ 1: How can I mask the strong bitter taste and odor of this compound in my product?

  • Answer: Microencapsulation is the most effective technique. Specifically, using gamma-cyclodextrin (GCD) and oven drying has been shown to create a formulation (GCT OD) that makes TB indistinguishable from a control in infant formula [1]. The choice of food matrix is crucial, as dry products like crackers may still pose a challenge.

FAQ 2: My in vitro model shows premature release of butyrate in the stomach. How can I improve targeted intestinal delivery?

  • Answer: This indicates the wall material is not stable in acidic conditions. Consider:
    • Formulation: Switch to or increase the concentration of wall materials that form a more robust barrier, such as gamma-cyclodextrin complexes [1].
    • Drying Method: Re-evaluate your drying process. Oven drying has proven superior to spray drying for GCD-based capsules in terms of retention and stability [1].

FAQ 3: How can I validate the health benefits of my this compound delivery system beyond simple release studies?

  • Answer: Integrate more complex models:
    • Caco-2/THP1 Co-cultures: Use these cell cultures to demonstrate improved intestinal barrier integrity and immunomodulatory effects (e.g., reduced pro-inflammatory markers) [2].
    • SHIME Model: Confirm that your formulation has a butyrogenic effect, increasing overall butyrate levels and promoting beneficial bacteria like Bifidobacterium and Akkermansia [2].
    • Animal Studies: As a final validation, animal models (e.g., dairy calves) have shown that TB supplementation can reduce diarrhea frequency, improve intestinal morphology (villus height), and upregulate barrier function genes (claudin-4) [3].

Experimental Workflow for Validation

The following diagram outlines the key stages for developing and validating a this compound delivery system.

Start Start: Formulation Design F1 Select Wall Material Start->F1 F2 Choose Drying Method Start->F2 A In Vitro Digestion F1->A Prototype F2->A Prototype B Sensory Evaluation A->B Release Profile C Microbiome & Barrier Models (e.g., SHIME) B->C Acceptable Matrix D In Vivo Validation (Animal Studies) C->D Confirmed Efficacy End Optimized Delivery System D->End

References

tributyrin heat stability in pelleting

Author: Smolecule Technical Support Team. Date: February 2026

Heat Stability & Pelleting FAQs

1. Is tributyrin stable during the pelleting process?

Yes, this compound is highly stable under standard pelleting conditions. Key characteristics include:

  • Thermal Stability: this compound remains stable at temperatures up to 150°C [1]. This exceeds the temperatures typically used in feed pelleting, which often remain below 85-90°C [2].
  • Process Stability: It is explicitly documented as stable during both pelletizing and extrusion processes, and it does not require protective coatings that other butyrate forms like sodium butyrate need [2] [1].
  • pH Stability: It maintains integrity across a wide pH range (from 1 to 8), ensuring stability through the gastrointestinal tract after pelleting [1].

2. What are the advantages of using this compound over coated sodium butyrate in pelleted feeds?

The primary advantages are its intrinsic stability and efficient delivery:

  • No Coating Required: Unlike sodium butyrate, which requires a fat matrix coating for protection, this compound is a stable molecule that does not need this processing step [2]. This avoids the reduction in active ingredient concentration and added cost associated with coating.
  • Targeted Release: this compound passes through the upper GI tract until it is cleaved by pancreatic lipase in the small intestine, ensuring the targeted release of butyric acid [2] [3].

Experimental Protocol: Verifying this compound Stability in Pelleting

You can use this protocol to assess this compound stability in your specific formulation.

1. Objective To verify the recovery rate of this compound and the integrity of pellets after a simulated pelleting process.

2. Materials

  • Pure this compound (e.g., >90% triglycerides) [1]
  • Basal diet or pharmaceutical matrix
  • Laboratory-scale pelleting equipment
  • High-Performance Liquid Chromatography (HPLC) system

3. Methodology

  • Diet Preparation and Pelleting:

    • Mix: Incorporate this compound into the basal matrix using stepwise mixing to ensure homogeneity [4].
    • Pellet: Process the mixture using a laboratory pellet mill. Critical Parameters to record and control are listed in the table below.
    • Cool: Dry and cool the pellets at ambient temperature.
  • Post-Pellet Analysis:

    • Sampling: Collect representative samples of the mash (pre-pelleting) and the finished pellets.
    • This compound Analysis: Extract and quantify this compound content from both mash and pelleted samples using HPLC. Compare the results to confirm stability.
    • Pellet Quality Analysis: Assess pellet durability and the percentage of fines according to standard industry methods.

Key Pelleting Parameters to Monitor

Parameter Target/Consideration
Pelleting Temperature Maintain below 85°C to simulate standard conditions [2]. Can be stressed up to 150°C for stability limits [1].
Conditioning Time Standard time for your formulation (e.g., 30-120 seconds).
Die Thickness Note the L/D (Length/Diameter) ratio of the die.
This compound Inclusion Rate Record the exact percentage in the diet (e.g., 0.04% - 0.32% in poultry studies) [4].

The workflow below summarizes the experimental process.

Start Start Experiment Prep Prepare Mash with this compound Start->Prep SampleA Sample A: Collect Mash for Baseline Analysis Prep->SampleA Pellet Process Mash into Pellets (Monitor Temp, Time, Die) SampleA->Pellet SampleB Sample B: Collect Finished Pellets Pellet->SampleB Analyze Analyze Samples SampleB->Analyze HPLC HPLC Analysis: This compound Content Analyze->HPLC Qual Quality Control: Durability & Fines Analyze->Qual Compare Compare Results (Calculate Recovery Rate) HPLC->Compare Qual->Compare End Conclude on Stability Compare->End

Troubleshooting Pellet Quality Issues

While this compound itself is stable, its inclusion can affect overall pellet quality. Here are common issues and solutions, adapted from general pelletizing principles [5]:

Issue Possible Causes Related to Additives Troubleshooting Actions
Soft Pellets / High Fines High oil/fat content reducing friction and binding. Optimize the inclusion rate; ensure thorough mixing; adjust die specification (L/D ratio).
Pellets Sticking Together (Clusters) Product is inherently tacky; cooling is insufficient. Ensure pellets are adequately cooled and dried post-pelleting; lower quench water temperature if underwater pelletizing [5].
Non-Uniform Pellet Size/Shape Inconsistent viscosity or temperature in the product stream. Add a static mixer in the conditioner; check for even heating in the die plate segments [5].

Key Takeaways

  • Proven Stability: this compound is a highly stable molecule under standard pelleting conditions, eliminating the need for costly protection technologies required by other butyrate forms [2] [1].
  • Verification is Key: For novel formulations, it is good practice to run a small-scale pelleting trial using the protocol above to confirm this compound recovery and pellet quality.
  • Focus on the Matrix: When issues arise, first investigate the overall formulation and process parameters, as this compound is rarely the primary cause of pellet quality problems.

References

Why is Odor a Problem with Butyrate, and How Does Tributyrin Help?

Author: Smolecule Technical Support Team. Date: February 2026

Butyric acid is a valuable molecule for gut health and inflammation research, but its direct use is problematic due to its strong, unpleasant smell, often described as reminiscent of vomit or body odor [1]. This can hinder experimental procedures and impact the palatability of formulations.

Tributyrin, a triglyceride composed of three butyrate molecules attached to glycerol, effectively addresses this issue. The key advantages are summarized in the table below.

Characteristic Butyric Acid / Butyrate Salts This compound
Odor & Volatility Strong, unpleasant odor; volatile [1] [2] Mild, fatty, or pleasant fruity aroma; non-volatile [1] [2]
Stability Less stable, shorter half-life [1] More stable and heat-resistant [1] [2]
Delivery Efficiency Can be broken down in the stomach [3] Resists stomach acid; hydrolyzed by lipases in the intestine for targeted release [4] [3] [2]

Experimental Strategies for Odor Control and Delivery

Here are methodologies and formulation strategies you can apply in your research, based on published protocols.

  • Using Encapsulated this compound in Animal Studies A study on weaned piglets successfully used an encapsulated mixture of this compound and essential oils (like methyl salicylate or oregano oil). The encapsulation was primarily with calcium palmitate, which helped contain the volatile compounds and deliver them effectively to the gut. This approach improved growth performance and modulated gut microbiota without the reported issues of volatility [5].

  • Formulating for Human Clinical Trials A pilot human study for Major Depressive Disorder (MDD) used soft gel capsules of this compound. To further enhance adherence and user experience, the study incorporated lemon-scented inserts into the supplement bottles and employed reminder systems [6]. This combination provides a practical model for mitigating potential odor concerns in clinical settings.

  • Developing Emulsion-Based Delivery Systems Research into this compound as a potential colon cancer preventative agent has explored oil-in-water emulsions. A study found that creating emulsions with a lipid phase containing This compound and corn oil (at ratios of 75:25 to 85:15) improved physical stability. Using food-grade emulsifiers, this system effectively inhibited the viability of colon carcinoma cells in vitro, demonstrating its potential for functional delivery [7].

The following diagram illustrates the core decision-making workflow for selecting and developing a this compound formulation based on your experimental goals.

G Start Define Experimental Goal AnimalStudy In Vivo (Animal) Study Start->AnimalStudy HumanTrial Human Clinical Trial Start->HumanTrial InVitro In Vitro / Formulation Research Start->InVitro AnimalEncapsulation Use Encapsulated Forms (e.g., with calcium palmitate) AnimalStudy->AnimalEncapsulation HumanCapsules Use Gel Capsules with scented inserts HumanTrial->HumanCapsules EmulsionSystem Develop Oil-in-Water Emulsion (e.g., with corn oil) InVitro->EmulsionSystem AnimalOutcome Outcome: Minimized volatility, improved gut health metrics AnimalEncapsulation->AnimalOutcome HumanOutcome Outcome: Enhanced patient adherence and acceptability HumanCapsules->HumanOutcome EmulsionOutcome Outcome: Stable delivery, proven bioactivity in vitro EmulsionSystem->EmulsionOutcome

Key Takeaways for Researchers

  • This compound is a Superior Choice: The evidence strongly supports this compound over sodium or other butyrate salts for odor control, stability, and targeted delivery.
  • Formulation is Key: The most effective strategy is not just using pure this compound, but employing advanced delivery systems like encapsulation, emulsions, or gel capsules.
  • Leverage Existing Protocols: You can directly adapt the methods from clinical and animal studies, such as using lemon-scented inserts or calcium palmitate encapsulation, to jumpstart your own experimental design.

References

tributyrin antibiotic-induced dysbiosis recovery

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • What is Tributyrin and why is it superior to sodium butyrate for gut health research? this compound (TB) is a butyric acid precursor, which is a triglyceride ester that carries three butyrate molecules [1] [2]. Its key advantage for intestinal research lies in its delivery mechanism. Unlike sodium butyrate, which is a small, easily decomposed fatty acid with an unpleasant odor, this compound is not broken down by gastric juices [1] [3] [4]. It is selectively converted into butyric acid and glycerol in the intestine by pancreatic lipases [1] [3] [4]. This ensures targeted, sustained release of butyrate directly in the intestinal environment where it is needed [1].

  • What is the recommended dosing protocol for this compound in mouse models of antibiotic-induced dysbiosis? A 2023 study established a clear protocol in C57BL/6 mice [1] [3] [4]. After inducing dysbiosis with ceftriaxone sodium for 7 days, mice were treated with this compound for 11 days. The study found that a low dose (0.3 g/kg BW) demonstrated more statistically significant restorative effects across many parameters than a high dose (3 g/kg BW) [1] [3] [4]. Researchers should note this non-linear, dose-dependent effect.

  • How does this compound help restore gut barrier integrity? this compound administration leads to a measurable upregulation of key tight junction proteins, ZO-1 and Occludin, at both the mRNA and protein levels [1] [3]. It also significantly increases the expression of MUC2, which is critical for mucus synthesis by goblet cells [1] [3]. These molecular changes correspond with histological evidence of restored goblet cell populations and reduced serum markers of a "leaky gut," specifically lower levels of LPS and zonulin [1] [3].

  • What is the anti-inflammatory mechanism of this compound in the gut? The anti-inflammatory effect is largely mediated through the inhibition of the NLRP3 inflammasome pathway [1]. Antibiotic-induced dysbiosis can increase lipopolysaccharide (LPS) from gram-negative bacteria, activating this pathway. This compound supplementation has been shown to significantly downregulate the mRNA and protein expression of NLRP3 inflammasome components (NLRP3, ASC, caspase-1) and subsequent pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) in colon tissue [1] [3].

Key Quantitative Findings from a 2023 Preclinical Study

The following table summarizes core quantitative data from Yang et al. (2023), which investigated this compound's efficacy in repairing antibiotic-induced dysbiosis in a mouse model [1] [3] [4].

Parameter Antibiotic Model (M) Group Trend Low-Dose this compound (TL) Group Trend Statistical Summary (vs. Model Group)
Clinical Signs Slow body weight gain, diarrhea, increased water intake [1] Rapid recovery of body weight, normalized fecal score & water intake [1] Not fully recovered in M group; TB groups showed recovery [1]
Microbial α-diversity Significantly decreased [1] Significantly increased (Chao1, Shannon, Simpson indices) [1] P < 0.05 [1]
Beneficial Bacteria Decreased [1] Increased: Muribaculaceae, Bifidobacterium, Parabacteroides [1] -
Potentially Harmful Bacteria - Decreased: Bacteroidetes, Alloprevotella, Enterococcus [1] -
Short-Chain Fatty Acids (SCFAs) Acetic, propionic, butyric acids significantly decreased [1] Acetic, propionic, and butyric acid contents significantly increased [1] P < 0.05 [1]
Inflammation (NLRP3 Pathway) mRNA levels of NLRP3, ASC, caspase-1, IL-1β, TNF-α, IL-6 significantly increased [1] mRNA levels of the above factors significantly decreased [1] P < 0.05 [1]
Intestinal Barrier ↓ ZO-1, Occludin, MUC2; Goblet cells depleted; ↑ Serum LPS & Zonulin [1] [3] ↑ ZO-1, Occludin, MUC2; Goblet cells increased; ↓ Serum LPS & Zonulin [1] [3] P < 0.05 for protein/mRNA expression and serum markers [1] [3]

Detailed Experimental Protocol

Below is the methodology from the seminal 2023 study, which can serve as a template for your research [3] [4].

1. Animal Model and Dysbiosis Induction

  • Animals: 32 male C57BL/6 mice (6 weeks old) [3] [4].
  • Group Allocation:
    • Control (NC, n=8): Gavage with 0.2 mL normal saline for 7 days.
    • Experimental (ABx, n=24): Gavage with 0.2 mL of 400 mg/mL ceftriaxone sodium solution for 7 days, twice daily with a 6-hour interval [3] [4].
  • Confirmation of Dysbiosis: Successful induction is indicated by clinical signs such as diarrhea, reduced food intake, and slow body weight gain [1].

2. This compound Intervention Phase

  • Post-Antibiotic Group Splitting: The ABx mice are randomly divided into three groups (n=8 each):
    • Model (M): Gavage with 0.2 mL normal saline for 11 days.
    • Low TB (TL): Gavage with this compound at 0.3 g/kg body weight daily for 11 days.
    • High TB (TH): Gavage with this compound at 3 g/kg body weight daily for 11 days [3] [4].
  • This compound Preparation: Use TB with high purity (e.g., 98%) [3] [4].

3. Sample Collection and Analysis

  • Longitudinal Monitoring: Record body weight, water consumption, and fecal characteristics on alternate days [3] [4].
  • Terminal Sample Collection: On day 18, sacrifice animals and collect:
    • Blood: For serum analysis of LPS and zonulin (via ELISA) [3].
    • Intestinal Tissue: For histological staining (H&E, Alcian Blue), mRNA/protein extraction (for qPCR and Western Blot of tight junction and inflammasome proteins) [3] [4].
    • Cecal Content & Feces: For 16S rRNA sequencing and Short-Chain Fatty Acid (SCFA) analysis via GC/MS [3] [4].

Mechanisms of Action & Experimental Workflow

The diagrams below illustrate the multi-faceted mechanism of this compound and the sequential steps of the experimental protocol.

mechanism TB This compound (Oral) Gut Intestinal Lumen TB->Gut Ingestion Butyrate Butyric Acid SCBact Microbiome Shift ↑ SCFA-producing bacteria (Muribaculaceae, Bifidobacterium) ↓ Pathogenic bacteria Butyrate->SCBact SCFAs Increased SCFA Production (Acetate, Propionate, Butyrate) Butyrate->SCFAs Barrier Barrier Restoration ↑ Tight Junctions (ZO-1, Occludin) ↑ MUC2 & Goblet Cells ↓ Zonulin & Serum LPS Butyrate->Barrier Inflammation Reduced Inflammation ↓ NLRP3 Inflammasome ↓ Pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) Butyrate->Inflammation Gut->Butyrate Pancreatic Lipase Hydrolysis SCBact->SCFAs Mutual Enhancement SCFAs->Barrier Barrier->Inflammation Reduced Triggering

Diagram 1: Multimodal Mechanism of this compound against Antibiotic-Induced Dysbiosis. This compound is hydrolyzed in the gut to release butyrate, which drives a restorative cycle involving microbiome modulation, increased SCFA production, barrier repair, and inflammation resolution [1] [3].

workflow Step1 1. Animal Acclimation (7 days) Step2 2. Dysbiosis Induction (7 days) ABx: Ceftriaxone sodium Control: Normal saline Step1->Step2 Step3 3. Confirm Dysbiosis Check for diarrhea, weight loss, etc. Step2->Step3 Step4 4. Treatment Phase (11 days) Model: Saline TL: Low-dose TB TH: High-dose TB Step3->Step4 Dysbiosis Confirmed Step5 5. Sample Collection & Analysis Step4->Step5 Analysis Analyses: - 16S rRNA Seq - SCFA (GC/MS) - Histology - ELISA (LPS/Zonulin) - qPCR/Western Blot Step5->Analysis

Diagram 2: Experimental Workflow for this compound Study. This flowchart outlines the key stages of the in vivo protocol, from dysbiosis induction to final analysis [3] [4].

Troubleshooting Guide

  • Unexpected Lack of Efficacy in Model: If the antibiotic-treated model group does not show significant dysbiosis (e.g., no clear weight gain difference or diarrhea), verify the ceftriaxone sodium solution preparation and the strict twice-daily gavage schedule with a 6-hour interval [3] [4]. Ensure the control group receives an equal volume of saline.
  • Inconsistent Results with High-Dose this compound: The 2023 study consistently found that the low dose (0.3 g/kg) was more effective than the high dose (3 g/kg) in restoring diversity and suppressing inflammation [1] [3] [4]. If high-dose results are weak or variable, this aligns with the published non-linear dose response. Consider including a dose-range finding pilot study.
  • No Significant Change in Target Bacteria: 16S rRNA sequencing analysis should focus on the genera highlighted in the study (e.g., Muribaculaceae, Bifidobacterium). If these do not show a significant shift, confirm the analysis of alpha-diversity indices (Chao1, Shannon) as an initial gut health metric [1].

References

Summary of Tributyrin's Effects on Inflammatory Markers

Author: Smolecule Technical Support Team. Date: February 2026

Study Model Treatment Details Key Effects on Inflammatory Cytokines & Markers Proposed Mechanism
Human Visceral Fat [1] Sodium butyrate/tributyrin + LPS ↓ LPS-induced inflammatory cytokines/chemokines; ↓ IL-36γ (protein & RNA level) RNA-Seq analysis identified significant downregulation of pro-inflammatory genes.
Diet-Induced Obese Mice [2] Tributyrin, 2.0 g/kg, 3x/week for 6 weeks ↓ IL-1β, ↓ TNF-α, ↑ IL-10; ↑ Treg cells, ↑ M2 macrophages GPR109A dependent; induction of an anti-inflammatory state in adipose tissue.
Weaned Piglets (LPS model) [3] Dietary 0.2% this compound for 28 days ↓ IL-6, ↓ IL-1β (serum/liver); ↑ IL-10 ↑ SIRT1 → ↓ NF-κB pathway; ↑ JAK2/STAT6 pathway → M2 macrophage polarization.
Pre-weaned Dairy Calves [4] This compound at 2 g/L of milk ↓ IL-1β in blood; ↓ TLR2 & IL-1β gene expression in jejunum Stimulation of SCFA-producing bacteria; enhanced intestinal barrier function.

Detailed Experimental Protocols

Here are the methodologies from key studies for replicating these effects in different models.

Protocol: In Vitro Human Visceral Adipose Tissue Model [1]

This protocol is used to screen for anti-inflammatory agents using human tissue.

  • Tissue Culture: Incubate intact pieces of human visceral adipose tissue in culture plates.
  • Inflammation Induction: Stimulate tissues with low-dose Lipopolysaccharide (LPS).
  • Treatment: Co-incubate with the potential anti-inflammatory agent (e.g., sodium butyrate or this compound).
  • Outcome Measurement:
    • Cytokine Production: Measure the production of inflammatory cytokines and chemokines in the culture supernatant.
    • RNA-Seq Analysis: Perform RNA sequencing to identify differentially expressed genes.
    • Protein Validation: Confirm key findings using techniques like ELISA (e.g., for IL-36γ).
Protocol: Diet-Induced Obese Mouse Model [2]

This in vivo protocol assesses metabolic and inflammatory improvements.

  • Animals: Use male C57BL/6 mice (6-8 weeks old).
  • Obesity Induction: Feed mice a high-fat diet (HFD) for 8 weeks.
  • Treatment:
    • Group 1: Continue HFD + placebo (water by gavage).
    • Group 2: Continue HFD + this compound (2.0 g/kg by gavage, three times per week for 6 weeks).
  • Sample Collection: After 14 total weeks, euthanize fasted mice and collect blood, adipose tissue, and liver.
  • Outcome Measurements:
    • Metabolic: Body weight gain, insulin tolerance test (ITT), glucose tolerance test (GTT), hepatic triglyceride content.
    • Inflammatory: Cytokine levels in serum and adipose tissue (e.g., by ELISA), flow cytometry for Tregs and macrophages.
Protocol: Weaned Piglet LPS Challenge Model [3]

This in vivo model tests efficacy under an acute immunological challenge.

  • Animals & Diet: Use 21-day-old weaned piglets. Feed a basal diet or a basal diet supplemented with 0.2% this compound for 28 days.
  • Challenge: On day 28, intraperitoneally inject piglets with either 80 μg/kg LPS or a saline control.
  • Sample Collection: Collect blood and tissue samples (e.g., liver) 4 hours post-injection.
  • Outcome Measurements:
    • Antioxidant Capacity: Serum and liver levels of CAT, GSH-pX, GSH, MDA.
    • Inflammatory Cytokines: Serum and liver levels of IL-6, IL-1β, and IL-10 (e.g., by ELISA).
    • Gene/Protein Expression: qPCR and Western Blot to analyze M1/M2 macrophage markers and SIRT1/NF-κB and JAK2/STAT6 signaling pathways.

Troubleshooting Common Experimental Issues

FAQ 1: this compound did not significantly reduce cytokine levels in my cell culture model. What could be wrong?

  • Check the Inflammatory Stimulus: Ensure your model is appropriately stimulated. The efficacy of this compound is often most evident in the context of an existing inflammatory signal, such as LPS challenge [1] [3]. Verify the potency and concentration of your stimulant (e.g., LPS).
  • Verify Dosage and Purity: Confirm the concentration and purity of your this compound preparation. In animal studies, effective doses range from 0.2% in diet [3] to 2.0 g/kg administered orally [2]. A dose-response curve may be necessary to find the optimal concentration for your specific model.
  • Consider Timing of Administration: In intervention studies, this compound is often administered for several weeks before the inflammatory challenge [2] [3]. Its effects involve epigenetic and transcriptional changes that may require prolonged exposure.

FAQ 2: How can I confirm the proposed mechanism of action involving GPR109A and macrophage polarization in my experiment?

  • Use Knockout Models: The study by [2] demonstrated that the metabolic and anti-inflammatory effects of this compound were dependent on GPR109A by using Gpr109a⁻/⁻ knockout mice. Consider using similar genetic models or receptor antagonists.
  • Analyze Macrophage Phenotype: Use flow cytometry or qPCR to characterize macrophage surface markers and cytokine profiles. Look for a decrease in M1 markers (e.g., CD86, iNOS, pro-inflammatory cytokines like TNF-α and IL-1β) and an increase in M2 markers (e.g., CD206, Arg1, anti-inflammatory cytokines like IL-10) [2] [3].
  • Probe Signaling Pathways: Perform Western Blot analysis to examine key pathways. This compound treatment should be associated with:
    • Suppression of the NF-κB pathway (reduced phosphorylation of IκB or p65) [3].
    • Activation of the JAK2/STAT6 pathway (increased phosphorylation) [3].

Visualizing the Anti-Inflammatory Mechanism

The following diagram illustrates the core signaling pathways through which this compound exerts its anti-inflammatory effects, as identified in the research [2] [3].

G cluster_1 Extracellular Space cluster_2 Intracellular Signaling cluster_3 Downstream Effects This compound This compound Butyrate Butyrate This compound->Butyrate  Lipase Hydrolysis GPR109A GPR109A Butyrate->GPR109A  Binds to SIRT1 SIRT1 GPR109A->SIRT1  Upregulates JAK2 JAK2 GPR109A->JAK2  Activates NFkB NF-κB Pathway SIRT1->NFkB  Inhibits ProInflammatoryCytos Pro-inflammatory Cytokines (e.g., IL-1β, IL-6, TNF-α) NFkB->ProInflammatoryCytos  Reduces STAT6 STAT6 JAK2->STAT6  Phosphorylates M2Polarization M2 Macrophage Polarization STAT6->M2Polarization  Promotes AntiInflammatoryCytos Anti-inflammatory Cytokines (e.g., IL-10) M2Polarization->AntiInflammatoryCytos  Increases

References

Tributyrin at a Glance: Market & Applications

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the core market and application data for Tributyrin, which forms the basis for its cost-effectiveness in various industries.

Aspect Summary of Findings
Global Market Valuation Valued at USD 2.33 Billion in 2023, poised to grow at a CAGR of 5.25% (2025-2032) [1]. Another report estimates growth from USD 2.577 Billion in 2025 to USD 4.3 Billion by 2035 [2].
Dominant Application Segment Food & Beverages; accounted for >50% of global revenue in 2023 [1] [2]. Used as a flavoring agent and emulsifier [1].
Fastest-Growing Segment Pharmaceuticals; driven by anti-inflammatory, antibacterial, and gut-healing properties [1] [2].
Key Market Driver Shift toward antibiotic-free and natural additives, especially in animal nutrition [1] [3].
Primary Production Method Chemical synthesis; due to scalability, cost-effectiveness, and proven industrial processes [1].

Performance & Efficacy: this compound vs. Alternatives

The tables below consolidate experimental data from scientific studies, highlighting this compound's effectiveness across different models. This performance is a critical component of its value proposition.

Table 1: Performance in Animal Nutrition & Livestock This is the most well-documented area of application for this compound.

Study Model / Subject Supplementation Protocol Key Performance Outcomes vs. Control Reference
Weaned Piglets 0.2% in feed for 40 days ↑ Body Weight & Average Daily Gain; ↑ Feed Efficiency (G:F); ↑ Serum albumin, glucose, HDL, and insulin; ↓ Blood urea (indicator of improved protein use) [4].
Weaned Piglets (LPS Challenge) 0.2% in diet for 28 days ↑ Average Daily Gain (days 0-14); Enhanced antioxidant capacity (↑ CAT, GSH; ↓ MDA); Improved immune function (↑ IL-10; ↓ IL-6, IL-1β); Reduced liver inflammation via macrophage polarization (M1→M2) [5].
Weaned Lambs 4.0 g/kg in feed ↑ Average Daily Body Weight Gain; ↑ Dry Matter Intake; Improved gastrointestinal development (↑ rumen papillae length/width, intestinal villus height); ↑ Total volatile fatty acid (VFA) concentration [6].
Pre-weaned Dairy Calves 2 g/L of milk ↓ Diarrhea frequency; Improved intestinal development (↑ villus height in jejunum and ileum); Enhanced intestinal barrier function (↑ claudin-4 gene expression); ↓ Inflammation (↓ IL-1β) [7].

Table 2: Efficacy in Metabolic and Inflammatory Health (Preclinical Models) These studies point to its potential for human pharmaceutical applications.

Study Model Supplementation Protocol Key Efficacy Outcomes vs. Control Reference
Diet-Induced Obese Mice 2.0 g/kg by gavage, 3x/week for 6 weeks ↓ Body weight gain; Improved insulin sensitivity & glucose metabolism; ↓ Hepatic triglyceride content; Anti-inflammatory state in adipose tissue (↓ IL-1β, TNF-α; ↑ IL-10, Treg cells, M2-macrophages). Effects were dependent on GPR109A receptor [8].
Major Depressive Disorder (MDD) - Human Pilot Trial 4 g/day for 8 weeks (in addition to antidepressants) The primary outcome was to assess the feasibility and acceptability of the supplement. The study is designed to explore changes in depressive symptoms and gut-brain-axis metrics, but efficacy results are not yet reported [9].

Mechanistic Insights: How this compound Works

The efficacy of this compound is rooted in its function as a prodrug, releasing butyrate upon digestion [8]. The diagrams below summarize key signaling pathways through which it exerts its effects, as identified in the research.

G This compound This compound Butyrate Butyrate This compound->Butyrate  Hydrolysis by Lipases HDAC_Inhibition HDAC Inhibition (Epigenetic Regulation) Butyrate->HDAC_Inhibition GPR109A_Activation GPR109A Activation Butyrate->GPR109A_Activation SIRT1_Upregulation SIRT1 Upregulation Butyrate->SIRT1_Upregulation Intestinal_Barrier Improved Intestinal Barrier (↑ Claudin-4) HDAC_Inhibition->Intestinal_Barrier Metabolic_Improvement Improved Metabolic Health (↑ Insulin Sensitivity, ↓ Hepatic TG) HDAC_Inhibition->Metabolic_Improvement Anti_inflammatory Anti-inflammatory State (↑ IL-10, Tregs) GPR109A_Activation->Anti_inflammatory NFkB_Signaling NF-κB Signaling Inhibition SIRT1_Upregulation->NFkB_Signaling  Inhibits M1_Macrophage M1 Macrophage Polarization (Pro-inflammatory) NFkB_Signaling->M1_Macrophage  Promotes JAK2_STAT6_Signaling JAK2/STAT6 Signaling Activation M2_Macrophage M2 Macrophage Polarization (Anti-inflammatory) JAK2_STAT6_Signaling->M2_Macrophage  Promotes M2_Macrophage->Anti_inflammatory Anti_inflammatory->Metabolic_Improvement

Diagram Title: Key Anti-inflammatory and Metabolic Pathways of this compound

G Tributyrin_Supplement Tributyrin_Supplement Rumen_GIT_Development Rumen & GIT Development Tributyrin_Supplement->Rumen_GIT_Development Gut_Microbiota Gut Microbiota Tributyrin_Supplement->Gut_Microbiota Intestinal_Health Intestinal Health Tributyrin_Supplement->Intestinal_Health Systemic_Health Systemic Health Rumen_GIT_Development->Systemic_Health  Leads to Thicker_Rumen_Wall ↑ Rumen Wall Thickness Rumen_GIT_Development->Thicker_Rumen_Wall Longer_Villi ↑ Villus Height / Papillae Size Rumen_GIT_Development->Longer_Villi VFA_Production ↑ VFA Production Rumen_GIT_Development->VFA_Production Gut_Microbiota->Systemic_Health  Leads to SCFA_Producers ↑ SCFA-producing Bacteria (e.g., Butyrivibrio, Prevotella) Gut_Microbiota->SCFA_Producers Intestinal_Health->Systemic_Health  Leads to Barrier_Function ↑ Barrier Function (Claudin-4) Intestinal_Health->Barrier_Function Reduced_Inflammation ↓ Inflammation (IL-1β) Intestinal_Health->Reduced_Inflammation Nutrient_Absorption ↑ Nutrient Absorption Intestinal_Health->Nutrient_Absorption Growth_Performance ↑ Growth Performance (ADG) Systemic_Health->Growth_Performance Feed_Efficiency ↑ Feed Efficiency (G:F) Systemic_Health->Feed_Efficiency Reduced_Diarrhea ↓ Diarrhea Frequency Systemic_Health->Reduced_Diarrhea SCFA_Producers->VFA_Production  Contributes to

Diagram Title: Multifactorial Benefits of this compound in Animal Health

Analysis of Cost-Effectiveness

A direct, quantitative cost-effectiveness analysis comparing this compound to all alternatives is not available in the searched literature. However, a strong qualitative case can be made based on the synthesized data:

  • Indirect Evidence of Value: The consistent, multi-species improvements in growth performance, feed efficiency, and disease reduction (like diarrhea) presented in the tables above provide a powerful indirect argument for cost-effectiveness. In production animals, these metrics are directly tied to economic return, suggesting that the initial cost of the additive is offset by improved outcomes [4] [6] [7].
  • Superiority over Butyrate Salts: this compound is noted for its higher bioavailability and stability compared to sodium or potassium butyrate salts. It is less odorous, which prevents feed palatability issues, and its triglyceride form allows for targeted release in the small intestine [4] [8]. This enhanced performance profile can justify a potentially higher unit cost.
  • Market Traction as an Alternative: The key market driver identified is the replacement of in-feed antibiotics. This compound's efficacy in promoting gut health and immunity positions it as a cost-effective solution for maintaining productivity and animal health in a post-antibiotic era [1] [3].

How to Deepen Your Analysis

For a more complete cost-effectiveness analysis, I suggest you:

  • Contact Suppliers Directly: Reach out to major producers like Evonik, Perstorp, or BASF SE (as mentioned in the market reports) for specific pricing data and proprietary research on Return on Investment (ROI) in various application settings [1] [3].
  • Explore Human Drug Development: The most relevant clinical trial for drug development is the 2025 pilot study on Major Depressive Disorder (MDD) [9]. Monitoring the results of this and future trials will be crucial for evaluating this compound's cost-effectiveness as a pharmaceutical ingredient.
  • Conduct a Total Economic Value (TEV) Assessment: For animal nutrition, you can use the performance data (e.g., improved ADG, FCR, reduced mortality) from the provided studies to build a model that calculates the value generated per dollar spent on this compound supplementation.

References

Effects of Tributyrin vs. Alternatives on Intestinal Health

Author: Smolecule Technical Support Team. Date: February 2026

Product / Additive Key Effects on Intestinal Development & Health Experimental Model (Duration) Dosage / Concentration

| Tributyrin | ↑ Villus height & Villus Height:Crypt Depth ratio [1] ↑ RNA/DNA & protein/DNA ratios (mucosal growth) [1] ↑ Expression of SGLT1 & GLUT2 (nutrient transport) [1] ↓ Oxidative stress (MDA, H2O2) [1] Improves mitochondrial function & biogenesis [1] Activates AMPK pathway, inhibits mTOR pathway [1] | Weaned pigs (14 days) [1] | 750 mg/kg diet [1] | | This compound | Repairs antibiotic-induced intestinal damage [2] ↑ Gut microbiota α-diversity [2] ↑ Abundance of SCFA-producing bacteria (e.g., Muribaculaceae) [2] ↑ Short-chain fatty acid (SCFA) production [2] ↓ Intestinal inflammation (TNF-α, IL-6) [2] ↑ Expression of tight junction proteins (ZO-1, Occludin) [2] | Antibiotic-treated mice (11 days) [2] | 0.3 g/kg BW (Low dose was more effective) [2] | | This compound | ↑ Antioxidant capacity (CAT, GSH) [3] ↓ Inflammatory damage (IL-6, IL-1β) [3] Promotes macrophage polarization from M1 to M2 phenotype [3] Inhibits NF-κB pathway, activates JAK2/STAT6 pathway [3] | Weaned piglets (LPS challenge) [3] | 0.2% in diet [3] | | Microencapsulated Sodium Butyrate (MSB) | Improves intestinal health & gut microbiota [4] Enhances growth performance [4] Improves intestinal barrier function [5] | Black Sea Bream (8 weeks) [4] (Human clinical data for intestinal diseases exists [5]) | 0.24% in diet (fish) [4] | | Glycerol Monolaurate (GML) | Improves intestinal barrier function & immune modulation [4] Exhibits antibacterial & antipathogenic activity [4] Most pronounced effects on gut health among comparators [4] | Black Sea Bream (8 weeks) [4] | 0.04% in diet [4] |

Key Experimental Protocols in Research

To evaluate the effects of this compound, researchers employ standardized and robust methodologies. Here are details of the common protocols used in the studies cited.

  • Animal Models and Study Design: Studies often use well-established animal models. For example, weaned piglets are a common model for human infant intestinal development due to physiological similarities [1] [3]. Models for gut-barrier damage include inducing dysbiosis with antibiotics like ceftriaxone [2] or inducing inflammation with lipopolysaccharide (LPS) challenge [3] or dextran sodium sulfate (DSS) to model colitis [6]. The typical design involves a control group and one or more treatment groups receiving this compound via diet or gavage for periods ranging from 11 days to 4 weeks [1] [2] [3].

  • Sample Collection and Histomorphological Analysis: After the trial, intestinal tissue samples (often jejunum or colon) are collected [1]. For morphology, segments are fixed, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E). Villus height and crypt depth are then measured using an image analysis system [1] [2].

  • Molecular Biology Techniques:

    • Gene Expression Analysis (qRT-PCR): Total RNA is extracted from mucosal samples and reverse-transcribed to cDNA. The expression levels of target genes (e.g., nutrient transporters, cytokines, tight junction proteins) are quantified using quantitative real-time PCR (qRT-PCR) [1] [2].
    • Biochemical Assays: Commercially available kits are used to measure oxidative stress markers like malondialdehyde (MDA) and hydrogen peroxide (H2O2), as well as the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT) [1] [3]. Inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in serum or tissue are also measured with ELISA kits [2] [3].
    • Microbiome Analysis (16S rRNA sequencing): Fecal or cecal content DNA is extracted. The V3-V4 regions of the bacterial 16S rRNA gene are amplified and sequenced on a platform like Illumina NovaSeq. Bioinformatic analysis then reveals microbial community structure and diversity [2].
  • Mitochondrial Function Assessment: Mitochondria are isolated from fresh intestinal mucosa. Reactive oxygen species (ROS) levels are measured with a fluorescent probe like DCFH-DA, and the mitochondrial membrane potential (ΔΨm) is assessed using a JC-1 dye kit [1].

Mechanisms of Action: Signaling Pathways

This compound's benefits are mediated through multiple interacting signaling pathways. The following diagram synthesizes the key mechanisms reported in the search results, illustrating how this compound influences intestinal development, redox balance, and immune function.

Key Takeaways for Researchers

  • Mechanistic Depth: Evidence confirms this compound works through multiple sophisticated pathways, including AMPK-mTOR mediated mucosal growth, mitochondrial biogenesis, NF-κB/NLRP3 inhibition, and immunomodulation via macrophage polarization [1] [2] [3].
  • Superior Delivery: A key advantage over sodium butyrate is its stability through the stomach and gradual hydrolysis in the small intestine by pancreatic lipases, ensuring targeted butyrate delivery to the intestines [7] [6] [8].
  • Dose-Response Consideration: Effects can be dose-dependent. Some studies indicate lower doses might be more effective for modulating the gut microbiome and repairing barrier function, highlighting the need for careful dosing in research and development [2].
  • Comparative Efficacy: While highly effective, one study in fish suggested Glycerol Monolaurate (GML) had a more pronounced impact on barrier function and microbiota, indicating that the optimal choice may depend on the primary desired outcome [4].

The collective evidence strongly supports this compound as a potent modulator of intestinal development. Its multi-faceted mechanism of action and favorable release profile make it a compelling subject for further research and potential therapeutic application.

References

Detailed Experimental Data and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

For researchers requiring deeper insight, here are the methodologies and key findings from several pivotal studies.

Weaned Piglet Study

This study investigated tributyrin's role in mitigating inflammation and oxidative stress induced by an LPS challenge [1] [2].

  • Experimental Protocol: 72 weaned piglets were fed a basal diet supplemented with 0.2% this compound for 28 days. On the final day, piglets were intraperitoneally injected with LPS or saline to induce an immune challenge. Samples were collected 4 hours post-injection [2].
  • Key Quantitative Findings:
    • Antioxidant Effects: Significantly increased serum catalase (CAT) and glutathione peroxidase (GSH-Px) activity; reduced malondialdehyde (MDA), a marker of oxidative stress [1] [2].
    • Cytokine Modulation: Increased anti-inflammatory IL-10; decreased pro-inflammatory IL-6 and IL-1β [1] [2].
    • Macrophage Polarization: Downregulated M1 markers (CD86, iNOS); upregulated M2 markers (CD163, Arg-1) in the liver [1].
Juvenile Blunt Snout Bream Study

This research explored the mechanism behind this compound's health benefits in fish over an 8-week feeding trial [3].

  • Experimental Protocol: Fish were fed one of six diets with this compound supplementation ranging from 0% to 0.15%. The 0.06% level showed the most pronounced positive effects on growth and health. Blood, liver, and intestinal samples were collected for analysis [3].
  • Key Quantitative Findings:
    • Plasma Antioxidants: Significantly increased activity of T-SOD, GPx, and CAT; reduced MDA levels [3].
    • Immune Parameters: Increased levels of immunoglobulins (IgM, IgG), complement C3, and the anti-inflammatory cytokines IL-10 and TGF-β. The pro-inflammatory cytokine TNF-α was decreased [3].
    • Gene Expression: Upregulated mRNA levels of Nrf2, Cu/Zn-SOD, IL-10; downregulated NF-κB and TNF-α [3].
Broiler Chicken Study

This large-scale farm study directly compared different butyrate formulations [4].

  • Experimental Protocol: 1,000 broiler chicks were divided into four dietary groups: a control group, and groups supplemented with 500 g/ton this compound (TB-500), 300 g/ton di-/tri-butyrin (TB-300), or 500 g/ton coated sodium butyrate (SB-500). Growth performance, serum biochemistry, gut morphology, and gene expression were assessed on day 35 [4].
  • Key Quantitative Findings:
    • Growth Performance: The TB-300 group showed a 4.6% higher final body weight and a 5.2% better feed conversion ratio (FCR) than the control [4].
    • Gut Health: All butyrate supplements improved duodenal villus height and crypt-to-villus ratio. TB-500 resulted in the deepest jejunal and ileal crypts [4].
    • Gene Expression: All butyrate treatments significantly upregulated the expression of TLR4 (immune gene) and mTOR (growth gene) in relevant tissues [4].

Mechanisms of Action: Signaling Pathways

The immune-modulating effects of this compound are mediated through several key cellular pathways, as illustrated below.

Macrophage Polarization Pathway (Piglet Model)

This compound shifts macrophages from a pro-inflammatory (M1) to an anti-inflammatory (M2) state, primarily through the SIRT1/NF-κB and JAK2/STAT6 pathways [1] [2].

G This compound This compound SIRT1 SIRT1 This compound->SIRT1 Upregulates JAK2_STAT6 JAK2_STAT6 This compound->JAK2_STAT6 Activates NFkB NFkB SIRT1->NFkB Inhibits M1_Macrophage M1_Macrophage NFkB->M1_Macrophage Promotes Pro_inflammatory Pro_inflammatory M1_Macrophage->Pro_inflammatory Releases M2_Macrophage M2_Macrophage JAK2_STAT6->M2_Macrophage Promotes Anti_inflammatory Anti_inflammatory M2_Macrophage->Anti_inflammatory Releases

Systemic Immunomodulation via the Gut (Human Trial Rationale)

In the context of Major Depressive Disorder (MDD), a proposed human clinical trial investigates this compound's role in the gut-brain axis [5].

G This compound This compound Gut Gut This compound->Gut Oral intake Butyrate Butyrate Gut->Butyrate Lipase hydrolysis Gut Barrier Gut Barrier Butyrate->Gut Barrier Strengthens Systemic Inflammation Systemic Inflammation Butyrate->Systemic Inflammation Reduces Gut Barrier->Systemic Inflammation Reduces Brain Function Brain Function Systemic Inflammation->Brain Function Impacts

Comparison with Sodium Butyrate

A 2025 broiler chicken study provides a direct, quantitative comparison of this compound and sodium butyrate [4].

Parameter This compound (TB-300) Coated Sodium Butyrate (SB-500) Control (Basal Diet)
Final Body Weight (g) 2677 2615 2559
Feed Conversion Ratio (FCR) 1.45 1.49 1.53
European Production Efficiency Factor (EPEF) 446 427 388
Duodenal Villus Height (μm) 1548 1593 1379
Jejunal Crypt Depth (μm) 214 205 193
Serum Total Proteins (g/dL) 4.31 4.38 4.02
Gene Expression: mTOR 1.91 (Relative) 1.85 (Relative) 1.00 (Relative)
Gene Expression: TLR4 2.11 (Relative) 2.22 (Relative) 1.00 (Relative)
  • Key Takeaways: The data suggests that while both forms are effective, This compound (TB-300) showed superior performance in overall growth metrics (Body Weight, FCR, EPEF), whereas sodium butyrate (SB-500) had a slightly greater impact on improving gut villus structure and was more effective in reducing specific pathogenic bacteria in the litter [4]. This compound's inherent stability and controlled release in the intestine are considered key advantages [6] [7].

A Note on Human Clinical Evidence

It is important to highlight that while preclinical data is promising, robust clinical evidence for this compound's immune-modulating effects in humans is still emerging. A pilot randomized controlled trial (registered and approved) is underway to investigate the feasibility and effects of 8-week oral this compound supplementation (4 g/day) in patients with Major Depressive Disorder (MDD), based on the gut-brain axis hypothesis [5]. This trial will assess inflammatory markers and gut microbiota, among other outcomes, with results expected after its completion [5].

References

Tributyrin vs. Alternatives: Antioxidant Capacity Comparison

Author: Smolecule Technical Support Team. Date: February 2026

Compound & Study Model Key Antioxidant Effects & Measured Outcomes Comparative Performance & Mechanism

| Tributyrin (TB) [1] [2] [3] | • ↑ T-AOC (intestine, ovary, liver) [1] [3] [4]↓ MDA (intestine, serum, liver, ovary) [1] [2] [3]↑ SOD, CAT, GSH-Px activity (serum, liver) [2] [4]↑ Nrf2 mRNA expression (intestine) [1] | Often superior or comparable to other butyrate forms. Mechanism involves activating the Nrf2 pathway and modulating signaling pathways like SIRT1/NF-κB [1] [2]. | | Sodium Butyrate (SB) [5] | • ↑ Digestive enzymes (lipase, protease) [5]↑ mTOR & NBN gene expression [5] • Improves intestinal morphology [5] | A common and effective alternative. Coated SB is often used for stability. TB showed better growth performance in one broiler study, while SB had a stronger effect on litter hygiene [5]. | | Sodium Propionate (SP) [4] | • ↑ T-AOC, SOD, CAT (liver) [4]↓ MDA (liver) [4] • Reduced hepatic lipid deposition [4] | Shows comparable efficacy to TB in improving antioxidant capacity and lipid metabolism in spotted seabass, though optimal doses may differ (0.4% SP vs. 0.2% TB) [4]. | | Butyric Acid Derivatives (Di-/Tri-butyrin) [5] | • ↑ Body weight and ↓ FCR [5]↑ Serum total proteins, ↓ serum lipids [5]↑ mTOR & NBN gene expression [5] | Different formulations (e.g., TB-300, TB-500) can have distinct effects. Some blends can outperform coated sodium butyrate in growth performance metrics [5]. |

Detailed Experimental Data and Protocols

For a deeper dive, here are the experimental details and key quantitative findings from the studies cited in the table.

This compound in Large Yellow Croaker (Juvenile) [1]
  • Objective: To investigate if TB could ameliorate negative effects of a high-Clostridium autoethanogenum protein (CAP) diet.
  • Experimental Diets: A negative control (FM), a positive control with high CAP (FC), and FC supplemented with TB at 0.05%, 0.1%, 0.2%, 0.4%, and 0.8%.
  • Key Antioxidant Findings:
    • T-AOC: Significantly higher in 0.05% and 0.1% TB groups compared to FC.
    • MDA: Remarkably lower in 0.05%-0.4% TB groups compared to FC.
    • Gene Expression: mRNA of nrf2 (a master regulator of antioxidant response) first rose and then fell with increasing TB.
This compound in Weaned Piglets (under LPS challenge) [2]
  • Objective: To study the effects of TB on antioxidant capacity, immune function, and liver macrophage polarization under an inflammatory challenge.
  • Experimental Design: 2x2 factorial; diet (Basal or +0.2% TB) and challenge (Saline or LPS).
  • Key Antioxidant Findings:
    • Under LPS challenge, the TB group had:
      • ↑ CAT and ↑ GSH in liver and serum.
      • ↓ MDA in liver and serum.
      • ↓ IL-6 and ↓ IL-1β (pro-inflammatory cytokines).
  • Mechanism Insight: this compound inhibited the SIRT1/NF-κB signaling pathway (reducing pro-inflammatory M1 macrophage markers) and promoted the JAK2/STAT6 pathway (enhancing anti-inflammatory M2 markers).
This compound vs. Sodium Propionate in Spotted Seabass [4]
  • Objective: To compare the effects of SP and TB on hepatic lipid deposition and antioxidant capacity.
  • Experimental Diets: Control, 0.2% SP, 0.4% SP, 0.2% TB, 0.4% TB.
  • Key Findings:
    • Hepatic Triglyceride: Reduced in 0.4% SP and 0.2% TB groups.
    • Antioxidant Enzymes: T-AOC, SOD, and CAT activities in the liver were upregulated in 0.4% SP and 0.2% TB groups.
    • MDA: Downregulated in 0.4% SP and 0.2% TB groups.
    • Hypoxic Stress Resistance: The 0.4% SP and 0.2% TB groups showed stronger resistance.
Comparative Study in Broiler Chickens [5]
  • Objective: To compare the effects of different butyrate-based additives.
  • Experimental Diets:
    • CON: Control
    • TB-500: 500 g/ton of a blend (40% this compound + copper + essential oils)
    • TB-300: 300 g/ton of di- and tri-butyrin (60%)
    • SB-500: 500 g/ton of coated sodium butyrate (40%)
  • Key Performance Findings:
    • Body Weight: TB-300 group had the highest final body weight.
    • Feed Conversion Ratio (FCR): TB-300 group had the best (lowest) FCR.
    • European Production Efficiency Factor (EPEF): TB-300 group had the highest EPEF.

Mechanisms of Action: Key Signaling Pathways

The following diagram synthesizes the primary antioxidant and anti-inflammatory mechanisms of this compound as revealed by the studies, particularly in the context of an LPS-induced challenge [2].

G LPS LPS Challenge NFkB Inhibits NF-κB Activation LPS->NFkB Triggers TB Dietary this compound (TB) SIRT1 Upregulates SIRT1 TB->SIRT1 JakStat Activates JAK2/STAT6 Pathway TB->JakStat SIRT1->NFkB Inhibits M1 Reduces M1 Macrophage (Pro-inflammatory) NFkB->M1 Reduces M2 Promotes M2 Macrophage (Anti-inflammatory & Repair) JakStat->M2 Promotes Cytokines Altered Cytokine Profile M1->Cytokines ↓ IL-1β, ↓ IL-6 M2->Cytokines ↑ IL-10 Outcome Enhanced Antioxidant Capacity & Reduced Inflammatory Damage Cytokines->Outcome

Key Insights for Researchers

  • Dose-Dependent and Context-Specific Effects: The efficacy of this compound is not linear. In large yellow croaker, lower doses (0.05%-0.2%) were most effective for antioxidant and anti-inflammatory genes, while higher doses (0.8%) were less effective [1]. The optimal dose depends on the species, health challenge, and desired outcome.
  • Superior Stability and Delivery: A key advantage of this compound over sodium butyrate is its stability. It is less affected by gastric juices and is broken down in the intestine by lipases, providing a more targeted release of butyrate [2] [5]. It also has a more neutral odor, improving feed palatability [5].
  • Measurement of Antioxidant Capacity: Research indicates that the ORAC (Oxygen Radical Absorbance Capacity) assay is often more sensitive than other methods (like ABTS or CUPRAC) for measuring total antioxidant capacity (T-AOC) in biological samples, as it uses peroxyl radicals, which are biologically relevant pro-oxidants [6] [7] [8].

References

Tributyrin Effects on Broiler Performance: Experimental Data Summary

Author: Smolecule Technical Support Team. Date: February 2026

Study Model / Condition Tributyrin Supplementation Level Key Performance Outcomes Comparative Findings

| Healthy Broilers (Arbor Acres, 35-day study) [1] [2] | 300 g/ton (60% di- and tri-butyrin) | Body Weight: +4.6% FCR: -5.2% EPEF: +14.9% [1] [2] | TB-300 showed superior growth performance improvement compared to coated sodium butyrate (SB-500) and a control diet [1] [2]. | | Coccidia Challenge (Eimeria maxima infection) [3] [4] | 0.25% (w/w) in diet | Body Weight Gain: Improved at peak infection (7 dpi) FCR: Improved at peak infection (7 dpi) [3] [4] | Supplementation specifically counteracted the performance-depressing effects of coccidial infection [3] [4]. | | Cyclic Heat Stress (Taihe Silky Fowls) [5] | 0.04% to 0.32% in diet | Average Daily Gain (ADG): Improved FCR: Improved [5] | Effectively alleviated the adverse effects of heat stress on growth performance, with 0.16% being an effective level [5]. |


Detailed Experimental Protocols

To help you evaluate the reliability and applicability of these findings, here is a detailed look at the methodologies used in the key studies cited above.

Comparative Study of Butyrate Supplements (2025)

This study directly compared different butyrate sources in a large-scale, 35-day experiment [1] [2].

  • Animals and Housing: 1,000 day-old Arbor Acres broiler chicks were randomly assigned to four dietary treatments, each with six replicates. They were housed in floor pens with wood shavings [2].
  • Dietary Treatments:
    • CON: Control basal diet.
    • TB-500: Basal diet + 500 g/ton of a product containing 40% this compound, copper, and essential oils.
    • TB-300: Basal diet + 300 g/ton of a product containing 60% di- and tri-butyrin.
    • SB-500: Basal diet + 500 g/ton of coated sodium butyrate (40%) [1] [2].
  • Data Collection: Body weight and feed intake were recorded weekly. On day 35, samples were collected to assess serum biochemistry, intestinal morphology (villus height and crypt depth), digestive enzymes, and gene expression in muscle and liver tissue [1] [2].
This compound Under Coccidiosis Challenge (2021)

This study investigated this compound's efficacy against a specific disease challenge [3] [4].

  • Animals and Infection Model: 96 Ross 708 male broilers were fed either a control diet or a diet with 0.25% this compound. On day 21 post-hatch, birds were orally inoculated with Eimeria maxima oocysts or sham-infected with water [3] [4].
  • Groups: The design created four groups: Uninfected Control, Uninfected+this compound, Infected Control, and Infected+this compound.
  • Data Collection: Body weight gain and feed conversion ratio (FCR) were measured at 7 and 10 days post-infection. On these days, ileal tissue samples were collected for gene expression analysis related to immunity, digestion, and gut barrier integrity [3].
This compound Under Cyclic Heat Stress (2024)

This study focused on this compound's role in mitigating environmental stress [5].

  • Animals and Stress Model: 120-day-old Taihe Silky Fowls were divided into groups. The heat stress (HS) group was exposed to 34°C for 8 hours daily for 4 weeks, while the normal control (NC) group was kept at 24°C [5].
  • Dietary Treatments: The HS group was further divided and fed a basal diet supplemented with 0.04%, 0.08%, 0.16%, or 0.32% this compound.
  • Data Collection: Growth performance (ADG, FCR) was monitored. At the end of the study, breast muscle samples were taken to analyze meat quality, antioxidant enzyme activity, and the expression of genes in the Nrf2 antioxidant pathway [5].

Mechanisms of Action: How this compound Works

The performance benefits of this compound are supported by measurable improvements in gut physiology and health. The following diagram summarizes its primary modes of action.

G TB Dietary this compound HI Hydrolysis in Small Intestine TB->HI BR Release of Butyrate HI->BR GM Gut Morphology ↑ Villus Height ↑ VH:CD Ratio BR->GM GB Gut Barrier & Immunity ↑ Tight Junction Proteins ↑ Host Defense Peptides BR->GB MM Microbiome Modulation ↑ Beneficial Bacteria (e.g., Lactobacillus) ↓ Pathogenic Load BR->MM OS Oxidative Status ↑ Antioxidant Enzymes (GSH-Px) Activation of Nrf2 Pathway BR->OS

The mechanisms shown in the diagram are supported by concrete experimental data:

  • Improved Gut Morphology: Multiple studies confirmed that this compound significantly increases villus height and the villus height to crypt depth (VH:CD) ratio in the duodenum, jejunum, and ileum, which indicates a larger surface area for nutrient absorption [1] [2] [6].
  • Enhanced Gut Barrier and Immunity: this compound upregulates the expression of genes related to tight junctions (e.g., occludin) and host defense (e.g., TLR4) [1] [2] [7]. This strengthens the intestinal barrier and improves immune response.
  • Microbiome Modulation: Supplementation has been shown to increase the relative abundance of beneficial bacteria like Lactobacillus and Bifidobacterium, while reducing pathogenic bacteria such as Clostridia [8] [7] [6].
  • Improved Oxidative Status: Under heat stress, this compound enhanced the activity of antioxidant enzymes like GSH-Px and up-regulated genes in the Nrf2 signaling pathway (Nrf2, NQO1, HO-1), reducing oxidative damage in muscle tissue [5].

Key Takeaways for Professionals

  • This compound consistently demonstrates benefits for growth performance and gut health in broilers across various conditions, with a particular value in mitigating challenges like disease and heat stress.
  • Compared to sodium butyrate, this compound's glycerol structure provides more targeted delivery of butyrate to the small intestine, resulting in a longer half-life and often superior bio-efficacy [2] [9] [6].
  • The optimal dosage appears to be context-dependent, but effective levels in research range from 250 mg/kg (0.025%) to 0.25% of the diet [8] [3] [5].

References

Tributyrin vs. Alternatives: A Comparative Overview

Author: Smolecule Technical Support Team. Date: February 2026

The tables below summarize the effects of tributyrin (TB) and other common butyrate supplements, such as sodium butyrate (SB) and microencapsulated sodium butyrate (MSB), based on pre-clinical and in vitro studies.

Table 1: Comparison of Butyrate Supplement Characteristics

Characteristic This compound (TB) Sodium Butyrate (SB) Microencapsulated SB (MSB)
Chemical Nature Butyrate precursor (glycerol ester) [1] [2] Sodium salt of butyric acid [3] Coated SB for targeted release [3] [4]
Odor & Palatability Pleasant, fruity odor; more palatable [2] Unpleasant, rancid odor and taste [3] Improved palatability due to coating [3]
Stability in Upper GI Tract High; resists gastric acid, hydrolyzed by pancreatic lipases in the gut [1] [5] [2] Low; rapidly absorbed in the upper GI tract [3] Improved; designed for gradual release in the intestine [3] [4]
Primary Study Findings Increases gut microbiota diversity, SCFA levels; repairs intestinal barrier; anti-inflammatory [1] [6] [2] Energy source for colonocytes; anti-inflammatory; improves barrier function [7] [3] [8] Improves growth performance and intestinal health in animal studies [4]

Table 2: Summary of Key Experimental Outcomes

Outcome Measure This compound (TB) Sodium Butyrate (SB) Notes & Context
Gut Microbiota Diversity ↑ α-diversity after antibiotic disruption [1] [6] Information not specified in search results TB increased diversity in diseased models.

| Key Microbiota Shifts | Muribaculaceae, Bifidobacterium, Akkermansia [1] [5] [6] Enterococcus [1] [6] | Information not specified in search results | Shifts favor SCFA-producing bacteria. | | SCFA Production | Fecal butyrate and total SCFAs [1] [5] | Information not specified in search results | Direct increase in butyrate levels. | | Intestinal Barrier | ZO-1, Occludin, MUC2 [1] [6] [2] | Tight junction proteins [3] | TB and SB both support barrier integrity. | | Inflammation Markers | TNF-α, IL-6, IL-1β, LPS, zonulin [1] [6] [2] | NF-κB pathway, pro-inflammatory cytokines [3] | Both show strong anti-inflammatory effects. | | Dosage Note | Low-dose TB (0.3 g/kg) often more effective than high-dose (3 g/kg) in mice [1] [6] | High-fiber diet may not supply sufficient butyrate in disease states [3] | Efficacy is dose-dependent and formulation-specific. |

Detailed Experimental Protocols from Key Studies

For reproducibility and critical evaluation, here are the methodologies from pivotal studies on this compound.

1. Protocol: this compound in Antibiotic-Treated Mice [1] [6]

  • Objective: To investigate if TB can repair antibiotic-induced gut microbiota dysbiosis and intestinal injury.
  • Animal Model: C57BL/6 male mice.
  • Dysbiosis Model: Gavage with ceftriaxone sodium (400 mg/mL, twice daily) for 7 days.
  • Intervention: After antibiotics, mice were divided into:
    • Model group (M): 0.2 mL normal saline.
    • Low-dose TB group (TL): 0.3 g/kg body weight.
    • High-dose TB group (TH): 3 g/kg body weight.
    • Treatment lasted for 11 days.
  • Key Assessments:
    • 16S rRNA Sequencing: Fecal DNA was extracted, and the V3-V4 regions were amplified and sequenced on an Illumina NovaSeq platform to analyze microbiota composition.
    • SCFA Measurement: Feces were homogenized with water, mixed with acetone, sulfuric acid, and ether, then centrifuged. The supernatant was analyzed by GC/MS.
    • Histology & Biomarkers: Colon tissue was examined via H&E and Alcian blue staining. Serum LPS, zonulin, and inflammatory cytokines (TNF-α, IL-6, IL-1β) were measured by ELISA. Tight junction protein (ZO-1, Occludin) expression was analyzed.

2. Protocol: In Vitro Upper GI Stability and SHIME Model [5]

  • Objective: To quantify TB stability and its effects on the human gut microbiome and host interactions.
  • In Vitro Simulation:
    • Upper GI Model: Tested stability of capsule and softgel TB formulations. About 40-50% of TB was hydrolyzed to butyrate in the small intestine, with the remainder reaching the colon.
    • SHIME Model: A simulator of the human intestinal microbial ecosystem was used. The system was supplemented with TB daily for three weeks.
  • Key Assessments:
    • Microbiome Analysis: 16S rRNA sequencing and metagenomics to track microbial composition changes.
    • SCFA Profiling: Measurement of butyrate and other SCFA levels.
    • Host Interaction: Caco-2/THP1 co-cultures were used to assess intestinal barrier integrity and immunomodulatory responses.

Mechanisms of Action: Key Signaling Pathways

This compound exerts its benefits primarily after hydrolysis to butyrate in the gut. The diagram below illustrates the key molecular pathways involved.

G This compound This compound Butyrate Butyrate This compound->Butyrate Hydrolysis by Pancreatic Lipases HDAC Histone Deacetylase (HDAC) Butyrate->HDAC Inhibition NFkB NF-κB Butyrate->NFkB Inhibits MUC2 Mucin MUC2 Butyrate->MUC2 Upregulates SCFA_Receptors SCFA Receptors (FFAR2, FFAR3) Butyrate->SCFA_Receptors Activation NLRP3 NLRP3 Inflammasome Butyrate->NLRP3 Downregulates TJ Tight Junction Proteins (ZO-1, Occludin) HDAC->TJ Upregulates InflamCytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) HDAC->InflamCytokines Downregulates NFkB->InflamCytokines Stimulates Treg Regulatory T-cells (Treg) SCFA_Receptors->Treg Promotes

This diagram shows how butyrate, released from this compound, works through multiple pathways to improve gut health [1] [7] [3]:

  • Anti-inflammatory Effects: Butyrate inhibits NF-κB signaling and the NLRP3 inflammasome, reducing pro-inflammatory cytokines [1] [3] [6].
  • Barrier Function: It inhibits HDAC, leading to increased expression of tight junction proteins (ZO-1, Occludin) and MUC2 mucin, strengthening the intestinal barrier [1] [3] [6].
  • Immune Regulation: By activating SCFA receptors (FFAR2/3), butyrate promotes anti-inflammatory regulatory T-cells (Tregs) [7] [3].

Key Insights for Research and Development

  • Dosage is Critical: Efficacy is dose-dependent. In mouse studies, a low dose of TB (0.3 g/kg) often showed superior restoration of gut health and microbiota compared to a tenfold higher dose (3 g/kg) [1] [6]. Finding the optimal therapeutic window is essential.
  • Formulation Dictates Function: The choice of butyrate supplement is a trade-off. TB offers inherent stability and palatability, while advanced formulations like microencapsulated SB are engineered for targeted colonic release. Clinical outcomes may depend on the specific delivery technology used [5] [3].
  • Context-Dependent Effects: Emerging evidence suggests that TB's effects may differ between healthy and diseased gut environments. One study noted potential pro-inflammatory effects in healthy murine colons, underscoring the need for condition-specific evaluation [9].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Liquid
colourless oily liquid

Color/Form

COLORLESS
Oily liquid

XLogP3

2.4

Hydrogen Bond Acceptor Count

6

Exact Mass

302.17293854 g/mol

Monoisotopic Mass

302.17293854 g/mol

Boiling Point

307 °C

Flash Point

356 °F; 180 °C (Open cup)

Heavy Atom Count

21

Taste

Bitter taste

Density

1.032 at 20 °C
1.034-1.037

LogP

log Kow = 2.54

Odor

FRUITY, BUTTERY

Decomposition

When heated to decomposition it emits acrid smoke and fumes.

Appearance

Solid powder

Melting Point

-75 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

S05LZ624MF

Therapeutic Uses

... Enrolled in this study were 20 patients with advanced solid tumors for whom no other therapy was available, had life expectancy greater than 12 weeks, and normal organ function. They were treated with tributyrin at doses from 150 to 200 mg/kg three times daily. Blood was sampled for pharmacokinetic analysis prior to dosing and at 15 and 30 min and 1, 1.5, 2, 2.5, 3, 3.5 and 4 hr thereafter. The patients entered comprised 15 men and 5 women with a median age of 61 years (range 30-74 years). Prior therapy regimens included: chemotherapy (median two prior regimens, range none to five), radiation therapy (one), no prior therapy (one). There was no dose-limiting toxicity. Escalation was halted at the 200 mg/kg three times daily level due to the number of capsules required. A median butyrate concentration of 52 microM was obtained but there was considerable interpatient variability. No objective responses were seen. There were four patients with prolonged disease stabilization ranging from 3 to 23 months; median progression-free survival was 55 days. Two patients with chemotherapy-refractory non-small-cell lung cancer had survived for >1 year at the time of this report without evidence of progression.

Pharmacology

Tributyrin is a triglyceride prodrug of butyric acid with potential antineoplastic activity. Butyrate, the active metabolite of tributyrin, inhibits histone deacetylase, resulting in increased differentiation, decreased proliferation, cell cycle arrest, and apoptosis in some tumor cell lines. (NCI04)

Mechanism of Action

... Human gastric cancer SGC-7901 cells were exposed to tributyrin at 0.5, 1, 2, 5, 10 and 50 mmol/L(-1) for 24-72 h. MTT /2H-Tetrazolium,2-(4,5-Dimethyl-2-thiazolyl-3)/ assay was applied to detect the cell proliferation. [(3)H]-TdR uptake was measured to determine DNA synthesis. Apoptotic morphology was observed by electron microscopy and Hoechst-33258 staining. Flow cytometry and terminal deoxynucleotidyl transferase-mediated dUTP nick end labeling (TUNEL) assay were performed to detect tributyrin-triggered apoptosis. The expressions of PARP /Poly-ADP Ribose Polymerase/, Bcl-2 and Bax were examined by Western blot assay. Tributyrin could initiate growth inhibition of SGC-7901 cell in a dose- and time-dependent manner. [(3)H]-TdR uptake by SGC-7901 cells was reduced to 33.6 % after 48 h treatment with 2 mmol/L(-1) tributyrin, compared with the control (P<0.05). Apoptotic morphology was detected by TUNEL assay. Flow cytometry revealed that tributyrin could induce apoptosis of SGC-7901 cells in dose-dependent manner. After 48 hours incubation with tributyrin at 2 mmol/L(-1), the level of Bcl-2 protein was lowered, and the level of Bax protein was increased in SGC-7901, accompanied by PARP cleavage.
... HT-29 colon cancer cells exposed to PB /phenylbutyrate/ and TB /tributyrin/ result in growth inhibition associated with an induction of apoptosis mediated through the activation of caspase-3 activity. A block in the G1/S cell cycle traverse associated with a decrease in CDK2 (cyclin dependent kinase) protein levels and retinoblastoma protein hypophosphorylation was also noted after PB and TB exposure.
We investigated the effects of tributyrin establishing induction of growth arrest and apoptosis of MCF-7 human mammary carcinoma cells. Transient increased mitochondria-associated bax, dissipation of the mitochondrial membrane potential (delta(psi)m), and caspase-3-independent cleavage of poly(ADP-ribose) polymerase are evident as early as 4 h after treatment of cells with tributyrin. These events are followed by the transient accumulation of mitochondrial cytochrome c in the cytosol and, finally, the generation and accumulation of cells with subdiploid DNA content. During the period in which mitochondria-associated bax levels are elevated, the delta(psi)m is disrupted, and cytochrome c is detected in the cytosol, we show induction of p21WAF1/Cip1 in the absence of increased p53 and arrest of cells in G2-M.

Vapor Pressure

1.3X10-3 mm Hg at 25 °C /Estimated/

Other CAS

60-01-5

Absorption Distribution and Excretion

Tributyrin is absorbed by the intestinal mucosa of the rat and is not absorbed cutaneously in guinea pigs.
In humans administered once daily oral injections of 50-400 mg/kg tributyrin for 3 weeks, peak plasma concentrations occurred 0.25-3 hr after dosing. The peak plasma concentration of those administered 200 mg/kg ranged from 0.1-0.45 mM. Higher plasma concentrations were not observed in those given higher doses.
In mice and rats given 10.3 g/kg tributyrin orally, plasma butyrate concentrations peaked at 1.75 and 3.07 mM, respectively. They were >/= 1 mM from 10-60 min after dosing in mice and 30-90 min in rats.
... Female CD2F1 mice were treated with tributyrin by oral gavage or with sodium butyrate by i.v. bolus or oral gavage. Oral tributyrin doses delivered to mice were 3.1, 5.2, 7.8, and 10.3 g/kg. Intravenous sodium butyrate doses were 0.31, 0.62, 0.94, and 1.25 g/kg. Oral sodium butyrate was given to mice at 5 g/kg. Subsequently, similar studies were performed in female Sprague-Dawley rats. Rats were given tributyrin by oral gavage at doses of 3.6, 5.2, or 10.3 g/kg or sodium butyrate i.v. at a dose of 500 mg/kg. Plasma butyrate concentrations were determined by gas chromatography. RESULTS: In mice, oral dosing with tributyrin resulted in detectable plasma butyrate concentrations as early as at 5 min after treatment and produced peak plasma butyrate concentrations at between 15 and 60 min after dosing. Peak plasma butyrate concentrations increased proportionally with increasing tributyrin dose, but as the oral tributyrin dose increased there was a greater than proportional increase in the area under the curve of plasma butyrate concentrations versus time (AUC). At a tributyrin dose of 10.3 g/kg, plasma butyrate concentrations peaked at approximately 1.75 mM and remained >1 mM for between 10 and 60 min after dosing. However, approximately 10% of mice treated with this dose died acutely. At a tributyrin dose of 7.8 g/kg, plasma butyrate concentrations reached approximately 1 mM by 15 min after dosing and remained between 0.8 and 1 mM until 60 min after dosing. No mouse treated with this dose died acutely. Mice given tributyrin doses of 5.2 and 3.1 g/kg achieved peak plasma butyrate concentrations of approximately 0.9 and 0.5 mM, respectively, by 45 min after dosing. Plasma butyrate concentrations in these mice remained above 0.1 mM until 120 and 90 min after dosing, respectively. The four i.v. doses of sodium butyrate resulted in plasma concentration-time profiles that also indicated nonlinear pharmacokinetics and were well described by a one-compartment model with saturable elimination. Values recorded for the Michaelis-Menten constant (Km) and the maximal velocity of the process (Vmax) ranged between 1.02 and 5.65 mM and 0.60 and 1.82 mmol/min, respectively. Values noted for the volume of the central compartment (Vc) varied between 0.48 and 0.72 l/kg. At 1.25 g/kg, i.v. sodium butyrate produced peak plasma butyrate concentrations of 10.5-17.7 mM, and plasma butyrate concentrations remained above 1 mM for 20-30 min. Sodium butyrate delivered orally to mice at 5 g/kg produced peak plasma butyrate concentrations of approximately 9 mM at 15 min after dosing and plasma butyrate concentrations exceeding 1 mM for 90 min after dosing. In rats the 10.3-g/kg oral dose of tributyrin produced peak plasma butyrate concentrations of approximately 3 mM by 75 min after dosing and butyrate concentrations exceeding 1 mM from 30 to 90 min after dosing. The plasma butyrate concentrations produced in rats by 5.2- and 3.6-g/kg doses were appropriately lower than those produced by the 10.3-g/kg dose, and there was no evidence of nonlinearity. The 500-mg/kg i.v. dose of sodium butyrate produced peak plasma butyrate concentrations in rats of approximately 11 mM, and the decline in plasma butyrate concentrations with time after dosing was consistent with saturable clearance.
... Peak plasma butyrate concentrations occurred between 0.25 and 3 h after dose, increased with dose, and ranged from 0 to 0.45 mM. Peak concentrations did not increase in three patients who had dose escalation. Butyrate pharmacokinetics were not different on days 1 and 15. Because peak plasma concentrations near those effective in vitro (0.5-1 mM) were achieved, but butyrate disappeared from plasma by 5 h after dose, we are now pursuing dose escalation with dosing three times daily, beginning at a dose of 450 mg/kg/day.

Metabolism Metabolites

...Tributyrinase.../is/ an enzyme specific for the hydrolysis of tributyrins. This enzyme is inhibited by some organic compounds, particularly selected fluorophosphates. ...A fluoride-sensitive tributyrinase has been isolated from rat adipose tissue, which liberates butyric acid from 1-mono-, 1,2-di-, or tributyrin.
Porcine liver and kidney microsomes most actively hydrolyzed tributyrin. Liver microsomes from frogs, pigs, rats, cats, rabbits, guinea pigs, sheep, doves, dogs but not fish, also possessed esterase activity against tributyrin.
Studies of the hydrolysis of the glycerol fatty acid esters (/including/ tributyrin...) showed complete hydrolysis to glycerol and the corresponding fatty acids, butyric acid, 5-hydroxy-decanoic acid, and 5-hydroxydodecanoic acid, respectively.

Wikipedia

Tributyrin

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Methods of Manufacturing

Prepared by esterification of glycerol with excess butyric acid.

General Manufacturing Information

Butanoic acid, 1,2,3-propanetriyl ester: ACTIVE
...Useful in butter, margarine /as flavor/, solvent for flavors.
FEMA NUMBER 2223
Irradiation of tributyrin produces various compounds, among them butanetriol triesters, erythritol tetraesters, and polyglycol polyesters.

Interactions

Effect of feeding tributyrin on toxicity of diisopropylfluorophosphate (DFP) in mice. After 36 hr of tributyrin feeding the DFP toxicity is 1.7 time normal & after 14 days of feeding it is only 1.15 times normal. .

Dates

Last modified: 08-15-2023

Timing of Tributyrin Supplementation Differentially Modulates Gastrointestinal Inflammation and Gut Microbial Recolonization Following Murine Ileocecal Resection

Valentin Mocanu, Heekuk Park, Jerry Dang, Naomi Hotte, Aducio Thiesen, Michael Laffin, Haili Wang, Daniel Birch, Karen Madsen
PMID: 34204288   DOI: 10.3390/nu13062069

Abstract

Gastrointestinal surgery imparts dramatic and lasting imbalances, or dysbiosis, to the composition of finely tuned microbial ecosystems. The aim of the present study was to use a mouse ileocecal resection (ICR) model to determine if tributyrin (TBT) supplementation could prevent the onset of microbial dysbiosis or alternatively enhance the recovery of the gut microbiota and reduce gastrointestinal inflammation.
Male wild-type (129 s1/SvlmJ) mice aged 8-15 weeks were separated into single cages and randomized 1:1:1:1 to each of the four experimental groups: control (CTR), preoperative TBT supplementation (PRE), postoperative TBT supplementation (POS), and combined pre- and postoperative supplementation (TOT). ICR was performed one week from baseline assessment with mice assessed at 1, 2, 3, and 4 weeks postoperatively. Primary outcomes included evaluating changes to gut microbial communities occurring from ICR to 4 weeks.
A total of 34 mice that underwent ICR (CTR
= 9; PRE
= 10; POS
= 9; TOT
= 6) and reached the primary endpoint were included in the analysis. Postoperative TBT supplementation was associated with an increased recolonization and abundance of anaerobic taxa including
and
. The microbial recolonization of PRE mice was characterized by a bloom of aerotolerant organisms including
and
PRE mice had a trend towards decreased ileal inflammation as evidenced by decreased levels of IL-1β (
= 0.09), IL-6 (
= 0.03), and TNF-α (
< 0.05) compared with mice receiving TBT postoperatively. In contrast, POS mice had trends towards reduced colonic inflammation demonstrated by decreased levels of IL-6 (
= 0.07) and TNF-α (
= 0.07). These changes occurred in the absence of changes to fecal short-chain fatty acid concentrations or histologic injury scoring.
Taken together, the results of our work demonstrate that the timing of tributyrin supplementation differentially modulates gastrointestinal inflammation and gut microbial recolonization following murine ICR.


Tributyrin Attenuates Metabolic and Inflammatory Changes Associated with Obesity through a GPR109A-Dependent Mechanism

Fabio Takeo Sato, Yu Anne Yap, Amanda Rabello Crisma, Mariana Portovedo, Gilson Masahiro Murata, Sandro Massao Hirabara, Willian Rodrigues Ribeiro, Caroline Marcantonio Ferreira, Maysa Mariana Cruz, Joice Naiara Bertaglia Pereira, Tanyara Baliani Payolla, Suzana Eiko Sato Guima, Andrew Maltez Thomas, João Carlos Setubal, Maria Isabel Cardoso Alonso-Vale, Marinilce Fagundes Santos, Rui Curi, Eliana Marino, Marco A R Vinolo
PMID: 32882837   DOI: 10.3390/cells9092007

Abstract

Obesity is linked with altered microbial short-chain fatty acids (SCFAs), which are a signature of gut dysbiosis and inflammation. In the present study, we investigated whether tributyrin, a prodrug of the SCFA butyrate, could improve metabolic and inflammatory profiles in diet-induced obese mice. Mice fed a high-fat diet for eight weeks were treated with tributyrin or placebo for another six weeks. We show that obese mice treated with tributyrin had lower body weight gain and an improved insulin responsiveness and glucose metabolism, partly via reduced hepatic triglycerides content. Additionally, tributyrin induced an anti-inflammatory state in the adipose tissue by reduction of
and
and increased
, Tregs cells and M2-macrophages. Moreover, improvement in glucose metabolism and reduction of fat inflammatory states associated with tributyrin treatment were dependent on GPR109A activation. Our results indicate that exogenous targeting of SCFA butyrate attenuates metabolic and inflammatory dysfunction, highlighting a potentially novel approach to tackle obesity.


Tributyrin Inhibits Ethanol-Induced Epigenetic Repression of CPT-1A and Attenuates Hepatic Steatosis and Injury

Hridgandh Donde, Smita Ghare, Swati Joshi-Barve, JingWen Zhang, Manicka V Vadhanam, Leila Gobejishvili, Pawel Lorkiewicz, Sanjay Srivastava, Craig J McClain, Shirish Barve
PMID: 31654770   DOI: 10.1016/j.jcmgh.2019.10.005

Abstract

Ethanol-mediated down-regulation of carnitine palmitoyltransferase-1 (CPT-1A) gene expression plays a major role in the development of hepatic steatosis; however, the underlying mechanisms are not completely elucidated. Tributyrin, a butyrate prodrug that can inhibit histone deacetylase (HDAC) activity, attenuates hepatic steatosis and injury. The present study examined the beneficial effect of tributyrin/butyrate in attenuating ethanol-induced pathogenic epigenetic mechanisms affecting CPT-1A promoter-histone modifications and gene expression and hepatic steatosis/injury.
Mice were fed a liquid Lieber-DeCarli diet (Research Diet Inc, New Brunswick, NJ) with or without ethanol for 4 weeks. In a subset of mice, tributyrin (2 g/kg) was administered orally by gavage. Primary rat hepatocytes were treated with 50 mmol/L ethanol and/or 2 mmol/L butyrate. Gene expression and epigenetic modifications at the CPT-1A promoter were analyzed by chromatin immunoprecipitation analysis.
In vivo, ethanol induced hepatic CPT-1A promoter histone H3K9 deacetylation, which is indicative of a repressive chromatin state, and decreased CPT-1A gene expression. Our data identified HDAC1 as the predominant HDAC causing CPT-1A promoter histone H3K9 deacetylation and epigenetic down-regulation of gene expression. Significantly, Specificity Protein 1 (SP1) and Hepatocyte Nuclear Factor 4 Alpha (HNF4α) participated in the recruitment of HDAC1 to the proximal and distal regions of CPT-1A promoter, respectively, and mediated transcriptional repression. Importantly, butyrate, a dietary HDAC inhibitor, attenuated ethanol-induced recruitment of HDAC1 and facilitated p300-HAT binding by enabling SP1/p300 interaction at the proximal region and HNF4α/peroxisomal proliferator-activated receptor-γ coactivator-1α/p300 interactions at the distal region, leading to promoter histone acetylation and enhanced CPT-1A transcription.
This study identifies HDAC1-mediated repressive epigenetic mechanisms that underlie an ethanol-mediated decrease in CPT-1A expression. Importantly, tributyrin/butyrate inhibits HDAC1, rescues CPT-1A expression, and attenuates ethanol-mediated hepatic steatosis and injury, suggesting its potential use in therapeutic strategies for alcoholic liver disease.


Mycoprotein ingredient structure reduces lipolysis and binds bile salts during simulated gastrointestinal digestion

Raffaele Colosimo, Ana-Isabel Mulet-Cabero, Frederick J Warren, Cathrina H Edwards, Tim J A Finnigan, Pete J Wilde
PMID: 33242053   DOI: 10.1039/d0fo02002h

Abstract

Mycoprotein is the fungal biomass obtained by the fermentation of Fusarium venenatum, whose intake has been shown to lower blood lipid levels. This in vitro study aimed to understand the mechanisms whereby mycoprotein can influence lipid digestion by reducing lipolysis and binding to bile salts. Mycoprotein at 30 mg mL
concentration significantly reduced lipolysis after 60 min of simulated intestinal digestion with oil-in-water emulsion (P < 0.001) or 10 min of incubation with tributyrin (P < 0.01). Furthermore, mycoprotein effectively bound bile salts during simulated small intestinal digestion, but only after being exposed to the acidic environment of the preceding gastric phase. However, the extent of bile salts sequestered by mycoprotein was decreased by pepsin and lipase-colipase activity. Besides, extracted mycoprotein proteins showed bile salt binding activity, and proteins with a molecular weight of ∼37 kDa showed resistance to trypsin hydrolysis. Thus, eleven extracted mycoprotein proteins (> 37 kDa) were identified by liquid chromatography-tandem mass spectrometry. In addition, the viscosity of mycoprotein digesta appeared to have no impact on bile salt binding since no statistically significant differences were detected between samples exposed or not to the previous gastric step. This study has identified mechanisms by which mycoprotein can reduce blood lipid levels.


Efficacy of Butyric and Valeric Acid Esters in a Necrotic Enteritis Challenge Model

Charles L Hofacre, Greg F Mathis, Brett S Lumpkins, Richard Sygall, Stefan Vaessen, Christa S Hofacre, John A Smith, Eric Clanton
PMID: 33205166   DOI: 10.1637/aviandiseases-D-19-00124

Abstract

Restrictions on the use of antibiotics in poultry production have increased interest in nonantibiotic alternatives to control necrotic enteritis (NE). Volatile fatty acids, and in particular butyric acid preparations, have shown potential as aids in controlling NE. Valeric acid compounds may be a new additional alternative. This series of three trials compared the effects of tributyrin, monovalerin, which is an organic acid mixture, and bacitracin in a NE challenge model consisting of challenge with coccidiosis followed by Clostridium perfringens. Trial 1 was a pen trial comparing tributyrin at 0.5 kg/metric ton continuously in the feed, a proprietary organic acid blend at 1 kg per 1000 L as a metaphylactic treatment in the water, and bacitracin in the feed at 55 g/metric ton. Tributyrin and the organic acid mixture were at least as effective as bacitracin in controlling the growth- and efficiency-suppressing effects of the NE challenge, and the organic acid mixture reduced NE lesion scores. None of the treatments reduced mortality. Trial 2 was a battery study comparing monovalerin at 1.5 kg/metric ton and bacitracin in the feed. Both interventions provided significant control of both clinical and subclinical NE, with bacitracin being slightly superior to monovalerin. Trial 3 was a pen trial comparing monovalerin at 1 kg or 1.5 kg/metric ton continuously, or 0.5 kg/metric ton from 0 to 14 days and 0.25 kg/metric ton from 14 to 42 days (variable dose), to tributyrin at the same variable-dose schedule. The higher dose of monovalerin appeared to suppress feed intake and weight gain prechallenge but also produced the lowest NE mortality and the lowest total mortality of the challenged groups. All of the treatments except the variable-dose monovalerin treatment demonstrated reductions in NE lesion scores compared with the positive challenge control group; however, they did not control mortality and had fewer effects on the performance effects of subclinical NE. Results of these studies indicate that the organic acid products monovalerin and tributyrin may be useful adjuncts to reduce NE in antibiotic-free broiler production.


Encapsulation of tributyrin by gamma-cyclodextrin: Complexation, spray drying, and in vitro fermentation

Xueqian Shi, Marcia H Monaco, Sharon M Donovan, Youngsoo Lee
PMID: 32935856   DOI: 10.1111/1750-3841.15440

Abstract

Butyrate is a short-chain fatty acid (SCFA) known for support in gastrointestinal (GI) health. Tributyrin (TB) could be used as an alternate source of butyrate. The objectives of this study were to encapsulate TB using gamma-cyclodextrin (CD) by spray-drying and to investigate the physicochemical and the fermentation properties of TB/CD complex. The TB/CD complex precipitated in water with an average stoichiometry of 1:1.3 of TB:CD. At a 1:2 molar ratio of TB:CD, TB was fully retained in the spray-dried TB/CD complex. The spray-dried TB/CD complex showed crystalline structure, supported by both X-ray diffraction spectra and scanning electron microscopy images. The TB/CD complex at 1:2 molar ratio was fermented and several SCFAs, including butyrate, were produced in an in vitro test using piglets' ileal and colonic contents. A dose-dependent increase in the butyrate concentration in both ileum and ascending colon was observed. Approximately, 426 and 1189 μmole butyrate was produced per gram of TB/CD powder at 9 mM treatment in ileum and ascending colon, respectively. Thus, the production of the TB/CD complex using spray drying is feasible and the complex has the potential for food applications to improve intestinal health. PRACTICAL APPLICATION: The findings in this study can be applied to produce encapsulated tributyrin with gamma-cyclodextrin efficiently using spray-drying. The TB/CD complex was highly fermentable and caused an increase in the butyrate concentration in both ileum and ascending colon, which can be incorporated in foods to enhance butyrate delivery to the GI tract to assist gut health.


Rumen-bypassed tributyrin alleviates heat stress by reducing the inflammatory responses of immune cells

Wenjin Guo, Juxiong Liu, Yuanxi Yang, He Ma, Qian Gong, Xingchi Kan, Xin Ran, Yu Cao, Jianfa Wang, Shoupeng Fu, Guiqiu Hu
PMID: 33357699   DOI: 10.1016/j.psj.2020.10.006

Abstract

Heat stress (HS) in summer will seriously affect the health and performance of dairy cows. To alleviate the injury to dairy cows caused by HS, we added the rumen-bypassed tributyrin to the feed. We determined whether cows were in a heat-stressed environment by testing the temperature humidity index in the morning, at noon, and in the evening. The detection of anal temperature and respiratory frequency further proved the HS state of the dairy cows. The quantificational real time PCR results showed that tributyrin could significantly reduce the relative expression of tumor necrosis factor α, interleukin 1β, and Interleukin 6. Western blot results showed that tributyrin could alleviate the lymphocyte inflammatory response by inhibiting the mitogen-activated protein kinase and nuclear factor-кB signaling pathways. To further detect the effect of tributyrin on HS in dairy cows, routine biochemical and blood tests were carried out. The results showed that the contents of aspartate aminotransferase, total bilirubin, creatinine, albumin, and globulin were significantly reduced by tributyrin. The results showed that tributyrin could significantly alleviate the liver and kidney injury induced by heat stress in dairy cows. Moreover, tributyrin could also significantly reduce the numbers of intermediate cells and increase the level of hemoglobin. Tributyrin could also improve the performance of dairy cows. These results suggested that tributylglycerol may have a positive effect on breast health of dairy cows. In conclusion, these results indicated that tributyrin could relieve HS and increase the production performance of dairy cows by reducing the inflammatory responses of lymphocytes.


Molecular docking and molecular dynamics simulations of a mutant

Nurul Fatin Syamimi Khairul Anuar, Roswanira Abdul Wahab, Fahrul Huyop, Syazwani Itri Amran, Azzmer Azzar Abdul Hamid, Khairul Bariyyah Abd Halim, Mohammad Hakim Mohammad Hood
PMID: 32174260   DOI: 10.1080/07391102.2020.1743364

Abstract

We previously reported on a mutant lipase KV1 (Mut-LipKV1) from
which optimal pH was raised from 8.0 to 11.0 after triple substitutions of surface aspartic acid (Asp) with lysine (Lys). Herein, this study further examined the Mut-LipKV1 by molecular docking, molecular dynamics (MD) simulations and molecular mechanics-Poisson Boltzmann surface area (MM-PBSA) calculations to explore the structural requirements that participated in the effective binding of tributyrin and its catalytic triad (Ser165, Asp259 and His289) and identify detailed changes that occurred post mutation. Mut-LipKV1 bound favorably with tributyrin (-4.1 kcal/mol) and formed a single hydrogen bond with His289, at pH 9.0. Despite the incongruent docking analysis data, results of MD simulations showed configurations of both the tributyrin-Mut-LipKV1 (RMSD 0.3 nm; RMSF 0.05 - 0.3 nm) and the tributyrin-wildtype lipase KV1 (tributyrin-LipKV1) complexes (RMSD 0.35 nm; RMSF 0.05 - 0.4 nm) being comparably stable at pH 8.0. MM-PBSA analysis indicated that van der Waals interactions made the most contribution during the molecular binding process, with the Mut-LipKV1-tributyrin complex (-44.04 kcal/mol) showing relatively lower binding energy than LipKV1-tributyrin (-43.83 kcal/mol), at pH 12.0. All tributyrin-Mut-LipKV1 complexes displayed improved binding free energies over a broader pH range from 8.0 - 12.0, as compared to LipKV1-tributyrin. Future empirical works are thus, important to validate the improved alkaline-stability of Mut-LipKV1. In a nutshell, our research offered a considerable insight for further improving the alkaline tolerance of lipases.Communicated by Ramaswamy H. Sarma.


The effects of tributyrin supplementation on weight gain and intestinal gene expression in broiler chickens during Eimeria maxima-induced coccidiosis

Victoria L Hansen, Stanislaw Kahl, Monika Proszkowiec-Weglarz, Stephanie C Jiménez, Stefan F C Vaessen, Lori L Schreier, Mark C Jenkins, Beverly Russell, Katarzyna B Miska
PMID: 33652244   DOI: 10.1016/j.psj.2021.01.007

Abstract

Butyrate is a feed additive that has been shown to have antibacterial properties and improve gut health in broilers. Here, we examined the performance and gene expression changes in the ileum of tributyrin-supplemented broilers infected with coccidia. Ninety-six, Ross 708 broilers were fed either a control corn-soybean-based diet (-BE) or a diet supplemented with 0.25% (w/w) tributyrin (+BE). Birds were further divided into groups that were inoculated with Eimeria maxima oocysts (EM) or sham-inoculated (C) on day 21 posthatch. At 7 d postinfection (7 d PI), the peak of pathology in E. maxima infection, tributyrin-supplemented birds had significantly improved feed conversion ratios (FCR, P < 0.05) and body weight gain (BWG, P < 0.05) compared with -BE-infected birds, despite both groups having similar feed intake (FI, P > 0.05). However, at 10 d post-infection (10 d PI) no significant effects of feed type or infection were observed. Gene expression in the ileum was examined for insights into possible effects of infection and tributyrin supplementation on genes encoding proteins related to immunity, digestion, and gut barrier integrity. Among immune-related genes examined, IL-1B and LEAP2 were only significantly affected at 7 d PI. Transcription of genes related to digestion (APN, MCT1, FABP2, and MUC2) were primarily influenced by infection at 7 d PI and tributyrin supplementation (FABP2 and MUC2) at 10 d PI. With exception of ZO1, tight junction genes were affected by either infection or feed type at 7 d PI. At 10 d PI, only CLDN1 was not affected by either infection or feed type. Overall tributyrin shows promise as a supplement to improve performance during coccidiosis in broiler chickens; however, its effect on gene expression and mode of action requires further research.


Targeting Epigenetic Mechanisms to Alleviate Alcoholic Steatosis

Pranoti Mandrekar
PMID: 32097606   DOI: 10.1016/j.jcmgh.2020.01.013

Abstract




Explore Compound Types